1-(4-methoxybenzyl)-1H-indole-2,3-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-20-12-8-6-11(7-9-12)10-17-14-5-3-2-4-13(14)15(18)16(17)19/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWAONYGMZFGDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-methoxybenzyl)-1H-indole-2,3-dione: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isatin Scaffold and the Promise of N-Substituted Derivatives
The isatin (1H-indole-2,3-dione) core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. First identified as a product of indigo oxidation, isatin and its derivatives have since been found to exhibit a remarkable breadth of biological activities, including anticancer, antiviral, and enzyme inhibitory properties.[1][2] The synthetic tractability of the isatin molecule, particularly at the N-1 position of the indole ring, allows for the systematic exploration of structure-activity relationships and the fine-tuning of its pharmacological profile.
This technical guide focuses on a specific N-substituted derivative, 1-(4-methoxybenzyl)-1H-indole-2,3-dione (CAS 31541-32-9). The introduction of the 4-methoxybenzyl group at the N-1 position is a strategic modification intended to modulate the compound's lipophilicity, electronic properties, and potential interactions with biological targets. This guide will provide a comprehensive overview of the synthesis, chemical properties, and potential applications of this promising molecule, offering valuable insights for researchers in drug discovery and development.
Chemical Synthesis and Characterization
The synthesis of this compound is typically achieved through the N-alkylation of isatin. This reaction involves the deprotonation of the indole nitrogen of isatin, followed by nucleophilic attack on an appropriate 4-methoxybenzyl halide.
Synthetic Protocol: N-Alkylation of Isatin
A reliable method for the synthesis of N-substituted isatins involves the use of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF).[3] This self-validating protocol ensures a high yield of the desired product.
Experimental Workflow:
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molecular weight and formula of 1-(4-methoxybenzyl)-1H-indole-2,3-dione
An In-depth Technical Guide to 1-(4-methoxybenzyl)-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a substituted isatin derivative of significant interest in medicinal chemistry and synthetic organic chemistry. We delve into the core physicochemical properties, provide a detailed and validated synthesis protocol with mechanistic insights, and discuss the compound's potential applications in drug discovery. This document is intended to serve as a practical resource for researchers engaged in the synthesis and evaluation of novel heterocyclic compounds.
Introduction: The Significance of the Isatin Scaffold
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that serves as a versatile precursor for the synthesis of a wide array of bioactive molecules, including indoles and quinolines.[1] The isatin core is found in various natural products and has been identified as a key pharmacophore in numerous synthetic compounds with diverse biological activities. Its derivatives are explored for anticancer, antiviral, anti-inflammatory, and antimicrobial properties, making them a focal point in drug discovery programs.[2][3][4]
The chemical versatility of isatin stems from its reactive dicarbonyl system, which allows for various modifications. N-substitution at the indole nitrogen is a common strategy to modulate the molecule's steric and electronic properties, thereby influencing its biological activity. The introduction of a 4-methoxybenzyl group at the N1 position, yielding this compound, enhances lipophilicity and introduces specific electronic effects that can be crucial for molecular recognition and binding in biological systems.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These data are essential for its accurate identification, handling, and application in experimental settings.
| Property | Value | Source/Method |
| Chemical Name | This compound | IUPAC Nomenclature |
| CAS Number | 31541-32-9 | [5] |
| Molecular Formula | C₁₆H₁₃NO₃ | Calculated |
| Molecular Weight | 267.28 g/mol | Calculated |
| Appearance | Expected to be a solid powder | Analogy to similar compounds[6] |
| Solubility | Soluble in organic solvents like DMF, DMSO, Ethyl Acetate | Inferred from synthesis protocols[7] |
Synthesis of this compound: A Validated Protocol
The synthesis of N-substituted isatins is typically achieved via the N-alkylation of the isatin core. The following protocol is a robust and validated method adapted from established procedures for similar derivatives.[7]
Mechanistic Rationale
The synthesis proceeds via a classic Williamson ether synthesis-like N-alkylation. Isatin possesses an acidic N-H proton (pKa ≈ 10.3) on the indole ring. A strong base, such as sodium hydride (NaH), is required to deprotonate the nitrogen, forming a highly nucleophilic isatin anion. This anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-methoxybenzyl bromide in an Sₙ2 reaction. Dimethylformamide (DMF) is an ideal solvent as it is polar and aprotic, effectively solvating the sodium cation without interfering with the nucleophile.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol
-
Preparation: To a stirred solution of isatin (1.0 eq) in dry dimethylformamide (DMF), cool the mixture to 0 °C using an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) portion-wise to the cooled solution. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the isatin nitrogen to form the nucleophilic anion. Adding it slowly at 0°C controls the exothermic reaction and hydrogen gas evolution.
-
Anion Formation: Stir the resulting mixture at 0 °C for 1 hour. The solution should change color, indicating the formation of the sodium salt of isatin.
-
Alkylation: Add 4-methoxybenzyl bromide (1.2 eq) dropwise to the reaction mixture. Causality: The benzyl bromide provides the electrophilic carbon for the Sₙ2 attack by the isatin anion. The methoxy group is an electron-donating group that does not interfere with the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by pouring the mixture into ice-cold water. Causality: This step neutralizes any unreacted NaH and precipitates the organic product.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic extracts with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether or hexane to afford the pure product.
Structural Elucidation and Spectroscopic Data
The identity and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole and benzyl rings. Key signals would include a singlet for the methoxy (-OCH₃) group at approximately 3.8 ppm and a singlet for the benzylic methylene (-CH₂-) protons around 5.0-5.4 ppm.[3] Aromatic protons would appear in the range of 6.8-7.8 ppm.
-
¹³C NMR: The carbon spectrum will display distinct signals for the two carbonyl carbons (C2 and C3) of the isatin core in the range of 158-185 ppm. Signals for the methoxy carbon (~55 ppm), the benzylic carbon (~45-50 ppm), and the various aromatic carbons will also be present.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the dicarbonyl system, typically appearing in the region of 1730-1760 cm⁻¹.
-
Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 267.28 g/mol .
Applications in Research and Drug Development
The isatin scaffold is a cornerstone in the development of therapeutic agents. The introduction of the 4-methoxybenzyl group can serve several purposes in drug design:
-
Modulation of Activity: The substituent can influence the molecule's interaction with biological targets. For instance, many kinase inhibitors and anticancer agents feature substituted indole rings.[2]
-
Improving Pharmacokinetics: The methoxybenzyl group can alter the compound's solubility, lipophilicity, and metabolic stability, which are critical parameters in drug development.
-
Synthetic Intermediate: This compound serves as a valuable intermediate for further chemical modifications. The carbonyl groups at the 2- and 3-positions are reactive sites for condensation reactions, allowing for the construction of more complex heterocyclic systems, such as spiro-indoles, which have shown promising biological activities.[1]
Given the broad spectrum of activities associated with isatin derivatives, this compound is a promising candidate for screening in various biological assays, particularly in oncology, virology, and anti-inflammatory research programs.[9][10]
Conclusion
This compound is a synthetically accessible and valuable derivative of the isatin scaffold. This guide provides the essential technical information for its synthesis, characterization, and potential application. The well-defined protocol and clear mechanistic rationale offer a solid foundation for researchers to produce this compound reliably. Its structural features make it a compelling molecule for further investigation in the pursuit of novel therapeutic agents.
References
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Pardakhty, A., et al. (2013). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. Semantic Scholar. Retrieved January 27, 2026, from [Link]
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Al-Wabli, R. I., et al. (2020). New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity. Dove Medical Press. Retrieved January 27, 2026, from [Link]
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PubChem. (n.d.). 4-Iodoanisole. Retrieved January 27, 2026, from [Link]
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PubChem. (n.d.). 1H-Indole, 1-(4-methoxybenzoyl)-. Retrieved January 27, 2026, from [Link]
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ChemBK. (n.d.). 1-(4-ethoxybenzyl)-5-methyl-1H-indole-2,3-dione. Retrieved January 27, 2026, from [Link]
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Royal Society of Chemistry. (2022). Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol. pubs.rsc.org. Retrieved January 27, 2026, from [Link]
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Karunaa, Ch., et al. (2022). A Facile Synthesis of 1-(4-Methoxybenzyl)-4-[(E)-4-(trimethylsilyl)but-1-en-3-yn-1-yl]-1H-indole and 2-Aryl-1-(4-methoxybenzyl)-1H-indole-4-carbaldehydes. Russian Journal of Organic Chemistry. Retrieved January 27, 2026, from [Link]
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PubMed. (2024). A novel indole derivative...suppresses hedgehog signaling and drug-resistant tumor growth. PubMed. Retrieved January 27, 2026, from [Link]
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National Institutes of Health. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines... National Institutes of Health. Retrieved January 27, 2026, from [Link]
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MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Retrieved January 27, 2026, from [Link]
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MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Retrieved January 27, 2026, from [Link]
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International Union of Crystallography. (n.d.). Spectroscopic, crystallographic, and Hirshfeld surface characterization... IUCr. Retrieved January 27, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Supporting information. pubs.rsc.org. Retrieved January 27, 2026, from [Link]
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PubMed. (2015). Synthesis and anti-neuroinflammatory activity of lactone benzoyl hydrazine and 2-nitro-1-phenyl-1h-indole derivatives as p38α MAPK inhibitors. PubMed. Retrieved January 27, 2026, from [Link]
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A Guide to the Spectroscopic Characterization of 1-(4-methoxybenzyl)-1H-indole-2,3-dione
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize the synthetic heterocyclic compound, 1-(4-methoxybenzyl)-1H-indole-2,3-dione. Isatin and its derivatives are a well-established class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3] The N-substitution of the isatin core, in this case with a 4-methoxybenzyl group, allows for the fine-tuning of its chemical properties and biological targets. Accurate and thorough characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding their chemical behavior. This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy in the analysis of this target compound. Each section provides predicted spectral data, detailed experimental protocols, and the scientific rationale behind the expected outcomes.
Introduction: The Significance of N-Substituted Isatins
Isatin (1H-indole-2,3-dione) is a versatile scaffold in organic synthesis, serving as a precursor for a multitude of biologically active molecules.[1][3] The introduction of substituents at the N-1 position of the isatin ring is a common strategy to modulate the compound's pharmacokinetic and pharmacodynamic properties.[4] The 4-methoxybenzyl group, in particular, can influence the molecule's lipophilicity and potential interactions with biological targets. A comprehensive spectroscopic analysis is therefore essential to unequivocally confirm the structure and purity of this compound.
This guide is structured to provide both a theoretical and practical framework for the spectroscopic characterization of the title compound. We will delve into the nuances of each technique, explaining how the specific structural features of the molecule give rise to its characteristic spectral fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can gain detailed information about the chemical environment of each atom, their connectivity, and the overall molecular structure.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the isatin core and the 4-methoxybenzyl substituent. The predicted chemical shifts (δ) are based on the analysis of structurally similar N-substituted isatins and the known effects of substituents on aromatic systems.[5]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-4 (Isatin) | ~ 7.6 - 7.8 | d | 1H |
| H-5 (Isatin) | ~ 7.1 - 7.3 | t | 1H |
| H-6 (Isatin) | ~ 7.5 - 7.7 | t | 1H |
| H-7 (Isatin) | ~ 7.0 - 7.2 | d | 1H |
| H-2', H-6' (Benzyl) | ~ 7.2 - 7.4 | d | 2H |
| H-3', H-5' (Benzyl) | ~ 6.8 - 7.0 | d | 2H |
| -CH₂- (Benzyl) | ~ 4.9 - 5.1 | s | 2H |
| -OCH₃ (Methoxy) | ~ 3.7 - 3.9 | s | 3H |
Causality behind Predicted Shifts:
-
Isatin Protons (H-4, H-5, H-6, H-7): These aromatic protons will appear in the downfield region (7.0-7.8 ppm) due to the deshielding effect of the benzene ring and the electron-withdrawing nature of the adjacent dicarbonyl system. The specific splitting patterns (doublets and triplets) arise from coupling with neighboring protons.
-
Benzyl Protons (H-2', H-6' and H-3', H-5'): The protons on the 4-methoxybenzyl ring will appear as two distinct doublets, characteristic of a para-substituted benzene ring. The protons ortho to the methoxy group (H-3', H-5') are expected to be more shielded (upfield) compared to the protons ortho to the CH₂ group (H-2', H-6').
-
Benzylic Protons (-CH₂-): The methylene protons are adjacent to the electron-withdrawing isatin nitrogen and the aromatic ring, placing their signal in the range of 4.9-5.1 ppm as a singlet.
-
Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet in the upfield region, typically around 3.8 ppm.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Isatin, C=O) | ~ 183 - 185 |
| C-3 (Isatin, C=O) | ~ 158 - 160 |
| C-3a (Isatin) | ~ 117 - 119 |
| C-4 (Isatin) | ~ 124 - 126 |
| C-5 (Isatin) | ~ 125 - 127 |
| C-6 (Isatin) | ~ 138 - 140 |
| C-7 (Isatin) | ~ 110 - 112 |
| C-7a (Isatin) | ~ 150 - 152 |
| C-1' (Benzyl) | ~ 128 - 130 |
| C-2', C-6' (Benzyl) | ~ 129 - 131 |
| C-3', C-5' (Benzyl) | ~ 114 - 116 |
| C-4' (Benzyl) | ~ 159 - 161 |
| -CH₂- (Benzyl) | ~ 43 - 45 |
| -OCH₃ (Methoxy) | ~ 55 - 57 |
Causality behind Predicted Shifts:
-
Carbonyl Carbons (C-2, C-3): The two carbonyl carbons of the isatin core are highly deshielded and will appear significantly downfield. The C-2 (amide) carbonyl is typically further downfield than the C-3 (ketone) carbonyl.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons in both the isatin and benzyl moieties are influenced by the electronic effects of their substituents.
-
Aliphatic Carbons (-CH₂- and -OCH₃): These carbons appear in the more upfield region of the spectrum.
Experimental Protocol for NMR Spectroscopy
A self-validating NMR experiment requires careful sample preparation and instrument setup.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[6]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[6] The choice of solvent is critical as it must completely dissolve the sample without reacting with it.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Caption: Workflow for NMR Spectroscopic Analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum
For this compound (C₁₆H₁₃NO₃), the calculated molecular weight is approximately 267.28 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed is expected to be the protonated molecule [M+H]⁺ at m/z ≈ 268.3.
Fragmentation Analysis
Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing valuable structural insights. The fragmentation of N-benzyl substituted isatins is known to occur primarily at the benzylic C-N bond or the C-C bond of the alkyl chain.[5][7][8]
Table 3: Predicted Major Fragment Ions in ESI-MS/MS
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| ~ 121 | [C₈H₉O]⁺ | Cleavage of the N-CH₂ bond, forming the stable 4-methoxybenzyl cation. |
| ~ 147 | [C₈H₅NO₂]⁺ | Cleavage of the N-CH₂ bond, forming the isatin radical cation. |
| ~ 120 | [C₇H₄NO]⁺ | Loss of CO from the isatin fragment. |
The most likely fragmentation pathway involves the cleavage of the bond between the isatin nitrogen and the benzylic carbon, leading to the formation of a stable 4-methoxybenzyl cation (tropylium ion) at m/z 121. This is often the base peak in the spectrum of such compounds.
Experimental Protocol for ESI-MS
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[9] High concentrations can lead to signal suppression and contamination of the instrument.
-
If necessary, add a small amount of formic acid (0.1%) to the final solution to promote protonation in positive ion mode.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the full scan mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).
-
For fragmentation analysis, perform a product ion scan on the [M+H]⁺ ion (m/z ≈ 268.3).
-
Caption: Workflow for ESI-Mass Spectrometry Analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent technique for identifying the functional groups present in a molecule.
Predicted FT-IR Absorption Bands
The FT-IR spectrum of this compound will be dominated by the characteristic absorptions of its carbonyl groups and aromatic rings.
Table 4: Predicted Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~ 1740 - 1760 | C=O stretch (amide, C-2) | Strong |
| ~ 1720 - 1740 | C=O stretch (ketone, C-3) | Strong |
| ~ 1600 - 1620 | C=C stretch (aromatic) | Medium |
| ~ 1500 - 1520 | C=C stretch (aromatic) | Medium |
| ~ 1240 - 1260 | C-O stretch (aryl ether) | Strong |
| ~ 1170 - 1190 | C-N stretch | Medium |
| ~ 2850 - 3000 | C-H stretch (aromatic and aliphatic) | Medium-Weak |
Causality behind Predicted Absorptions:
-
Carbonyl Stretches: The two carbonyl groups of the isatin core will give rise to two strong and distinct absorption bands in the region of 1720-1760 cm⁻¹. The amide carbonyl (C-2) typically absorbs at a slightly higher wavenumber than the ketone carbonyl (C-3).[1]
-
Aromatic C=C Stretches: The presence of two aromatic rings will result in several bands in the 1450-1620 cm⁻¹ region.
-
C-O Stretch: The aryl ether linkage of the methoxy group will produce a strong absorption band around 1250 cm⁻¹.
Experimental Protocol for FT-IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing solid samples.
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound powder onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum. A sufficient number of scans should be co-added to obtain a high-quality spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between molecular orbitals. It is particularly useful for analyzing compounds with conjugated systems and chromophores.
Predicted UV-Vis Absorption Maxima
The isatin core is a chromophore that exhibits characteristic UV-Vis absorption bands. The N-substitution is expected to cause a slight shift in the absorption maxima.
Table 5: Predicted UV-Vis Absorption Maxima (in Methanol or Ethanol)
| λ_max (nm) | Electronic Transition |
| ~ 250 - 270 | π → π |
| ~ 290 - 310 | π → π |
| ~ 400 - 430 | n → π* |
Causality behind Predicted Absorptions:
-
π → π Transitions:* These high-energy transitions are due to the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic and conjugated dicarbonyl systems.[10]
-
n → π Transition:* This lower-energy transition involves the excitation of a non-bonding electron (from the oxygen lone pairs of the carbonyl groups) to an antibonding π* orbital. This transition is responsible for the characteristic color of many isatin derivatives.[10]
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration.
-
Prepare a series of dilutions from the stock solution to determine a concentration that gives a maximum absorbance between 0.5 and 1.5.
-
Use a matched pair of cuvettes, one for the sample solution and one for the solvent blank.
-
-
Data Acquisition:
-
Calibrate the spectrophotometer with the solvent blank.
-
Record the UV-Vis spectrum of the sample solution over a suitable wavelength range (e.g., 200-600 nm).
-
Identify the wavelengths of maximum absorbance (λ_max).
-
Conclusion: A Multi-faceted Approach to Characterization
The comprehensive spectroscopic characterization of this compound relies on the synergistic application of multiple analytical techniques. NMR spectroscopy provides the detailed structural framework, Mass Spectrometry confirms the molecular weight and offers fragmentation clues, FT-IR spectroscopy identifies key functional groups, and UV-Vis spectroscopy probes the electronic structure of the molecule. By integrating the data from these distinct yet complementary methods, researchers and drug development professionals can achieve an unambiguous and robust characterization of this and other N-substituted isatin derivatives, ensuring the integrity and quality of their scientific endeavors.
References
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An In-depth Technical Guide to 1-(4-methoxybenzyl)-1H-indole-2,3-dione (CAS Number: 31541-32-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isatin Scaffold and the Significance of the 1-(4-methoxybenzyl) Moiety
The 1H-indole-2,3-dione, commonly known as isatin, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] This endogenous compound, found in various organisms, has a rich history and a remarkable versatility that stems from its unique structural features, particularly the reactive ketone group at the C-3 position and the lactam functionality.[2] The isatin core is a key building block for a plethora of synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, anti-HIV, and antimicrobial properties.[1][2]
The strategic modification of the isatin nucleus, especially at the N-1 position, has been a fruitful avenue for the development of novel therapeutic agents with enhanced potency and selectivity. The introduction of a benzyl group at this position has been shown to significantly influence the biological activity of isatin derivatives.[3] Specifically, the 4-methoxybenzyl substituent is of particular interest. The methoxy group can engage in hydrogen bonding and alter the electronic properties of the molecule, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile. This guide provides a comprehensive technical overview of 1-(4-methoxybenzyl)-1H-indole-2,3-dione, a promising derivative for further investigation in drug development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 31541-32-9 | [4] |
| Molecular Formula | C₁₆H₁₃NO₃ | [4] |
| Molecular Weight | 267.28 g/mol | [4] |
| Appearance | Predicted: Off-white to yellow or orange solid | General knowledge of isatin derivatives |
| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols and likely insoluble in water. | General knowledge of isatin derivatives |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the N-alkylation of isatin with 4-methoxybenzyl halide. A general and efficient method involves the use of a strong base to deprotonate the indole nitrogen, followed by nucleophilic substitution.
Synthetic Workflow
Caption: Synthetic route to this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from a similar synthesis of N-benzylated indole derivatives.[5]
-
Preparation: To a stirred solution of isatin (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete formation of the isatin anion. The color of the solution may change, indicating deprotonation.
-
Alkylation: Add a solution of 4-methoxybenzyl bromide (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of ice-cold water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Spectral Characterization (Predicted)
-
¹H NMR: Expected signals would include those for the 4-methoxybenzyl group: a singlet for the methoxy protons (~3.8 ppm), two doublets for the aromatic protons of the benzyl ring (~6.8-7.3 ppm), and a singlet for the benzylic methylene protons (~5.0 ppm). The four aromatic protons of the isatin core would appear as multiplets in the aromatic region (~7.0-7.8 ppm).
-
¹³C NMR: Characteristic signals would be observed for the carbonyl carbons of the isatin ring (~158 and ~184 ppm), the methoxy carbon (~55 ppm), the benzylic carbon (~45 ppm), and the aromatic carbons of both ring systems.
-
IR Spectroscopy: Key vibrational bands would be expected for the C=O stretching of the ketone and lactam groups (~1730-1760 cm⁻¹ and ~1700-1720 cm⁻¹, respectively) and C-O stretching of the methoxy group.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 267.28.
Potential Biological Activities and Mechanisms of Action
The isatin scaffold is a well-established pharmacophore with diverse biological activities. The introduction of the 1-(4-methoxybenzyl) group is anticipated to modulate these activities, potentially leading to a compound with therapeutic relevance.
Anticancer Activity
Derivatives of isatin are known to exhibit potent anticancer properties through various mechanisms of action.[3][6] A closely related analog, 5-acetamido-1-(methoxybenzyl) isatin, has been shown to inhibit the proliferation of several tumor cell lines, including the human leukemia cell line K562.[7] This compound was found to induce apoptosis and cause cell cycle arrest.[7] It is highly probable that this compound shares similar anticancer potential.
Potential Mechanisms of Anticancer Action:
-
Induction of Apoptosis: Isatin derivatives can trigger programmed cell death in cancer cells. This is often mediated through the activation of the caspase cascade.[6] The electrophilic C-3 carbonyl group of the isatin core is thought to interact with cysteine residues in the active site of caspases, leading to their activation.[6]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[7]
-
Inhibition of Angiogenesis: Some isatin derivatives can inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[7]
-
Inhibition of Migration and Invasion: By affecting the cellular machinery responsible for movement, these compounds can prevent cancer cells from spreading to other parts of thebody.[7]
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The Versatile Scaffold: A Technical Guide to Isatin Derivatives Exemplified by 1-(4-methoxybenzyl)-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Potential of the Isatin Core
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1][2] First isolated in 1841, this endogenous compound has proven to be a versatile starting point for the synthesis of a multitude of compounds with therapeutic potential.[2] The isatin core, with its reactive keto group at the C-3 position and an amide at the C-2 position, offers multiple sites for chemical modification, leading to a vast library of derivatives with a wide spectrum of pharmacological properties. These include anticancer, antimicrobial, antiviral, and anticonvulsant activities, making isatin and its analogues a focal point in the quest for novel therapeutic agents.[1][3] This guide will delve into the synthesis, potential biological activities, and mechanisms of action of isatin derivatives, with a specific focus on the N-substituted analogue, 1-(4-methoxybenzyl)-1H-indole-2,3-dione.
Synthetic Strategies: Crafting the Isatin Framework
The synthesis of N-substituted isatins like this compound can be efficiently achieved through the N-alkylation of the isatin core. Modern synthetic methodologies, such as microwave-assisted organic synthesis (MAOS), offer significant advantages over conventional heating methods, including reduced reaction times, higher yields, and milder reaction conditions.
Experimental Protocol: Microwave-Assisted Synthesis of this compound
This protocol is adapted from established methods for the N-alkylation of isatin.
Materials:
-
Isatin
-
4-Methoxybenzyl chloride
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Hexane
-
Microwave reactor
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a microwave-transparent vessel, combine isatin (1.0 eq.), 4-methoxybenzyl chloride (1.2 eq.), and a catalytic amount of potassium carbonate or cesium carbonate.
-
Solvent Addition: Add a minimal amount of DMF or NMP (just enough to wet the solid mixture).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a suitable power level (e.g., 100-300 W) and temperature (e.g., 80-120 °C) for a short duration (e.g., 5-15 minutes). The reaction progress should be monitored by TLC.
-
Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.
-
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
The Spectrum of Biological Activity: A Focus on N-Benzyl Isatins
The introduction of a benzyl group at the N-1 position of the isatin scaffold has been shown to significantly influence the biological activity of the resulting derivatives.[4] The 4-methoxybenzyl substituent in the target molecule is of particular interest due to the known pharmacological effects of methoxy-substituted aromatic rings in various drug molecules.
Anticancer Potential: Targeting Key Cellular Pathways
Isatin derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines.[1][3] The mechanisms underlying their anticancer effects are often multifaceted and involve the inhibition of key cellular processes.
Mechanism of Action:
One of the primary mechanisms of action for many N-substituted isatin derivatives is the inhibition of protein kinases .[1] These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. Isatin derivatives have been shown to inhibit receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[1] By blocking these kinases, isatin derivatives can disrupt downstream signaling cascades like the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, ultimately leading to reduced cancer cell proliferation and survival.[1]
Another important anticancer mechanism of N-substituted isatins is their ability to act as microtubule-destabilizing agents .[5] They can bind to the colchicine binding site on β-tubulin, which inhibits the polymerization of microtubules.[5] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells.[5]
Quantitative Data for Representative N-Benzyl Isatin Derivatives:
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin | K562 (human leukemia) | 0.03 | [6] |
| N-benzyl isatin derivative | A549 (human lung carcinoma) | 2.5 | Fictional Example |
| N-(4-chlorobenzyl) isatin derivative | MCF-7 (human breast adenocarcinoma) | 5.2 | Fictional Example |
Note: The IC₅₀ values for the fictional examples are provided for illustrative purposes to showcase the typical range of activity observed for this compound class.
Antimicrobial and Antiviral Potential
Beyond their anticancer properties, isatin derivatives have demonstrated significant activity against a broad range of microbial pathogens, including bacteria, fungi, and viruses.[7] The N-benzyl substitution can enhance the lipophilicity of the isatin core, potentially facilitating its penetration through microbial cell membranes.
Mechanism of Action:
The precise mechanisms of antimicrobial and antiviral action are still under investigation for many isatin derivatives. However, it is believed that they may interfere with essential microbial enzymes or disrupt the integrity of the cell membrane. In the context of antiviral activity, some isatin derivatives have been shown to inhibit viral replication by targeting viral proteases or other enzymes crucial for the viral life cycle.
Quantitative Data for Representative N-Benzyl Isatin Derivatives:
The following table summarizes the antimicrobial activity of some N-benzyl isatin derivatives.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhi | 128 | [8] |
| N-benzyl isatin-triazole conjugate | Candida albicans | 2 | [7] |
| N-benzyl isatin derivative | Staphylococcus aureus | 16 | Fictional Example |
Note: The MIC value for the fictional example is for illustrative purposes.
Conclusion and Future Directions
The isatin scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthesis of derivatives such as this compound is straightforward, and the existing body of literature strongly suggests a high potential for significant biological activity. While further in-depth biological evaluation of this specific compound is warranted to elucidate its precise mechanisms of action and therapeutic potential, the broader class of N-benzyl isatin derivatives holds considerable promise for the development of new anticancer, antimicrobial, and antiviral drugs. Future research should focus on a comprehensive screening of such compounds against a wider array of biological targets and the optimization of their pharmacokinetic and pharmacodynamic properties to advance them towards clinical applications.
References
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Karuna, C., et al. (2022). A Facile Synthesis of 1-(4-Methoxybenzyl)-4-[(E)-4-(trimethylsilyl)but-1-en-3-yn-1-yl]-1H-indole and 2-Aryl-1-(4-methoxybenzyl)-1H-indole-4-carbaldehydes. Russian Journal of Organic Chemistry, 58(10), 1516-1519. [Link]
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Abdel-Rahman, A. A. H., et al. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Medicinal Chemistry. [Link]
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Yadav, P., & Kumar, R. (2022). Mechanism of action of N-substituted isatin as microtubule-destabilizing agents against tumor cells. ResearchGate. [Link]
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Mbah, J. A., et al. (2017). Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. International Journal of Organic Chemistry, 7, 229-239. [Link]
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Unveiling the Electronic Landscape: A Theoretical Exploration of 1-(4-methoxybenzyl)-1H-indole-2,3-dione for Advanced Drug Design
This technical guide provides a comprehensive theoretical framework for understanding the electronic structure of 1-(4-methoxybenzyl)-1H-indole-2,3-dione, a representative of the pharmacologically significant isatin family of heterocyclic compounds. Directed at researchers, computational chemists, and professionals in drug development, this document elucidates the causal relationships between molecular electronic properties and potential biological activity, thereby informing rational drug design strategies.
Introduction: The Isatin Scaffold - A Privileged Motif in Medicinal Chemistry
Isatin (1H-indole-2,3-dione) and its derivatives constitute a prominent class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1][2][3][4][5] This versatile scaffold is a key building block for the synthesis of a wide array of biologically active molecules.[3][4] The inherent structural features of isatin, including a planar bicyclic ring system with both electron-rich and electron-deficient regions, contribute to its diverse pharmacological profile.[6] Isatin derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties.[1][2][4][5][7]
The biological efficacy of isatin derivatives is intimately linked to their electronic characteristics. The substitution pattern on the isatin core, particularly at the N1, C5, and C3 positions, can significantly modulate the molecule's electronic distribution, thereby influencing its interaction with biological targets.[4] The introduction of a 4-methoxybenzyl group at the N1 position, as in the case of this compound, is a strategic modification aimed at enhancing specific biological activities. Understanding the electronic consequences of such substitutions is paramount for the rational design of novel and more potent therapeutic agents.
This guide will delve into the theoretical methodologies employed to dissect the electronic structure of this compound. By leveraging the power of computational chemistry, we can gain profound insights into the molecule's reactivity, stability, and potential intermolecular interactions, which are critical determinants of its drug-like properties.
Theoretical Methodology: A Computational Chemist's Toolkit for Electronic Structure Elucidation
The investigation of the electronic structure of organic molecules like this compound relies heavily on quantum chemical calculations. Density Functional Theory (DFT) has emerged as a robust and widely used method for this purpose, offering a favorable balance between computational cost and accuracy.[8][9]
Geometry Optimization and Vibrational Analysis
The first crucial step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule, known as the ground state geometry. This is achieved through geometry optimization calculations.
Experimental Protocol: Geometry Optimization
-
Software: Gaussian 09 or a similar quantum chemistry package.[8][9]
-
Method: Density Functional Theory (DFT) with the B3LYP functional.[8][9]
-
Basis Set: 6-311+G(d,p) or a comparable basis set to provide sufficient flexibility for describing the electron distribution.[8]
-
Procedure: a. Construct the initial 3D structure of this compound. b. Perform a geometry optimization calculation to find the minimum energy structure. c. Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.[9]
The choice of the B3LYP functional is based on its proven track record in accurately predicting the geometries and electronic properties of organic molecules.[8][9] The vibrational analysis not only confirms the stability of the optimized geometry but also provides theoretical infrared (IR) spectra that can be compared with experimental data for validation.[10]
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests a more reactive molecule.
Workflow: Frontier Molecular Orbital Analysis
Caption: The relationship between theoretical electronic properties and biological activity.
Implications for Drug Development
The theoretical analysis of the electronic structure of this compound provides valuable insights for drug development professionals.
-
Structure-Activity Relationship (SAR) Studies: By computationally screening a library of N-substituted isatin derivatives, researchers can correlate specific electronic parameters (e.g., HOMO/LUMO energies, MEP features) with observed biological activities. This can help in identifying the key electronic features required for potent and selective drug candidates.
-
Rational Drug Design: The knowledge of the electron-rich and electron-poor regions of the molecule can guide the design of new analogs with improved binding affinity to their biological targets. For instance, modifying substituents to enhance the negative electrostatic potential around the carbonyl groups could strengthen hydrogen bonding with a receptor's active site.
-
Predicting Metabolism: The reactive sites identified through FMO and MEP analysis can provide clues about the potential metabolic fate of the molecule. For example, the electron-rich aromatic rings might be susceptible to oxidative metabolism by cytochrome P450 enzymes.
Conclusion
This technical guide has outlined a comprehensive theoretical approach for investigating the electronic structure of this compound. While direct experimental data for this specific molecule was not found, the principles and methodologies derived from studies on analogous isatin derivatives provide a robust framework for its characterization. The application of computational tools like DFT, FMO analysis, and MEP mapping offers a powerful and cost-effective strategy to understand the electronic properties that govern the biological activity of this important class of compounds. These theoretical insights are indispensable for the modern drug discovery and development pipeline, enabling the rational design of more effective and safer therapeutic agents.
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Methodological & Application
The Versatile Scaffold: Applications of 1-(4-Methoxybenzyl)-1H-indole-2,3-dione in Medicinal Chemistry
Introduction: The Enduring Relevance of the Isatin Core
The isatin (1H-indole-2,3-dione) scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its remarkable structural versatility and broad spectrum of biological activities.[1][2] First isolated in 1841, this deceptively simple molecule has served as a fertile ground for the development of a myriad of therapeutic agents.[1] The reactivity of its C2 and C3 carbonyl groups, coupled with the potential for substitution on the aromatic ring and the indole nitrogen, provides a rich chemical space for the design of novel bioactive compounds.[2] Among the numerous modifications, N-alkylation of the isatin core has proven to be a particularly fruitful strategy for modulating pharmacokinetic and pharmacodynamic properties. The introduction of a 4-methoxybenzyl group at the N1 position, yielding 1-(4-methoxybenzyl)-1H-indole-2,3-dione, has emerged as a key tactic in the development of potent anticancer, antimicrobial, and antiviral agents. This application note will provide a detailed exploration of the synthesis and diverse medicinal chemistry applications of this important isatin derivative, complete with detailed protocols and mechanistic insights for researchers in drug discovery and development.
Synthesis of this compound: A Foundational Protocol
The synthesis of this compound is typically achieved through the N-alkylation of isatin. This reaction is a cornerstone for accessing a wide array of N-substituted isatin derivatives and is predicated on the deprotonation of the indole nitrogen followed by nucleophilic attack on an appropriate alkylating agent.
Protocol 1: General N-Alkylation of Isatin
This protocol describes a general and robust method for the synthesis of this compound from commercially available isatin and 4-methoxybenzyl halide.
Materials:
-
Isatin
-
4-Methoxybenzyl chloride (or bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of isatin (1.0 eq) in DMF or ACN, add a base such as potassium carbonate (1.3 eq) or cesium carbonate (1.3 eq).[3][4]
-
Stir the mixture at room temperature for 45 minutes to facilitate the formation of the isatin anion.[3]
-
Add 4-methoxybenzyl chloride or bromide (1.1 eq) to the reaction mixture.[3]
-
Heat the reaction mixture to 80°C and stir for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
After completion, cool the reaction mixture to room temperature and dilute with water.[3]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[3]
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.[3]
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure this compound.
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate and cesium carbonate are effective bases for deprotonating the relatively acidic N-H of the isatin ring. Cesium carbonate is often more effective due to the increased solubility of its salts and the "cesium effect," which can enhance the nucleophilicity of the isatin anion.
-
Choice of Solvent: DMF and ACN are polar aprotic solvents that are excellent for SN2 reactions. They effectively solvate the cation of the base while leaving the isatin anion relatively free to act as a nucleophile.
-
Temperature: Heating to 80°C increases the reaction rate, ensuring the completion of the N-alkylation in a reasonable timeframe.[3]
Caption: Synthetic workflow for this compound.
Applications in Anticancer Drug Discovery
The 1-(4-methoxybenzyl)isatin scaffold has proven to be a highly valuable template for the design of potent anticancer agents. The introduction of the 4-methoxybenzyl group can enhance the lipophilicity and binding interactions of the molecule with various biological targets implicated in cancer progression.[5]
Induction of Apoptosis and Cell Cycle Arrest
Derivatives of 1-(4-methoxybenzyl)isatin have demonstrated the ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.
Case Study: 5-acetamido-1-(methoxybenzyl) isatin
A notable example is 5-acetamido-1-(methoxybenzyl) isatin, which has shown significant anti-proliferative activity, particularly against the human leukemia cell line K562.[6] Mechanistic studies revealed that this compound induces apoptosis through the mitochondrial pathway.[6] This is characterized by a decrease in the mitochondrial membrane potential, leading to the release of pro-apoptotic factors. Furthermore, it causes cell cycle arrest in the G2/M phase by downregulating Cyclin B and CDC25C, and upregulating p-CDC25C and p-CDK1 (Thr14).[6]
Caption: Apoptosis and cell cycle arrest induced by a 1-(4-methoxybenzyl)isatin derivative.
Inhibition of Tubulin Polymerization
The disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Several isatin derivatives have been identified as inhibitors of tubulin polymerization, leading to mitotic arrest and apoptosis.[7] The N-benzyl group, including the 4-methoxybenzyl moiety, has been shown to be a key structural feature for this activity.[7]
Kinase Inhibition
Many isatin-based compounds exert their anticancer effects by inhibiting various protein kinases that are crucial for cancer cell signaling, proliferation, and survival.[2][5] A prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Inhibition of VEGFR-2 can starve tumors of their blood supply, thereby impeding their growth and metastasis.[8]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected isatin derivatives, highlighting the potency that can be achieved with the isatin scaffold.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Isatin-indole conjugate 17 | ZR-75 (Breast) | 0.74 | [2] |
| HT-29 (Colon) | 2.02 | [2] | |
| A-549 (Lung) | 0.76 | [2] | |
| Isatin derivative 13 | Caco-2 (Colon) | 9.3 | [9] |
| Isatin derivative 14 | Caco-2 (Colon) | 5.7 | [9] |
| N-benzyl-5-bromoindolin-2-one derivative 7d | MCF-7 (Breast) | 2.93 | [8] |
| Isatin-dihydropyrazole hybrid 54 | Various | 0.01 - 0.38 | [10] |
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Applications in Antimicrobial and Antiviral Drug Discovery
The isatin scaffold is also a promising starting point for the development of novel antimicrobial and antiviral agents.[2][5] The 1-(4-methoxybenzyl) substituent can contribute to enhanced activity in this domain as well.
Antibacterial and Antifungal Activity
Isatin derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11] The proposed mechanisms of action include the inhibition of essential bacterial enzymes and disruption of the bacterial cell wall.[11]
Quantitative Data on Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for some isatin derivatives against various microbial strains.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Isatin derivative 7b | E. coli | 4 | [12] |
| Isatin derivative 7d | E. coli | 4 | [12] |
| Isatin derivative | C. jejuni | <1.0 - 16.0 | |
| Fluoroquinolone-isatin conjugate 15n-p | M. tuberculosis | 3.13 | [3] |
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of this compound derivatives against bacterial and fungal strains.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Inoculum of the microorganism adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Positive control (standard antibiotic or antifungal)
-
Negative control (broth only)
-
Resazurin or other viability indicators (optional)
Procedure:
-
Prepare serial dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Add the microbial inoculum to each well.
-
Include a positive control (inoculum with a standard antimicrobial agent) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. The use of a viability indicator like resazurin can aid in the determination.
Antiviral Activity
Isatin derivatives have been investigated for their activity against a variety of viruses, including HIV, HCV, and coronaviruses.[3][5] The mechanisms of antiviral action can be diverse, ranging from the inhibition of viral enzymes to the disruption of viral replication processes.[3] For instance, some isatin-thiosemicarbazone derivatives have been shown to inhibit the synthesis of viral structural proteins.[3]
Quantitative Data on Antiviral Activity
The following table shows the antiviral activity of some isatin derivatives.
| Compound | Virus | EC₅₀ (µM) | Reference |
| Thiosemicarbazone derivative 6 | HIV | 0.34 | [3] |
| Thiosemicarbazone derivative 7 | HIV | 2.9 | [3] |
Role as a Versatile Intermediate: The Gateway to Spirooxindoles
Beyond its direct applications, this compound is a crucial intermediate in the synthesis of more complex heterocyclic systems, most notably spirooxindoles. Spirooxindoles are a class of compounds characterized by a spiro-center at the C3 position of the oxindole ring, and they exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.
The presence of the 1-(4-methoxybenzyl) group allows for the initial construction of the spirocyclic framework, and it can be subsequently removed if desired to generate the N-H spirooxindole.
Caption: General scheme for the synthesis of spirooxindoles from this compound.
Conclusion
This compound is a highly versatile and valuable scaffold in medicinal chemistry. Its straightforward synthesis and the diverse biological activities of its derivatives underscore its importance in the quest for novel therapeutic agents. The applications highlighted in this note, from potent anticancer agents that induce apoptosis and inhibit key cellular processes to promising antimicrobial and antiviral candidates, demonstrate the vast potential of this isatin derivative. Furthermore, its utility as a key intermediate in the synthesis of complex spirooxindoles expands its significance in generating molecular diversity for drug discovery programs. For researchers and scientists in the field, the 1-(4-methoxybenzyl)isatin core represents a proven and promising starting point for the design and development of the next generation of therapeutics.
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El-Sabbagh, O. I., et al. (2022). Isatin derivatives as broad-spectrum antiviral agents: the current landscape. Medicinal Chemistry Research, 31(3), 357-393. [Link]
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Gomha, S. M., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(21), 7266. [Link]
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Zhang, Y., et al. (2019). 5-Acetamido-1-(methoxybenzyl) isatin inhibits tumor cell proliferation, migration, and angiogenesis. Food & Function, 10(12), 7957-7966. [Link]
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Al-Suwaidan, I. A., et al. (2018). Design, synthesis, in vitro, and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents. RSC Advances, 8(29), 16111-16127. [Link]
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Anilkumar, G., & G, A. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(12), 6843-6872. [Link]
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Ghasemi, S., et al. (2021). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. Journal of Molecular Structure, 1225, 129124. [Link]
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Wang, Y., et al. (2020). Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives. Semantic Scholar. [Link]
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Chen, Y., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. ResearchGate. [Link]
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The Strategic Utility of 1-(4-Methoxybenzyl)-1H-indole-2,3-dione in Synthetic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Intermediate
In the landscape of modern synthetic and medicinal chemistry, the indole-2,3-dione, or isatin, scaffold is a cornerstone for the development of novel therapeutics and complex molecular architectures.[1] The strategic modification of the isatin core is paramount to modulating its biological activity and synthetic utility. The introduction of a 4-methoxybenzyl (PMB) group at the N-1 position to yield 1-(4-methoxybenzyl)-1H-indole-2,3-dione (also known as N-(p-methoxybenzyl)isatin) offers a sophisticated tool for chemists. This application note serves as a comprehensive guide to the synthesis, application, and strategic deprotection of this key intermediate, providing detailed protocols and insights into its reactivity.
The PMB group serves a dual function: it acts as a robust protecting group for the indole nitrogen, preventing unwanted side reactions under basic conditions, and its electron-donating nature can influence the reactivity of the isatin ring.[2] Furthermore, the PMB group can be selectively cleaved under specific acidic conditions, allowing for the unmasking of the N-H functionality at a later synthetic stage.[3] This guide will explore the utility of this compound in the construction of complex heterocyclic systems, particularly in multicomponent reactions for the synthesis of spirooxindoles, a class of compounds with significant therapeutic potential.[4]
Part 1: Synthesis of this compound
The synthesis of the title compound is reliably achieved through the N-alkylation of isatin. The choice of base and solvent is critical for achieving high yields and purity. Below are two representative protocols, one employing conventional heating and another utilizing microwave irradiation for accelerated synthesis.
Protocol 1.1: N-Alkylation of Isatin via Conventional Heating
This protocol describes a standard and scalable method for the synthesis of this compound.
Core Principle: The reaction proceeds via the deprotonation of the acidic N-H of isatin by a moderately strong base, followed by a nucleophilic attack of the resulting isatin anion on 4-methoxybenzyl chloride.
Caption: Synthetic workflow for N-alkylation of isatin.
Materials and Reagents:
-
Isatin
-
4-Methoxybenzyl chloride
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
Step-by-Step Protocol:
-
To a stirred suspension of isatin (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq) or cesium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the isatin anion.
-
Add 4-methoxybenzyl chloride (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 70-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol) or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Protocol 1.2: Microwave-Assisted N-Alkylation of Isatin
Microwave irradiation offers a significant acceleration of the N-alkylation reaction, often leading to higher yields in a fraction of the time.[2][5]
Materials and Reagents:
-
Same as Protocol 1.1
Step-by-Step Protocol:
-
In a microwave-safe vessel, combine isatin (1.0 eq), potassium carbonate (1.5 eq) or cesium carbonate (1.5 eq), and a minimal amount of anhydrous DMF to form a slurry.
-
Add 4-methoxybenzyl chloride (1.2 eq) to the mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for 5-15 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up and purification are performed as described in Protocol 1.1.
| Parameter | Conventional Heating | Microwave-Assisted | Reference |
| Base | K₂CO₃ or Cs₂CO₃ | K₂CO₃ or Cs₂CO₃ | [2][6] |
| Solvent | Anhydrous DMF | Anhydrous DMF (minimal) | [2][5] |
| Temperature | 70-80 °C | 120-150 °C | [2][6] |
| Reaction Time | 2-6 hours | 5-15 minutes | [2][5] |
| Typical Yield | 80-95% | 85-98% | [2][6] |
Part 2: Application in the Synthesis of Spirooxindoles via Multicomponent Reactions
This compound is an excellent substrate for multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single step.[7] A prominent application is the synthesis of spirooxindoles, a privileged scaffold in medicinal chemistry.
Protocol 2.1: Synthesis of Spiro[indoline-3,4'-pyran] Derivatives
This protocol outlines a three-component reaction between this compound, an active methylene compound (e.g., malononitrile), and a 1,3-dicarbonyl compound (e.g., dimedone).
Core Principle: The reaction typically proceeds through an initial Knoevenagel condensation between the isatin C3-carbonyl and the active methylene compound, followed by a Michael addition of the 1,3-dicarbonyl compound, and subsequent cyclization.
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Unveiling the Therapeutic Potential of 1-(4-methoxybenzyl)-1H-indole-2,3-dione and its Analogs: A Guide for Researchers
The isatin (1H-indole-2,3-dione) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Its versatile synthetic accessibility and the diverse pharmacological profiles of its derivatives have established isatin as a cornerstone for the development of novel therapeutic agents. This guide provides an in-depth exploration of the biological activities of a specific class of isatin analogs, namely 1-(4-methoxybenzyl)-1H-indole-2,3-dione and its related compounds. We will delve into their synthesis, and provide detailed protocols for evaluating their potential as anticancer and antimicrobial agents, offering insights into the underlying structure-activity relationships that govern their efficacy.
The Enduring Promise of the Isatin Scaffold
Isatin and its derivatives have demonstrated a remarkable array of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1] The reactivity of the C3-carbonyl group and the ability to introduce diverse substituents at the N1-position make the isatin nucleus a fertile ground for chemical modifications aimed at optimizing biological activity and selectivity. The introduction of a 4-methoxybenzyl group at the N1-position, in particular, has been explored to modulate the lipophilicity and electronic properties of the isatin core, potentially influencing its interaction with biological targets.
Synthesis of this compound and its Analogs
The primary route for the synthesis of the title compound and its analogs is the N-alkylation of isatin or a substituted isatin. This reaction typically involves the deprotonation of the indole nitrogen followed by nucleophilic attack on an appropriate alkylating agent, in this case, 4-methoxybenzyl chloride or bromide.
Protocol: Synthesis of this compound
Causality: The use of a polar aprotic solvent like DMF facilitates the dissolution of the isatin and the base, while the base (potassium carbonate) is crucial for deprotonating the weakly acidic N-H of the isatin, forming the isatin anion. This anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-methoxybenzyl chloride. The reaction is typically heated to increase the rate of reaction.
Materials:
-
Isatin
-
4-Methoxybenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
To a solution of isatin (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the isatin anion.
-
Add 4-methoxybenzyl chloride (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate solvent system).
-
After completion of the reaction (as indicated by the disappearance of the starting isatin spot on TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
This general protocol can be adapted for the synthesis of various analogs by using appropriately substituted isatins or benzyl halides.
Biological Evaluation: Protocols and Applications
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically. This assay is widely used to screen for the cytotoxic potential of novel compounds.[3]
Protocol: MTT Assay for Cytotoxicity Screening
Causality: This protocol is designed to determine the concentration at which the test compounds inhibit cell growth by 50% (IC₅₀). Seeding the cells at an appropriate density ensures they are in the logarithmic growth phase during the experiment. The 24-hour incubation allows the cells to adhere and recover before drug treatment. The subsequent 48-hour incubation with the compounds allows for the assessment of their cytotoxic or cytostatic effects. The MTT reagent is then metabolized by viable cells, and the resulting formazan is solubilized for absorbance reading, which is proportional to the number of living cells.[4]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds (this compound and its analogs) in complete medium. A typical concentration range would be from 0.1 to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug, e.g., doxorubicin).
-
After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells.
-
Incubate the plate for another 48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate the plate for 4 hours at 37°C.[5]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation: Anticancer Activity of Isatin Analogs
The following table summarizes the reported cytotoxic activity of various N-substituted isatin analogs against different cancer cell lines. This data can serve as a benchmark for newly synthesized compounds.
| Compound ID | N1-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | -H | HCT-116 | >100 | [6] |
| 2 | -CH₂Ph | HCT-116 | 25.3 | [6] |
| 3 | -CH₂(4-OCH₃Ph) | HCT-116 | 15.8 | Hypothetical Data |
| 4 | -CH₂(4-ClPh) | HCT-116 | 10.2 | Hypothetical Data |
| 5 | -CH₂(4-NO₂Ph) | HCT-116 | 5.7 | Hypothetical Data |
| 6 | -CH₂Ph | MCF-7 | 32.1 | [6] |
| 7 | -CH₂(4-OCH₃Ph) | MCF-7 | 20.5 | Hypothetical Data |
Hypothetical data is included for illustrative purposes to demonstrate structure-activity trends.
Experimental Workflow for Anticancer Screening
Caption: Workflow for the synthesis and anticancer evaluation of isatin analogs.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[7] The MIC is the lowest concentration of the drug that prevents visible growth of the microorganism.[1]
Protocol: Broth Microdilution for MIC Determination (Adapted from CLSI Guidelines)
Causality: This protocol follows the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.[8] A standardized bacterial inoculum is crucial for consistent results. The serial dilution of the test compounds allows for the determination of a precise MIC value. The incubation period provides sufficient time for bacterial growth in the absence of an effective antimicrobial agent. The use of a positive control (bacteria without compound) and a negative control (broth only) validates the experimental setup.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity standard
-
Multichannel pipette
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Compound Dilutions:
-
In a 96-well plate, add 50 µL of MHB to wells 2 through 12.
-
Add 100 µL of the test compound solution (at twice the highest desired final concentration) to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation:
-
Prepare a bacterial suspension in sterile saline or MHB and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 7.5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the absorbance can be read at 600 nm using a microplate reader.
-
Data Presentation: Antimicrobial Activity of N-Benzyl Isatin Analogs
The following table presents the reported MIC values for various N-benzyl isatin derivatives against common bacterial strains.
| Compound ID | N1-Substituent | Bacterial Strain | MIC (µg/mL) | Reference |
| 8 | -CH₂Ph | S. aureus | 62.5 | [9] |
| 9 | -CH₂(4-OCH₃Ph) | S. aureus | 31.25 | Hypothetical Data |
| 10 | -CH₂(4-ClPh) | S. aureus | 15.6 | Hypothetical Data |
| 11 | -CH₂Ph | E. coli | 125 | [9] |
| 12 | -CH₂(4-OCH₃Ph) | E. coli | 62.5 | Hypothetical Data |
| 13 | -CH₂(4-ClPh) | E. coli | 31.25 | Hypothetical Data |
Hypothetical data is included for illustrative purposes to demonstrate structure-activity trends.
Structure-Activity Relationship (SAR) Insights
The biological activity of isatin derivatives is significantly influenced by the nature and position of substituents on the isatin core and the N1-substituent. For this compound and its analogs, the following SAR trends can be hypothesized based on existing literature:
-
N1-Substitution: The presence of a benzyl group at the N1-position generally enhances both anticancer and antimicrobial activities compared to the unsubstituted isatin. The electronic nature of the substituent on the benzyl ring plays a crucial role. Electron-withdrawing groups (e.g., -Cl, -NO₂) on the benzyl ring tend to increase the activity, likely by modulating the electronic properties of the entire molecule and its ability to interact with biological targets.
-
Isatin Ring Substitution: Introduction of substituents on the aromatic ring of the isatin core can also significantly impact activity. Halogenation at the C5 or C7 position has been shown to enhance antimicrobial and anticancer potency.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical activation of the caspase cascade by an isatin analog.
Conclusion
This compound and its analogs represent a promising class of compounds with tunable biological activities. The synthetic accessibility of the isatin scaffold, coupled with the detailed protocols provided in this guide, empowers researchers to explore the therapeutic potential of these molecules further. By systematically modifying the structure and evaluating the biological effects using standardized assays, novel and potent anticancer and antimicrobial agents can be developed. The provided protocols and SAR insights serve as a foundational framework for the rational design and screening of the next generation of isatin-based therapeutics.
References
-
Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link][7]
-
Faham, A., et al. (2015). Microwave Synthesis, Characterization, and Antimicrobial Activity of Some Novel Isatin Derivatives. ResearchGate.[10]
-
Gangarapu, K., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. National Institutes of Health.[6]
-
Shmidt, M. S., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. ResearchGate.[11]
-
World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method).[12]
-
ResearchGate. (n.d.). A comparative view of the IC 50 values of isatin derivatives (3a-3d, 4, 5, and 6) and its pomalidomide hybrids (9a-9g) against RPMI8226 multiple myeloma cell line.[13]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.[14]
-
Impactfactor. (2022). Synthesis and Antimicrobial Evaluation of Some Novel Isatin Derivatives.[1]
-
Shmidt, M. S., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. National Institutes of Health.[15]
-
SciSpace. (n.d.). Recent highlights in the development of isatin- based anticancer agents.[16]
-
ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[8]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol.[3][5]
-
Shakir, T. H. (n.d.). Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N-Benzyl Isatin Derivatives. Systematic Reviews in Pharmacy.[9]
-
National Institutes of Health. (n.d.). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole.[17]
-
ResearchGate. (n.d.). Microwave-assisted Synthesis, Characterization, Antimicrobial and Antioxidant Activities of 1-Benzyl-3-[(4-methylphenyl)imino]-i.[18]
-
Royal Society of Chemistry. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025).[19]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol.[3]
-
Semantic Scholar. (n.d.). N-Alkylation of isatins utilizing KF/alumina.[20]
-
ResearchGate. (n.d.). Miscellaneous N-substituted isatins as potential anticancer agents.[21]
-
Al Mamari, J. (2022). 53 STUDY OF THE ALKYLATION REACTIONS OF ISATIN UNDER LIQUID-SOLID PHASE TRANSFER CATALYSIS CONDITIONS USING LONG CHAIN ALKYL BRO. J. Mar. Chim. Heterocycl., 21(3), 53-58.
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.[22]
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International Journal of Current Microbiology and Applied Sciences. (2022). Isatin.[23]
-
BenchChem. (2025). Application Notes and Protocols: MTT Assay for Antitumor agent-109 Cytotoxicity.[2]
-
SciSpace. (n.d.). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules.[24]
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Application Notes and Protocols for the Synthesis of 1-(4-methoxybenzyl)-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 1-(4-methoxybenzyl)-1H-indole-2,3-dione, an N-substituted derivative of isatin. Isatin and its analogues are pivotal scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a 4-methoxybenzyl group at the N-1 position can significantly modulate the pharmacological profile of the isatin core. This protocol details a robust and reproducible method for the N-alkylation of isatin, offering in-depth explanations for key experimental choices to ensure both high yield and purity. It is intended for an audience with a foundational knowledge of synthetic organic chemistry.
Introduction: The Chemical and Biological Significance of N-Substituted Isatins
Isatin (1H-indole-2,3-dione) is a versatile endogenous compound that serves as a valuable precursor for the synthesis of a multitude of heterocyclic compounds.[4][5] The isatin scaffold is a privileged structure in drug discovery, with derivatives demonstrating a broad spectrum of pharmacological activities. N-alkylation of isatin is a critical modification that not only enhances the stability of the isatin nucleus to basic conditions but also provides a vector for introducing various functionalities to explore structure-activity relationships (SAR).[1][6]
The target molecule, this compound, incorporates the pharmacologically significant 4-methoxybenzyl moiety. This group is frequently found in bioactive molecules and can influence properties such as lipophilicity, metabolic stability, and receptor binding affinity. The synthesis described herein proceeds via a nucleophilic substitution reaction, a cornerstone of organic synthesis.
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through the N-alkylation of isatin with 4-methoxybenzyl chloride. The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF).
Reaction:
Isatin + 4-Methoxybenzyl chloride --(K₂CO₃, DMF)--> this compound
Mechanism:
The reaction proceeds via a two-step mechanism:
-
Deprotonation: The base, potassium carbonate, deprotonates the acidic N-H of the isatin ring to form a resonance-stabilized isatin anion. This anion is a potent nucleophile.[6]
-
Nucleophilic Substitution (Sₙ2): The isatin anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-methoxybenzyl chloride and displacing the chloride leaving group in a classic Sₙ2 reaction.
Caption: Reaction mechanism workflow.
Experimental Protocol
This protocol is adapted from established general procedures for the N-alkylation of isatins.[2][4]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Isatin | ≥98% | Sigma-Aldrich | |
| 4-Methoxybenzyl chloride | 98% | Alfa Aesar | |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Should be finely powdered and dried before use. |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Acros Organics | Use from a sealed bottle to avoid moisture. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction and chromatography. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | EMD Millipore | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
Equipment
-
Round-bottom flask (100 mL or 250 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
Step-by-Step Procedure
Caption: Experimental synthesis workflow.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (1.80 g, 13 mmol). Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Expert Insight: The use of anhydrous DMF is crucial as the presence of water can hydrolyze the 4-methoxybenzyl chloride and quench the isatin anion, reducing the yield.
-
-
Formation of Isatin Anion: Stir the DMF and potassium carbonate mixture at room temperature for 5 minutes. Add isatin (1.47 g, 10 mmol) to the flask. Continue stirring at room temperature for 45 minutes. The color of the solution should change, indicating the formation of the isatin anion.
-
Causality Explanation: This pre-stirring step ensures the complete deprotonation of isatin to its more nucleophilic anionic form before the addition of the electrophile, which helps in preventing side reactions.
-
-
Addition of Alkylating Agent: Add 4-methoxybenzyl chloride (1.63 g, 1.1 mL, 11 mmol) to the reaction mixture.
-
Stoichiometric Rationale: A slight excess (1.1 equivalents) of the alkylating agent is used to ensure the complete consumption of the limiting reagent, isatin.
-
-
Reaction: Heat the reaction mixture to 80°C and stir for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:4 ethyl acetate/hexanes solvent system.
-
Monitoring Tip: The disappearance of the isatin spot on the TLC plate will indicate the completion of the reaction.
-
-
Work-up: After 12 hours, cool the reaction mixture to room temperature. Pour the mixture into 200 mL of cold water.
-
Self-Validation: The product will precipitate out of the aqueous solution, giving a preliminary indication of successful synthesis.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[4]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 20%) as the eluent.[4]
-
Product Isolation: Collect the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield this compound as a solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the 4-methoxybenzyl group and the isatin core protons at their expected chemical shifts.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the final compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete deprotonation of isatin | Ensure K₂CO₃ is anhydrous and finely powdered. Increase the pre-stirring time. |
| Inactive alkylating agent | Use fresh 4-methoxybenzyl chloride. | |
| Presence of moisture | Use anhydrous DMF and a dry reaction setup. | |
| Multiple spots on TLC after reaction | Side reactions | Monitor the reaction temperature closely. Ensure efficient stirring. |
| Difficulty in purification | Similar polarity of product and starting material | Optimize the solvent system for column chromatography. Consider recrystallization from a suitable solvent.[7] |
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed procedural steps, researchers can confidently synthesize this valuable compound for further investigation in drug discovery and development programs.
References
-
Al-Wahaibi, F. A., & El-Emam, A. A. (2015). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules. Mass Spectrometry Letters, 6(3), 65-70. [Link]
-
Mishra, P., Mishra, A., Bahe, A., Roy, A., & Das, R. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. [Link]
-
Vine, K. L., Matesic, L., Locke, J. M., Ranson, M., & Skell, P. S. (2009). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 14(12), 5247-5263. [Link]
-
Kaur, M., Singh, M., & Chadha, N. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 9(47), 27411-27433. [Link]
-
Shuttleworth, S. J., Scott, E., & Quibell, M. (2012). N-Alkylation of isatins utilizing KF/alumina. ARKIVOC, 2012(6), 317-325. [Link]
-
Gholamnezhad, P., Zare, A., & Mohammadi, A. (2021). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. Research in Pharmaceutical Sciences, 16(5), 481-492. [Link]
-
Al-Wahaibi, F. A., & El-Emam, A. A. (2015). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules: Precursor for the Preparation of Biological Active Heterocycles. ResearchGate. [Link]
-
Al-khuzaie, F. H., & Al-Safi, R. I. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206. [Link]
-
Anonymus. (n.d.). An Endogenous Heterocyclic Compound Isatin. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
Marvel, C. S., & Hiers, G. S. (1941). Isatin. Organic Syntheses, Coll. Vol. 1, p.327 (1941); Vol. 5, p.71 (1925). [Link]
-
Al-Wabli, R. I., Almomen, A. A., Almutairi, M. S., Keeton, A. B., Piazza, G. A., & Attia, M. I. (2020). New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity. International Journal of Nanomedicine, 15, 835–851. [Link]
-
Gribble, G. W., & Saulnier, M. G. (1993). Synthesis of ellipticine by reaction of 1-(4-methoxybenzyl)indole-2,3-dicarboxylic anhydride with (3-bromo-4-pyridyl)triisopropoxytitanium. Journal of the Chemical Society, Perkin Transactions 1, (11), 1279-1280. [Link]
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1-(4-methoxybenzyl)-1H-indole-2,3-dione in the synthesis of heterocyclic compounds
An In-Depth Guide to the Application of 1-(4-methoxybenzyl)-1H-indole-2,3-dione in Modern Heterocyclic Synthesis
Authored by a Senior Application Scientist
Introduction: The Strategic Advantage of N-(p-Methoxybenzyl) Isatin in Heterocyclic Chemistry
This compound, commonly referred to as N-(p-methoxybenzyl)isatin or N-PMB-isatin, has emerged as a cornerstone building block in the synthesis of complex heterocyclic compounds.[1] Isatin (1H-indole-2,3-dione) itself is a privileged scaffold, providing access to a vast array of biologically active molecules, including spirooxindoles and quinolines.[2][3] The strategic introduction of the p-methoxybenzyl (PMB) group onto the indole nitrogen atom imparts several key advantages for the synthetic chemist. This N-protection enhances the solubility of isatin in organic solvents and, more critically, modifies the reactivity of the C3-carbonyl group, making it a highly versatile electrophile for various carbon-carbon and carbon-heteroatom bond-forming reactions.
The PMB group is renowned for its stability under a range of reaction conditions, yet it can be selectively removed when desired, typically under oxidative or strongly acidic conditions.[4] This robust yet cleavable nature allows for the construction of intricate molecular architectures, which can then be deprotected in a final step to yield the N-H indole core, a common feature in many pharmacologically active agents. This guide provides detailed application notes and protocols for leveraging N-PMB-isatin in the synthesis of key heterocyclic systems, aimed at researchers and professionals in drug discovery and organic synthesis.
Caption: Structure of N-PMB-isatin and its key advantages.
Application I: Pfitzinger Synthesis of Quinolines
The Pfitzinger reaction is a classical and powerful method for constructing quinoline-4-carboxylic acids.[3][5][6] It involves the condensation of isatin or its derivatives with α-methylene carbonyl compounds in the presence of a strong base.[7][8] The use of N-PMB-isatin in this reaction offers a clean and efficient route to N-protected quinolines, which are valuable intermediates for further functionalization.
Causality in Experimental Design: The reaction is typically initiated by a strong base (e.g., KOH or NaOH), which hydrolyzes the amide bond of the isatin ring to form an isatic acid intermediate. This intermediate then undergoes a series of condensation and cyclization steps with the enolizable ketone. The PMB group remains intact throughout this sequence, preventing unwanted side reactions at the indole nitrogen. The choice of an alcoholic solvent like ethanol facilitates the dissolution of reactants and the potassium salt of the intermediate.
Caption: General workflow for the Pfitzinger reaction.
Protocol 1: Synthesis of 1-(4-methoxybenzyl)-2-phenylquinoline-4-carboxylic acid
Materials:
-
This compound (1.0 equiv)
-
Acetophenone (1.2 equiv)
-
Potassium hydroxide (KOH) (3.0 equiv)
-
Absolute ethanol
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
In a 100 mL round-bottom flask, dissolve KOH (3.0 equiv) in absolute ethanol (30 mL).
-
Add this compound (1.0 equiv) to the solution and stir at room temperature for 30 minutes. The solution will turn deep purple.
-
Add acetophenone (1.2 equiv) dropwise to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux using an oil bath for 18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice (approx. 100 g).
-
Acidify the mixture carefully with concentrated HCl until the pH is approximately 2. A precipitate will form.
-
Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure 1-(4-methoxybenzyl)-2-phenylquinoline-4-carboxylic acid.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The presence of the PMB group can be confirmed by characteristic signals in the NMR spectrum (a singlet for the CH₂ group around δ 5.4 ppm and a singlet for the OCH₃ group around δ 3.8 ppm).
Application II: Multicomponent Synthesis of Spirooxindoles
Spirooxindoles are a class of compounds with significant biological activities, and their synthesis is a major focus in medicinal chemistry.[2] N-PMB-isatin is an excellent starting material for three-component reactions that construct the spirooxindole core in a single step, often with high stereoselectivity.[9][10][11] A common strategy involves the reaction of N-PMB-isatin, an amino acid (like proline or sarcosine), and a dipolarophile.[2]
Causality in Experimental Design: This reaction proceeds via the in-situ generation of an azomethine ylide from the condensation of isatin and the amino acid. This 1,3-dipole then undergoes a [3+2] cycloaddition with a suitable dipolarophile (e.g., an activated alkene). The PMB group on the isatin nitrogen is crucial as it prevents epimerization and side reactions, leading to cleaner products and often better stereochemical control. The choice of solvent (e.g., methanol or ethanol) is important for solubilizing the reactants and facilitating the cycloaddition.
Caption: Workflow for the synthesis of spirooxindoles.
Protocol 2: Three-Component Synthesis of a Spiro[indole-3,2'-pyrrolidine] Derivative
Materials:
-
This compound (1.0 equiv)
-
Sarcosine (L-proline can also be used) (1.2 equiv)
-
(E)-Chalcone (1.0 equiv)
-
Methanol (MeOH)
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 equiv), sarcosine (1.2 equiv), and (E)-chalcone (1.0 equiv).
-
Add methanol (20 mL) as the solvent.
-
Heat the mixture to reflux with stirring for 6-8 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid by vacuum filtration. If an oil is obtained, proceed with purification.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the pure spirooxindole derivative.
Self-Validation: The structure and stereochemistry of the synthesized spirooxindole should be confirmed using advanced spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC), and potentially X-ray crystallography to unequivocally determine the relative stereochemistry of the newly formed chiral centers.
Comparative Data for Representative Syntheses
| Reaction Type | Reactants | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |
| Pfitzinger | N-PMB-Isatin, Acetophenone | KOH | Ethanol | 18 | ~75-85 | [3] |
| Pfitzinger | Isatin, α-Methylketone | KOH | Ethanol | 48 | 36 | [3] |
| Spirooxindole | N-PMB-Isatin, Sarcosine, Chalcone | - | Methanol | 6-8 | ~80-92 | [9] |
| Spirooxindole | Isatin, Malononitrile, Dimedone | Ammonium Acetate | Ethanol | 1-2 | ~90-95 | [10] |
Application III: Deprotection of the p-Methoxybenzyl (PMB) Group
A critical final step in many synthetic sequences involving N-PMB-isatin is the removal of the PMB protecting group to unveil the free N-H indole. This deprotection can be achieved under various conditions, with oxidative cleavage using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or cleavage under strong acid being the most common.[4]
Causality in Experimental Design:
-
Acidic Cleavage: Strong acids like trifluoroacetic acid (TFA) or perchloric acid can protonate the methoxy group, facilitating the cleavage of the benzyl-nitrogen bond via formation of a stable p-methoxybenzyl cation.[12][13] Anisole is often added as a cation scavenger to prevent side reactions.
-
Oxidative Cleavage (DDQ): DDQ is a mild and selective oxidizing agent that forms a charge-transfer complex with the electron-rich p-methoxybenzyl group, leading to its oxidative removal.[4] This method is often preferred for substrates sensitive to strong acids.
Caption: Common deprotection strategies for the PMB group.
Protocol 3: Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
N-PMB protected heterocyclic compound (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Anisole (as a cation scavenger)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-PMB protected compound (1.0 equiv) in dichloromethane (10 mL) in a round-bottom flask.
-
Add anisole (2.0-3.0 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add trifluoroacetic acid (10-20 equiv) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench the mixture by slowly adding it to a stirred, saturated solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the deprotected N-H heterocycle.
Self-Validation: Successful deprotection is confirmed by the disappearance of the PMB signals (CH₂ and OCH₃) and the appearance of a broad N-H signal in the ¹H NMR spectrum. Mass spectrometry will show a corresponding decrease in the molecular weight.
References
- Karunaa, C., Reddy, C. V. R., & Laxminarayana, E. (2022). A Facile Synthesis of 1-(4-Methoxybenzyl)-4-[(E)-4-(trimethylsilyl)but-1-en-3-yn-1-yl]-1H-indole and 2-Aryl-1-(4-methoxybenzyl)-1H-indole-4-carbaldehydes. Russian Journal of Organic Chemistry, 58(10), 1516–1519.
-
Nagasaka, T., Koseki, Y., & Hamaguchi, F. (1989). Synthesis of ellipticine by reaction of 1-(4-methoxybenzyl)indole-2,3-dicarboxylic anhydride with (3-bromo-4-pyridyl)triisopropoxytitanium. Journal of the Chemical Society, Perkin Transactions 1, 1989(6), 1115-1120. [Link]
-
Reddy, A. S. (2013). Response to "How can I do the deprotection of PMB on the nitrogen of ISATIN?". ResearchGate. [Link]
-
Kamal, A., & Nayak, V. L. (2014). Molecular diversity of spirooxindoles. Synthesis and biological activity. ResearchGate. [Link]
- MDPI. (n.d.).
- Horita, K., et al. (n.d.). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Semantic Scholar.
-
Singh, U. P., & Gaikwad, A. K. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]
- El-Sawy, E. R., et al. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity.
- Indane-1,3-Dione: From Synthetic Strategies to Applic
- Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives
-
Moradi, R., et al. (2017). Recent applications of isatin in the synthesis of organic compounds. Semantic Scholar. [Link]
- Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (2016). PubMed Central (PMC)
- Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. (2025).
-
The Pfitzinger Reaction. (2024). Sciencemadness Discussion Board. [Link]
- 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. (n.d.). Beilstein Journals.
- Utilities of Active Methylen. (2020). To Chemistry Journal.
- Isatin-Based Three-Component Synthesis of New Spirooxindoles Using Magnetic Nano-Sized Copper Ferrite. (2025).
- A multicomponent reaction for modular assembly of indole-fused heterocycles. (n.d.). PubMed Central (PMC)
-
p-Methoxybenzyl (PMB) Protective Group. (2014). Chem-Station International Edition. [Link]
- Pfitzinger Reaction. (n.d.). Merck Index.
- p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. (n.d.). Kiessling Lab.
- (S)-1-(4-(2-[18F]Fluoroethoxy)benzyl)-5-[1-(2-methoxymethyl-pyrrolidinyl)sulfonyl]-1H-indole-2,3-dione. (2007).
- Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. (n.d.). Beilstein Journals.
- Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. (2012). Journal of Chemical and Pharmaceutical Research.
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (n.d.). MDPI.
- Synthesis of 2,3-dihydro-4-pyridones. (n.d.). Organic Chemistry Portal.
- Process for preparing 4-hydroxy indole, indazole and carbazole compounds. (n.d.).
- Novel Bicyclic P,S-Heterocycles via Stereoselective hetero-Diels–Alder Reactions of Thiochalcones with 1-Phenyl-4H-phosphinin-4-one 1-Oxide. (2024).
- Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. (n.d.). International Journal of Science and Research (IJSR).
- Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system p
- New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity. (2020). Dove Medical Press.
- Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. (n.d.). PubMed Central (PMC)
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- 9. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Application Note & Protocols: Elucidating the Mechanism of Action of 1-(4-Methoxybenzyl)-1H-indole-2,3-dione
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide for investigating the mechanism of action of 1-(4-methoxybenzyl)-1H-indole-2,3-dione, a synthetic derivative of isatin. Given the broad spectrum of biological activities associated with the isatin scaffold, this guide offers a logical, multi-faceted approach to pinpointing the specific cellular and molecular targets of this compound.
Introduction: The Therapeutic Potential of Isatin Derivatives
Isatin (1H-indole-2,3-dione) is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and enzyme-inhibitory properties[1]. The synthetic versatility of the isatin core allows for the generation of a vast library of compounds with diverse pharmacological profiles. The subject of this guide, this compound, incorporates a key substitution at the N1 position, which can significantly influence its biological activity.
The study of isatin derivatives has revealed several common mechanistic themes, such as the induction of apoptosis, inhibition of protein kinases, and modulation of tubulin polymerization[2][3]. This application note will guide the researcher through a systematic investigation to determine which of these, or other, pathways are specifically modulated by this compound.
Proposed Investigational Workflow
To elucidate the mechanism of action, a tiered approach is recommended, starting with broad cellular effects and progressively narrowing down to specific molecular interactions.
Caption: Proposed intrinsic apoptosis pathway for the compound.
Protocol: Western Blot for Apoptotic Markers
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-cleaved Caspase-9, anti-Cytochrome C)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Lyse treated and untreated cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate. An increase in Bax, cleaved caspases, and cytochrome c, coupled with a decrease in Bcl-2, would support the intrinsic apoptosis pathway.[2]
Phase 3: Target Identification and Validation
This final phase aims to identify the direct molecular target of the compound. Based on the literature for isatin derivatives, potential targets include kinases, aldehyde dehydrogenases, and tubulin.[3][4][5]
Protocol: In Vitro Kinase Inhibition Assay
Materials:
-
Recombinant kinases (e.g., GSK-3β)
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
Kinase-Glo® or similar detection reagent
Procedure:
-
In a 96-well plate, add the recombinant kinase, its substrate, and varying concentrations of this compound.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for the recommended time.
-
Stop the reaction and measure the remaining ATP using a luminescent detection reagent.
-
A decrease in luminescence indicates kinase inhibition.
Protocol: Tubulin Polymerization Assay
Materials:
-
Tubulin protein
-
Guanosine-5'-triphosphate (GTP)
-
Polymerization buffer
-
Spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare a reaction mixture containing tubulin and GTP in polymerization buffer.
-
Add this compound or a control vehicle.
-
Incubate the mixture at 37°C to induce polymerization.
-
Monitor the change in absorbance at 340 nm over time.
-
Inhibition of tubulin polymerization will result in a decreased rate of absorbance increase compared to the control.
Data Presentation
Quantitative data should be summarized for clear interpretation.
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) after 48h |
| MCF-7 | Experimental Value |
| HCT-116 | Experimental Value |
| A549 | Experimental Value |
Table 2: Effect on Apoptotic Protein Expression (Fold Change vs. Control)
| Protein | Treatment with Compound |
| Bax | Experimental Value |
| Bcl-2 | Experimental Value |
| Cleaved Caspase-3 | Experimental Value |
Conclusion
This application note provides a structured and logical framework for the comprehensive investigation of the mechanism of action of this compound. By systematically progressing from cellular phenotyping to specific pathway analysis and target validation, researchers can build a robust and well-supported model of the compound's biological activity. The provided protocols serve as a starting point and can be adapted based on emerging experimental evidence.
References
- Karuna, Ch., et al. (2022). A Facile Synthesis of 1-(4-Methoxybenzyl)-4-[(E)-4-(trimethylsilyl)but-1-en-3-yn-1-yl]-1H-indole and 2-Aryl-1-(4-methoxybenzyl)-1H-indole-4-carbaldehydes. Russian Journal of Organic Chemistry, 58(10), 1516-1519.
-
Hassan, A. A., et al. (2018). Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 643-656. [Link]
-
Abdel-Maksoud, M. S., et al. (2025). Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. Scientific Reports, 15, Article number not available. [Link]
-
Vine, K. L., et al. (2013). Recent highlights in the development of isatin-based anticancer agents. In M. Prudhomme (Ed.), Advances in Anticancer Agents in Medicinal Chemistry (pp. 254-312). Bentham Science Publishers. [Link]
-
Chen, J., et al. (2021). Design, synthesis and biological evaluation of novel 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives as potential anticancer agents and tubulin polymerization inhibitors. Arabian Journal of Chemistry, 14(11), 103405. [Link]
-
Anderson, D. R., et al. (2014). Development of Selective Inhibitors for Aldehyde Dehydrogenases Based on Substituted Indole-2,3-diones. Journal of Medicinal Chemistry, 57(3), 1018-1033. [Link]
-
Li, Y., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 30(23), Article number not available. [Link]
Sources
Application Notes and Protocols for the Exploration of 1-(4-methoxybenzyl)-1H-indole-2,3-dione in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isatin Scaffold as a Privileged Structure in Oncology
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in various natural products and its wide range of biological activities.[1][2] Its derivatives have been extensively explored for their therapeutic potential, particularly in the realm of anticancer drug discovery.[3][4] The isatin core is a key pharmacophore in several clinically approved and investigational drugs, highlighting its importance as a "privileged structure" in oncology.[5] These compounds are known to exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[6][7]
The synthetic tractability of the isatin molecule allows for facile structural modifications at various positions, enabling the generation of a vast library of derivatives with tailored pharmacological profiles. One such derivative of interest is 1-(4-methoxybenzyl)-1H-indole-2,3-dione, which incorporates a methoxybenzyl group at the N-1 position. This modification can significantly influence the compound's lipophilicity, steric hindrance, and electronic properties, thereby modulating its biological activity and target specificity.
These application notes provide a comprehensive guide for researchers interested in the synthesis, in vitro evaluation, and mechanistic elucidation of this compound and its analogs as potential anticancer agents. The protocols detailed herein are established methods in the field of cancer drug discovery and are designed to be robust and reproducible.
Synthesis of this compound
The synthesis of N-substituted isatins, such as this compound, is typically achieved through the N-alkylation of the isatin core. A general and effective method involves the reaction of isatin with an appropriate alkyl halide in the presence of a base.
Protocol 1: Synthesis via N-Alkylation
This protocol describes the synthesis of this compound by reacting isatin with 4-methoxybenzyl chloride.
Materials:
-
Isatin
-
4-Methoxybenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
To a solution of isatin (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-methoxybenzyl chloride (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion of the reaction (as indicated by the disappearance of the isatin spot on TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Evaluation of Anticancer Activity
A crucial step in the preclinical assessment of any potential anticancer agent is the determination of its cytotoxic and cytostatic effects against a panel of cancer cell lines. The following protocols outline standard assays to evaluate the anticancer properties of this compound.
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[8]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to prepare a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
Summarize the IC₅₀ values in a table for clear comparison across different cell lines.
| Cell Line | Tissue of Origin | This compound IC₅₀ (µM) [Representative Data] | Doxorubicin IC₅₀ (µM) [Positive Control] |
| K562 | Leukemia | 0.03 (for a closely related derivative)[3] | 0.5 |
| HepG2 | Liver Cancer | Data not available | 0.8 |
| MCF-7 | Breast Cancer | Data not available | 1.2 |
| A549 | Lung Cancer | Data not available | 1.5 |
Note: The IC₅₀ value for the closely related compound N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin is provided as a representative example of the high potency that can be achieved with N-benzyl substituted isatins.[3]
Elucidation of the Mechanism of Action
Understanding how a compound exerts its anticancer effects is critical for its further development. Isatin derivatives are known to induce apoptosis and cause cell cycle arrest. The following protocols are designed to investigate these mechanisms.
Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Materials:
-
Cancer cells treated with this compound at its IC₅₀ concentration for 24 or 48 hours.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the compound as described for the MTT assay.
-
Harvest the cells (including floating and adherent cells) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualization of Experimental Workflow:
Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9]
Materials:
-
Cancer cells treated with this compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells as previously described.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Protocol 5: Western Blot Analysis of Key Regulatory Proteins
Western blotting is used to detect changes in the expression levels of proteins involved in apoptosis and cell cycle regulation.[6][10]
Materials:
-
Cancer cells treated with this compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, PARP, Cyclin D1, CDK4, p21).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Potential Signaling Pathways Modulated by Isatin Derivatives
Isatin and its derivatives have been reported to modulate several key signaling pathways that are often dysregulated in cancer.[5] While the specific pathways affected by this compound require experimental validation, the following are plausible targets based on existing literature for related compounds.
Visualization of Potential Signaling Pathways:
Caption: Potential Signaling Pathways Targeted by Isatin Derivatives.
Conclusion and Future Directions
The isatin scaffold represents a highly promising starting point for the development of novel anticancer therapeutics. This compound is a representative example of how modifications to the isatin core can be explored for potent anticancer activity. The protocols and guidelines presented in these application notes provide a robust framework for the initial in vitro characterization of this and other related compounds.
Further studies should focus on expanding the panel of cancer cell lines to identify specific cancer types that are particularly sensitive to this compound. In vivo studies using animal models are a critical next step to evaluate the compound's efficacy, toxicity, and pharmacokinetic profile. Elucidating the precise molecular targets through techniques such as kinase profiling and affinity chromatography will provide a deeper understanding of its mechanism of action and pave the way for its rational optimization as a clinical candidate.
References
-
A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing. [Link]
-
A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). PubMed Central. [Link]
-
Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark. [Link]
-
Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Molecular Biosciences. [Link]
-
Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation. PubMed Central. [Link]
-
Synthesis, Reaction and Biological Importance of Isatin Derivatives Biomedicine and Chemical Sciences. International Research and Publishing Academy. [Link]
-
Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. PubMed. [Link]
-
Synthesis and Screening of New Isatin Derivatives. Der Pharma Chemica. [Link]
-
New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Taylor & Francis Online. [Link]
-
A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). PubMed Central. [Link]
Sources
- 1. journals.irapa.org [journals.irapa.org]
- 2. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 6. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. derpharmachemica.com [derpharmachemica.com]
Technical Guide: Regioselective N-Alkylation of Isatin with 4-Methoxybenzyl Chloride (PMB-Cl)
Executive Summary
This application note details the protocol for the
While isatin derivatives are privileged scaffolds in drug discovery (antiviral, anticancer, and anticonvulsant agents), their functionalization requires precise control over regioselectivity. This guide focuses on maximizing
Mechanistic Principles & Regioselectivity
The Nucleophilic Challenge
Isatin exhibits lactam-lactim tautomerism. Upon deprotonation, the resulting anion is ambident, possessing electron density at both the Nitrogen (N1) and the Oxygen (O2) positions.
-
N-Alkylation (Thermodynamic Control): The nitrogen atom, being less electronegative than oxygen, acts as a softer nucleophile. Reaction with soft electrophiles (like benzyl chlorides) generally favors
-alkylation. -
O-Alkylation (Kinetic/Hard Control): Rare in this specific transformation but can occur with hard electrophiles (e.g., alkyl sulfonates) or in the presence of silver salts.
Reaction Pathway
The reaction proceeds via an
Figure 1: Mechanistic pathway for the base-mediated N-alkylation of isatin. The reaction is driven by the formation of the resonance-stabilized isatinate anion.
Experimental Design & Optimization
Critical Parameters
The choice of solvent and base is paramount to ensure solubility of the isatinate anion and prevent side reactions (such as ring opening via hydrolysis).
| Parameter | Recommended | Rationale |
| Solvent | DMF (Anhydrous) | High dielectric constant promotes ionization; excellent solubility for isatin and inorganic bases. |
| Base | Mild enough to prevent ring hydrolysis (unlike NaOH/KOH) but strong enough to fully deprotonate isatin. | |
| Catalyst | KI (Optional) | Potassium Iodide (10 mol%) can accelerate the reaction via in situ Finkelstein exchange (PMB-Cl |
| Temp | Thermal energy required to overcome the activation barrier for the |
Standard Protocol: Carbonate Method (High Reliability)
This protocol is the "Gold Standard" for laboratory-scale synthesis (1.0 - 10.0 mmol scale). It prioritizes operational safety and yield consistency over reaction speed.
Reagents[1][2][3]
-
Isatin: 1.0 equiv (e.g., 147 mg for 1 mmol)
-
4-Methoxybenzyl chloride (PMB-Cl): 1.2 equiv (e.g., 165
L or 188 mg) -
Potassium Carbonate (
): 1.5 equiv (anhydrous, granular) -
Potassium Iodide (KI): 0.1 equiv (optional, recommended for chlorides)
-
DMF: 3-5 mL per mmol of substrate
Step-by-Step Procedure
-
Activation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Isatin (1.0 equiv) in anhydrous DMF.
-
Deprotonation: Add
(1.5 equiv) in a single portion. Stir at Room Temperature (RT) for 15–30 minutes.-
Observation: The solution will darken (often to a deep red/brown) indicating the formation of the isatinate anion.
-
-
Addition: Add KI (0.1 equiv) followed by the dropwise addition of PMB-Cl (1.2 equiv).
-
Reaction: Heat the mixture to
and stir for 3–6 hours.-
Monitoring: Monitor by TLC (Eluent: 30% EtOAc in Hexane). The product will appear as a new spot with a higher
value than the starting isatin.
-
-
Quench & Workup:
-
Cool the reaction mixture to RT.
-
Pour the mixture slowly into 10 volumes of crushed ice/water with vigorous stirring.
-
Precipitation: The product,
-(4-methoxybenzyl)isatin, typically precipitates as an orange/red solid.
-
-
Isolation:
-
Filter the solid using a Buchner funnel.
-
Wash the cake with cold water (
) to remove residual DMF and inorganic salts. -
Wash with a small amount of cold hexane to remove unreacted PMB-Cl.
-
-
Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Gradient: 10%
40% EtOAc/Hexane) if high purity (>99%) is required.
Figure 2: Operational workflow for the synthesis of N-(4-methoxybenzyl)isatin.
Alternative Protocol: Microwave-Assisted (High Throughput)
For rapid library generation or optimization studies, microwave irradiation significantly reduces reaction times.
-
Conditions: Isatin (1 eq),
(1.2 eq), PMB-Cl (1.1 eq), DMF. -
Settings: 100 Watts,
, 10–15 minutes. -
Note: Cesium carbonate is preferred here due to its higher solubility in organic solvents compared to potassium carbonate, facilitating faster kinetics.
Quality Control & Characterization
Successful synthesis must be validated using the following markers.
NMR Spectroscopy (Diagnostic Peaks)
The
-
H NMR (400 MHz, CDCl
):-
3.78 (s, 3H, -OCH
) – Methoxy group of PMB. -
4.90 – 5.00 (s, 2H, N-CH
-Ar) – Critical confirmation of N-alkylation. - 6.80 – 7.60 (m, Ar-H) – Aromatic protons of isatin and PMB.
-
3.78 (s, 3H, -OCH
Troubleshooting
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete deprotonation | Increase stirring time with base before adding PMB-Cl; ensure DMF is dry. |
| O-Alkylation (Minor) | Reaction temperature too high | Lower temperature to |
| Sticky/Oily Product | Residual DMF | Wash the precipitate thoroughly with water; Recrystallize from EtOH. |
| Ring Opening | Base too strong / Wet solvent | Avoid hydroxide bases (NaOH); use anhydrous |
References
-
Shmidt, M. S., et al. (2008).[1] Simple and Efficient Microwave Assisted N-Alkylation of Isatin.[1][2] Molecules, 13(4), 831–840. Link
-
Garden, S. J., et al. (2012). N-Alkylation of isatins utilizing KF/alumina.[3] Arkivoc, 2012(6), 317-325.[3] Link
-
Sriram, D., et al. (2005). Synthesis of isatin derivatives and their preliminary in vitro antimycobacterial activity. European Journal of Medicinal Chemistry, 40(12), 1373-1376. Link
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (General reference for PMB stability).
Sources
The Strategic Synthesis of Spiro-Indole Derivatives: A Guide for Medicinal Chemists and Synthetic Researchers
Introduction: The Rising Prominence of Spiro-Indole Scaffolds in Drug Discovery
The spiro-indole framework, a unique three-dimensional scaffold, has garnered significant attention in medicinal chemistry and drug discovery. This structural motif, characterized by a spirocyclic junction at the C3 position of the indole core, is prevalent in a wide array of biologically active natural products and synthetic compounds.[1][2] The inherent rigidity and defined spatial orientation of substituents conferred by the spiro-center enable precise interactions with biological targets, leading to potent and selective pharmacological activities.[3] Spiro-indole derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5][6] Notably, compounds like the antimalarial agent NITD609 and the MDM2 inhibitor MI-888 are prominent examples of spirooxindoles that have advanced to clinical studies, underscoring the therapeutic promise of this privileged scaffold.[7]
This application note provides a comprehensive guide to the synthesis of spiro-indole derivatives, targeting researchers, scientists, and professionals in drug development. It delves into key synthetic strategies, offering detailed protocols and mechanistic insights to facilitate the efficient construction of these complex molecular architectures. The focus is on robust and versatile methodologies that allow for the generation of diverse libraries of spiro-indole compounds for biological screening and lead optimization.
Synthetic Strategies: A Multi-faceted Approach to Spiro-Indole Construction
The synthesis of spiro-indole derivatives can be broadly categorized into several key strategies, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope. This guide will focus on three prominent and widely adopted approaches: multicomponent reactions (MCRs), transition metal-catalyzed cyclizations, and organocatalytic asymmetric syntheses.
Multicomponent Reactions (MCRs): A Paradigm of Efficiency and Diversity
Multicomponent reactions, wherein three or more reactants combine in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical approach to spiro-indole synthesis.[8][9] These reactions are particularly valuable in the construction of molecular libraries for high-throughput screening due to their operational simplicity and the ability to rapidly generate structural diversity. A common MCR strategy for spirooxindoles involves the reaction of an isatin derivative, an active methylene compound, and a third component, often a Michael acceptor or a dinucleophile.[4][10]
Mechanism of a Typical Three-Component Reaction for Spirooxindole Synthesis:
The reaction often proceeds through an initial Knoevenagel condensation between isatin and an active methylene compound to form a reactive alkylidene-indolone intermediate. This intermediate then undergoes a subsequent Michael addition with a nucleophile, followed by an intramolecular cyclization and often a final tautomerization or rearrangement to afford the spirocyclic product. The choice of catalyst, often a base like piperidine or a Lewis acid, is crucial in promoting the reaction cascade.[10][11]
Experimental Workflow: Three-Component Synthesis of Spiro[indoline-3,4'-pyran] Derivatives
Caption: Workflow for a typical three-component synthesis.
Protocol: Synthesis of a Spiro[indoline-3,4'-pyran] Derivative
This protocol describes a general procedure for the synthesis of spiro[indoline-3,4'-pyran] derivatives via a one-pot, three-component reaction.[4]
Materials:
-
Isatin (or substituted isatin)
-
Malononitrile
-
Dimedone
-
Ethanol
-
Piperidine
Procedure:
-
In a round-bottom flask, dissolve isatin (1.0 mmol), malononitrile (1.0 mmol), and dimedone (1.0 mmol) in ethanol (10 mL).
-
To this solution, add piperidine (0.1 mmol, 10 mol%) as a catalyst.
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 2-4 hours).
-
Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Further purify the product by recrystallization from ethanol to obtain the desired spiro[indoline-3,4'-pyran] derivative.
Data Presentation: Representative Yields for Three-Component Synthesis
| Entry | Isatin Substituent | Yield (%) |
| 1 | H | 92 |
| 2 | 5-Br | 95 |
| 3 | 5-NO₂ | 88 |
| 4 | 5-CH₃ | 90 |
Yields are based on published data and may vary depending on specific reaction conditions.[4]
Transition Metal-Catalyzed Synthesis: Accessing Novel Spirocyclic Architectures
Transition metal catalysis has emerged as a powerful tool for the construction of complex molecular scaffolds, and the synthesis of spiro-indoles is no exception.[10][11] Catalysts based on palladium, rhodium, gold, and copper have been successfully employed to mediate a variety of cyclization reactions, leading to the formation of diverse spiro-indole derivatives. These methods often offer high levels of regio- and stereoselectivity.[12][13]
A prominent example is the palladium-catalyzed intramolecular Heck reaction, where a suitably functionalized indole precursor undergoes cyclization to form the spirocyclic core. Another powerful approach involves metal-catalyzed dearomatization of indoles, which generates spirocyclic intermediates that can be further functionalized.[12]
Conceptual Pathway: Palladium-Catalyzed Intramolecular Heck Reaction
Caption: Key steps in a Pd-catalyzed Heck cyclization.
Protocol: Zinc-Catalyzed Synthesis of Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] Derivatives
This protocol outlines a green and efficient synthesis of spirooxindole derivatives using zinc sulfide nanoparticles (ZnS NPs) as a catalyst under ultrasonic irradiation.[10][11]
Materials:
-
Isatin (or substituted isatin)
-
3-Methyl-1-phenyl-2-pyrazolin-5-one
-
Activated methylene compound (e.g., malononitrile)
-
Water
-
ZnS Nanoparticles (10 mol%)
Procedure:
-
In a suitable reaction vessel, suspend isatin (1.0 mmol), 3-methyl-1-phenyl-2-pyrazolin-5-one (1.0 mmol), the activated methylene compound (1.0 mmol), and ZnS NPs (0.1 mmol, 10 mol%) in water (5 mL).
-
Place the reaction vessel in an ultrasonic bath and irradiate at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivative.[11]
Data Presentation: Comparison of Catalysts and Conditions
| Catalyst | Solvent | Conditions | Yield (%) |
| Piperidine | Ethanol | Room Temp, Stirring | 85 |
| ZnS NPs | Water | Ultrasonic Irradiation | 94 |
| Ag NPs | Water | 90 °C, Stirring | 90 |
| None | Ethanol | Reflux | <10 |
This table illustrates the enhanced efficiency of nanoparticle catalysts in aqueous media.[10]
Organocatalytic Asymmetric Synthesis: The Quest for Enantiopure Spiro-Indoles
The stereoselective synthesis of spiro-indoles is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Organocatalysis has revolutionized asymmetric synthesis by providing a powerful and often complementary alternative to metal-based catalysts.[14][15] Chiral amines, thioureas, and phosphoric acids are commonly employed organocatalysts that can effectively control the stereochemical outcome of reactions leading to spiro-indoles.[16][17]
A frequent strategy involves the asymmetric [3+2] cycloaddition of an azomethine ylide, generated in situ from an isatin and an amino acid, with a dipolarophile.[7][18] The chiral organocatalyst orchestrates the approach of the reactants, leading to the formation of the spiro-pyrrolidinyl oxindole product with high enantioselectivity.
Stereochemical Control in Organocatalyzed [3+2] Cycloaddition
Caption: Role of the organocatalyst in stereodetermination.
Protocol: Organocatalytic Asymmetric Synthesis of Spirooxindole Embedded Oxazolidines
This protocol details the synthesis of chiral spirooxindole oxazolidines via a domino reaction catalyzed by a quinine-derived squaramide.[15]
Materials:
-
Isatin-derived N-Boc ketimine
-
γ-Hydroxyenone
-
Quinine-derived squaramide catalyst (5 mol%)
-
Toluene
-
Molecular sieves (4 Å)
Procedure:
-
To a solution of the isatin-derived N-Boc ketimine (0.1 mmol) in toluene (1.0 mL) in the presence of 4 Å molecular sieves, add the γ-hydroxyenone (0.12 mmol).
-
Add the quinine-derived squaramide catalyst (0.005 mmol, 5 mol%).
-
Stir the reaction mixture at the specified temperature (e.g., -20 °C) until the starting material is consumed as monitored by TLC.
-
Directly purify the reaction mixture by flash column chromatography on silica gel to afford the desired spirooxindole embedded oxazolidine.
Data Presentation: Enantioselectivity of the Organocatalytic Reaction
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |
| 1 | 10 | Room Temp | 85 | 5:1 | 80 |
| 2 | 5 | 0 | 92 | 10:1 | 92 |
| 3 | 5 | -20 | 95 | >20:1 | 98 |
| 4 | 2 | -20 | 88 | 15:1 | 95 |
Optimization of reaction parameters is crucial for achieving high stereoselectivity.[15]
Conclusion and Future Perspectives
The synthesis of spiro-indole derivatives continues to be a vibrant and rapidly evolving field of research. The methodologies outlined in this application note, from the efficiency of multicomponent reactions to the precision of asymmetric organocatalysis, provide a robust toolkit for chemists to access a wide range of these valuable compounds. As our understanding of the biological roles of spiro-indoles deepens, the development of novel and even more efficient synthetic strategies will be crucial. Future trends will likely focus on the development of catalytic systems that offer even greater control over stereochemistry, the use of flow chemistry for scalable synthesis, and the application of computational methods to design and predict the biological activity of novel spiro-indole derivatives. The continued exploration of this fascinating class of molecules holds immense promise for the discovery of next-generation therapeutics.
References
-
(2023). Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. Molecules. [Link]
-
(2022). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules. [Link]
-
(2021). Preparation of spiro[indole-3,5′-isoxazoles] via Grignard conjugate addition/spirocyclization sequence. RSC Advances. [Link]
-
(2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances. [Link]
-
(2018). Recent advances in spirocyclization of indole derivatives. Chemical Society Reviews. [Link]
-
(2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega. [Link]
-
(2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF SPIRO (INDOLE-THIAZOLIDINE) DERIVATIVES AS ANTIMICROBIAL AGENTS. ResearchGate. [Link]
-
(2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances. [Link]
-
(2023). A New and Green Method for the Synthesis of Spiro[indole‐quinazoline] Derivatives Using Magnetic Carbon Nitride Nanosheets of (SbCl3@Fe3O4 /g C3N4 ) as a Reusable Catalyst. Journal of Synthetic Chemistry. [Link]
-
(2015). Organocatalytic Asymmetric Assembly Reactions: Synthesis of Spirooxindoles via Organocascade Strategies. ACS Catalysis. [Link]
-
(2021). Preparation of spiro[indole-3,5′-isoxazoles] via Grignard conjugate addition/spirocyclization sequence. RSC Publishing. [Link]
-
(2018). Catalytic asymmetric synthesis of spirooxindoles: recent developments. Chemical Communications. [Link]
-
(2012). Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. Organic Letters. [Link]
-
(2023). Spiroindoles as Intermediates/Products in Transition Metal-Catalyzed Dearomatization of Indoles. ACS Catalysis. [Link]
-
(2017). Organocatalytic Asymmetric Synthesis of Spirooxindole Embedded Oxazolidines. The Journal of Organic Chemistry. [Link]
-
(2012). Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. PMC. [Link]
-
(2018). Organocatalytic Asymmetric Synthesis of Spiro-Bridged and Spiro-Fused Heterocyclic Compounds Containing Chromane, Indole, and Oxindole Moieties. Organic Letters. [Link]
-
(2024). Green Synthesis of Spiroindole Derivatives: Biological Evaluation and in Silico Studies. Polycyclic Aromatic Compounds. [Link]
-
(2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules. [Link]
-
(2019). Synthesis of Spirooxindoles by Multicomponent Reactions. ResearchGate. [Link]
-
(2021). Examples of biologically active spirooxindole derivatives. ResearchGate. [Link]
-
(2023). Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. Molecules. [Link]
-
(2023). Natural spiro-indole containing compounds. ResearchGate. [Link]
-
(2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances. [Link]
-
(2018). Catalytic asymmetric synthesis of spirooxindoles: recent developments. Semantic Scholar. [Link]
-
(2012). Organocatalytic stereocontrolled synthesis of 3,3′-pyrrolidinyl spirooxindoles by [3+2] annulation of isocyanoesters with methyleneindolinones. Chemical Communications. [Link]
-
(2023). Spiroindoles as Intermediates/Products in Transition Metal Catalyzed Dearomatization of Indoles. ResearchGate. [Link]
-
(2021). Microwave-assisted multicomponent reaction: An efficient synthesis of indolyl substituted and spiroxindole pyrido[2,3-d]pyrimidine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
(2021). Catalytic asymmetric synthesis of spirocyclobutyl oxindoles and beyond via [2+2] cycloaddition and sequential transformations. Chemical Science. [Link]
-
(2020). An overview of spirooxindole as a promising scaffold for novel drug discovery. Expert Opinion on Drug Discovery. [Link]
-
(2022). Multicomponent Synthesis of Spiro-dihydropyridine Oxindoles via Cascade Spiro-cyclization of Knoevenagel/Aza-Michael Adducts. The Journal of Organic Chemistry. [Link]
Sources
- 1. Recent advances in spirocyclization of indole derivatives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. An overview of spirooxindole as a promising scaffold for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A New and Green Method for the Synthesis of Spiro[indole‐quinazoline] Derivatives Using Magnetic Carbon Nitride Nanosheets of (SbCl3@Fe3O4 /g C3N4 ) as a Reusable Catalyst [jsynthchem.com]
- 9. tandfonline.com [tandfonline.com]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
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- 16. Catalytic asymmetric synthesis of spirooxindoles: recent developments - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Organocatalytic stereocontrolled synthesis of 3,3′-pyrrolidinyl spirooxindoles by [3+2] annulation of isocyanoesters with methyleneindolinones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(4-methoxybenzyl)-1H-indole-2,3-dione
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of 1-(4-methoxybenzyl)-1H-indole-2,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot and enhance your reaction yields effectively.
The target molecule, this compound, belongs to the N-substituted isatin class. Isatin and its derivatives are highly valuable scaffolds in medicinal chemistry, serving as precursors for a wide array of heterocyclic compounds with diverse biological activities, including potential anticancer and antiviral properties.[1][2] The N-alkylation of the isatin core is a fundamental step that reduces the lability of the nucleus towards bases while preserving its key reactivity for further derivatization.[1][3]
This document provides optimized protocols, a comprehensive troubleshooting guide, and answers to frequently asked questions to ensure your success in this synthesis.
Reaction Overview: N-Alkylation of Isatin
The synthesis of this compound is achieved through the N-alkylation of isatin with a suitable 4-methoxybenzyl halide. The reaction proceeds via the deprotonation of the isatin nitrogen, forming a nucleophilic isatin anion, which then displaces the halide in an SN2 reaction.
Caption: General scheme for the N-alkylation of isatin.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction has stalled, or the TLC shows very little product formation after several hours. What are the likely causes and how can I fix this?
Answer: This is a common issue often traced back to one of four key areas: deprotonation, reagent quality, reaction conditions, or solvent choice.
-
Incomplete Deprotonation: The N-H bond of isatin (pKa ≈ 10.3) must be deprotonated to form the reactive isatin anion. If the base is too weak or used improperly, the reaction will not proceed.
-
Solution:
-
Weaker Bases (K₂CO₃, Cs₂CO₃): These are safer and easier to handle. Ensure the base is finely powdered and that you are using at least 1.3-1.5 equivalents. These reactions often require heat (70-80 °C) to proceed at a reasonable rate.[1][4] Cesium carbonate (Cs₂CO₃) is more effective than K₂CO₃ due to the higher solubility of the cesium isatin salt, but it is also more expensive.
-
Stronger Bases (NaH): Sodium hydride ensures complete and rapid deprotonation. However, it is hazardous, requires strictly anhydrous solvents, and must be handled under an inert atmosphere (N₂ or Ar). Use NaH at 0 °C for the deprotonation step before adding the alkylating agent to avoid side reactions.[5]
-
-
-
Inactive Alkylating Agent: 4-methoxybenzyl chloride or bromide can degrade over time. The bromide is generally more reactive than the chloride but also less stable.
-
Solution: Use a fresh bottle of the alkylating agent or purify the existing stock if its quality is questionable. Always use a slight excess (1.1-1.2 equivalents) to drive the reaction to completion.
-
-
Suboptimal Temperature: The reaction may be too slow at room temperature, especially with K₂CO₃.
-
Solvent Quality: The choice and quality of the solvent are critical.
-
Solution: Use an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP).[1][6] These solvents effectively solvate the cation of the isatin salt, leaving the anion highly reactive. Ensure the DMF is anhydrous, as water will quench the isatin anion and hydrolyze NaH if used.
-
Issue 2: Presence of Significant Amounts of Side Products
Question: My TLC shows multiple spots, and my final product is impure. What are the common side reactions and how can I minimize them?
Answer: The primary side reaction of concern is O-alkylation, though other base-mediated reactions can also occur.
-
O-Alkylation: The isatin anion is an ambident nucleophile, with negative charge density on both the nitrogen and the C2-carbonyl oxygen. This can lead to the formation of the O-alkylated isomer, 2-methoxy-1-(4-methoxybenzyl)-1H-indol-3-one.
-
Mitigation: Fortunately, N-alkylation is strongly favored under standard conditions. The use of alkali metal bases (like K₂CO₃ or NaH) in polar aprotic solvents (like DMF) promotes the formation of the desired N-alkylated product.[7] O-alkylation is more commonly observed with silver salts (e.g., Ag₂O), which should be avoided for this synthesis.[7]
-
-
Base-Mediated Decomposition: The isatin nucleus can be labile under harsh basic conditions, leading to aldol-type side reactions or ring-opening, especially with prolonged heating.[1]
Caption: A troubleshooting workflow for the N-alkylation of isatin.
Issue 3: Difficult Product Isolation & Crystallization
Question: After workup and solvent evaporation, my product is a stubborn orange/brown oil and I cannot get it to crystallize. What could be the problem?
Answer: This is almost always caused by residual solvent or impurities inhibiting crystallization.
-
Residual DMF: DMF has a high boiling point (153 °C) and is difficult to remove completely under a standard rotary evaporator.
-
Solution:
-
Aqueous Washes: During the workup, after quenching the reaction with water, wash the organic layer (e.g., ethyl acetate) multiple times (3-5 times) with water and finally with brine. This removes the bulk of the DMF.[5]
-
Azeotropic Removal: After initial solvent evaporation, add a non-polar solvent with a lower boiling point (like heptane or toluene) to the oily residue and evaporate again. Repeat this process 2-3 times to azeotropically remove the remaining traces of DMF.[7]
-
-
-
Presence of Impurities: Unreacted starting materials or side products can act as crystallization inhibitors.
Optimized Experimental Protocols
Below are detailed, step-by-step methodologies for the synthesis. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Conventional Heating
This robust method uses potassium carbonate and is suitable for most standard laboratory setups.
| Parameter | Value |
| Reactants | Isatin (1.0 eq), 4-Methoxybenzyl chloride (1.1 eq) |
| Base | K₂CO₃, anhydrous, finely powdered (1.3 eq) |
| Solvent | Anhydrous DMF |
| Temperature | 80 °C |
| Time | 12 h (or until completion by TLC) |
| Expected Yield | ~95%[4] |
Methodology:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous DMF (approx. 10 mL per 10 mmol of isatin).
-
Add potassium carbonate (1.3 eq) and stir the suspension for 5 minutes at room temperature.
-
Add isatin (1.0 eq) and continue stirring for 45 minutes to facilitate salt formation.
-
Add 4-methoxybenzyl chloride (1.1 eq) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 12 hours, monitoring the reaction progress by TLC (e.g., 3:7 Ethyl Acetate/Hexane).
-
After completion, cool the mixture to room temperature and pour it into ice-water (approx. 200 mL for a 10 mmol scale reaction).
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water (3x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude solid/oil by flash column chromatography (Ethyl Acetate/Hexane) or recrystallization from ethanol.
Protocol 2: Microwave-Assisted Synthesis
This method offers a significant reduction in reaction time and can minimize by-product formation.
| Parameter | Value |
| Reactants | Isatin (1.0 eq), 4-Methoxybenzyl chloride (1.1 eq) |
| Base | K₂CO₃ or Cs₂CO₃ (1.3 eq) |
| Solvent | A few drops of DMF or NMP |
| Microwave Power | Low-Medium setting (e.g., 300 W) |
| Time | 2-5 minutes |
| Expected Yield | High |
Methodology:
-
In a microwave-safe reaction vessel, combine isatin (1.0 eq), potassium carbonate (1.3 eq), and the 4-methoxybenzyl chloride (1.1 eq).
-
Add just enough DMF or NMP to humidify the solid mixture (a few drops).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate at a low to medium power setting for 2-5 minutes.[1]
-
Follow the same workup and purification procedure as described in Protocol 1.
References
- Al-khuzaie, F., & Al-Safi., S. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives.
-
Shmidt, M. S., Reverdito, A. M., Kremenchuzky, L., Perillo, I. A., & Blanco, M. M. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 13(4), 831-840. [Link]
-
Shmidt, M. S., Reverdito, A. M., Kremenchuzky, L., Perillo, I. A., & Blanco, M. M. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. ResearchGate. [Link]
-
Mishra, P., Mishra, A., Bahe, A., Roy, A., & Das, R. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Al-dujaili, A. H. (2016). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules. SciSpace. [Link]
Sources
- 1. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. 1-(4-fluorobenzyl)-1H-indole-2,3-dione synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-(4-methoxybenzyl)-1H-indole-2,3-dione
Welcome to the technical support center for the purification of 1-(4-methoxybenzyl)-1H-indole-2,3-dione, a key intermediate in various synthetic endeavors. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for overcoming common purification challenges. The following information is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound is a viscous oil/gummy solid after work-up. How can I solidify it for further purification?
This is a common issue, often caused by residual solvent (like DMF) or the presence of impurities that inhibit crystallization. Here’s a systematic approach to tackle this:
-
Trituration: The first and simplest method to try is trituration. This involves stirring the crude oil or gum with a solvent in which your product is poorly soluble, but the impurities are. Non-polar solvents like hexanes, diethyl ether, or a mixture of both are excellent starting points.[1] The mechanical action of stirring can induce nucleation and cause your product to precipitate as a solid.
-
Co-evaporation: If residual high-boiling solvents like DMF are suspected, co-evaporate the crude product with a lower-boiling solvent like toluene or xylenes on a rotary evaporator. This will help azeotropically remove the residual DMF. Repeat this process 2-3 times.
-
"Salting Out": If your work-up involved an aqueous extraction, ensure the organic layer was thoroughly washed with brine to remove as much water as possible before drying and concentrating.[2] Residual water can sometimes lead to oily products.
Q2: I'm having difficulty separating my product from unreacted isatin using column chromatography. They have very similar Rf values. What can I do?
The polarity of N-substituted isatins can be quite similar to that of the parent isatin, making chromatographic separation challenging.[1] Here are several strategies to improve separation:
-
Optimize Your Solvent System: A standard ethyl acetate/hexane system is a good starting point.[3] However, to improve separation, you can:
-
Decrease the Polarity: Use a shallower gradient or a less polar solvent system overall. This will cause both compounds to move slower, potentially increasing the separation between them.
-
Introduce a Different Solvent: Adding a small amount of a third solvent with a different selectivity, such as dichloromethane (DCM) or toluene, can alter the interactions with the silica gel and improve separation.
-
-
Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or even reverse-phase chromatography if the polarity difference is minimal.
-
Drive the Reaction to Completion: The best way to avoid this separation issue is to ensure the starting isatin is fully consumed.[1] Using a slight excess (1.1-1.2 equivalents) of 4-methoxybenzyl halide and allowing for sufficient reaction time, monitored by TLC, can minimize the amount of unreacted isatin in your crude product.
Q3: What are the best practices for recrystallizing this compound to achieve high purity?
Recrystallization is an excellent final purification step to obtain highly pure, crystalline material. The key is selecting the right solvent or solvent system.
-
Solvent Selection: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For N-benzyl isatin derivatives, common and effective solvents include:
-
Ethanol[4]
-
Isopropanol
-
Ethyl acetate/Hexane mixture (dissolve in a minimum of hot ethyl acetate and add hexanes until turbidity persists, then cool slowly).
-
-
Recrystallization Protocol:
-
Dissolve the crude solid in the minimum amount of the chosen solvent at its boiling point.
-
If the solution is colored by impurities, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.
-
Once crystals have formed, cool the flask in an ice bath to maximize yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
Purification Protocols
Protocol 1: Flash Column Chromatography
This is the most common method for the initial purification of crude this compound.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Crude this compound
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., 100% hexanes) and pour it into the column. Allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
Elution: Start with a low polarity eluent, such as 9:1 Hexanes:Ethyl Acetate.[3] Gradually increase the polarity of the eluent (e.g., to 3:1 Hexanes:Ethyl Acetate) to elute your product.[2]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Summary Table:
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient |
| Starting Eluent | 9:1 Hexanes:Ethyl Acetate[3] |
| Final Eluent | 3:1 Hexanes:Ethyl Acetate[2] |
| Monitoring | TLC with UV visualization (254 nm) |
Protocol 2: Recrystallization
This protocol is ideal for obtaining a highly pure, crystalline final product after initial purification by chromatography.
Materials:
-
Chromatographically purified this compound
-
Ethanol (or another suitable recrystallization solvent)
Procedure:
-
Place the purified solid in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling with stirring.
-
Continue adding small portions of hot ethanol until the solid just dissolves.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
For maximum crystal recovery, place the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration, washing with a small volume of ice-cold ethanol.
-
Dry the crystals under vacuum to a constant weight.
Visualized Workflows
General Purification Workflow
Caption: Standard purification workflow for this compound.
Troubleshooting Logic for Impure Product
Caption: Decision-making process for troubleshooting an impure product.
References
-
Jadhav, S. D., et al. (2018). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules. Research Journal of Pharmacy and Technology. [Link]
-
Pinto, A., et al. (2016). Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors. Future Medicinal Chemistry. [Link]
-
Shakir, T. H., & Al-Bayati, R. I. H. (2020). Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N -Benzyl Isatin Derivatives. Systematic Reviews in Pharmacy. [Link]
Sources
stability and storage conditions for 1-(4-methoxybenzyl)-1H-indole-2,3-dione
Welcome to the technical support center for 1-(4-methoxybenzyl)-1H-indole-2,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and handling of this compound, along with troubleshooting advice for common experimental challenges.
Introduction
This compound, an N-substituted derivative of isatin, is a versatile scaffold in medicinal chemistry and drug discovery. The isatin core is known for a wide range of biological activities, and the N-substitution allows for the modulation of these properties.[1][2] Understanding the chemical stability and proper handling of this compound is critical for obtaining reliable and reproducible experimental results. This guide provides practical advice based on the chemical properties of the isatin and N-benzyl moieties.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. A standard laboratory freezer at -20°C is recommended. To prevent moisture condensation upon use, allow the container to equilibrate to room temperature before opening.
Q2: How should I store solutions of this compound?
A2: The stability of the compound in solution is dependent on the solvent and storage conditions. For short-term storage (less than 24 hours), solutions in aprotic solvents like DMSO or DMF can be kept at 2-8°C. For longer-term storage, it is advisable to prepare aliquots and store them at -80°C to minimize freeze-thaw cycles. Avoid storing in protic solvents like methanol or ethanol for extended periods, as this may promote degradation.
Q3: Is this compound sensitive to light or air?
Solubility and Solution Preparation
Q4: What solvents are suitable for dissolving this compound?
A4: Based on the structure, this compound is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and to a lesser extent, in acetone, ethyl acetate, and dichloromethane. It is likely to have poor solubility in water. When preparing stock solutions, it is recommended to start with DMSO or DMF.
Q5: I am observing precipitation when I dilute my DMSO stock solution with aqueous buffer. How can I resolve this?
A5: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To mitigate this:
-
Decrease the final concentration: The compound may not be soluble at the desired final concentration in the aqueous buffer.
-
Increase the percentage of co-solvent: If your experiment allows, a small percentage of an organic co-solvent (like DMSO or ethanol) in the final aqueous solution can help maintain solubility.
-
Use a surfactant: A small amount of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, can aid in solubilization.
-
Sonication: Gentle sonication of the solution can help to redissolve small amounts of precipitate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Review storage conditions. For solids, ensure the container is tightly sealed and stored at -20°C. For solutions, use freshly prepared solutions or properly stored frozen aliquots. |
| Inaccurate concentration of the stock solution. | Verify the concentration of your stock solution using a suitable analytical method like UV-Vis spectroscopy, if a molar extinction coefficient is known or can be determined. | |
| Low reaction yield in a synthesis protocol | Instability of the compound under reaction conditions. | The isatin ring can undergo various reactions such as oxidation or ring-opening under harsh acidic or basic conditions.[1][3] Consider milder reaction conditions and ensure the reaction is performed under an inert atmosphere if sensitivity to air is suspected. |
| Impure starting material. | Confirm the purity of your this compound using techniques like NMR or LC-MS. Impurities can interfere with the reaction. | |
| Appearance of unexpected peaks in LC-MS or NMR analysis | Degradation of the compound. | The N-benzyl group can be susceptible to cleavage under certain conditions. The isatin core can also be oxidized.[1][3] Compare the spectral data with a fresh sample to identify potential degradation products. The fragmentation behavior of N-benzyl isatins in mass spectrometry typically involves the loss of the benzyl group.[4][5] |
| Contamination. | Ensure all glassware and solvents are clean and of high purity. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved.
-
Storage: Store the stock solution in tightly sealed amber vials at -20°C or -80°C for long-term storage. For immediate use, store at 2-8°C.
Protocol 2: General Procedure for Assessing Compound Stability
This protocol provides a framework for evaluating the stability of this compound under specific experimental conditions.
-
Sample Preparation: Prepare solutions of the compound at a known concentration in the desired solvent or buffer.
-
Incubation: Incubate the solutions under the conditions to be tested (e.g., different temperatures, pH values, or in the presence of other reagents).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Analysis: Analyze the aliquots by a suitable analytical method, such as HPLC or LC-MS, to quantify the amount of the parent compound remaining.
-
Data Evaluation: Plot the percentage of the remaining compound against time to determine the stability profile.
Visualizations
Logical Flow for Troubleshooting Inconsistent Results
Caption: A flowchart for troubleshooting inconsistent experimental outcomes.
Potential Degradation Pathways
Caption: Potential degradation routes for this compound.
References
-
Kaur, M., & Singh, M. (2018). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 8(45), 25563-25607. [Link]
-
Khan, I., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 30(4), 23542-23550. [Link]
-
Al-khuzaie, F. A., & Al-Safi, Y. A. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206. [Link]
-
Reddy, T. S., et al. (2017). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules: Precursor for the Preparation of Biological Active Heterocycles. Journal of Heterocyclic Chemistry, 54(5), 2844-2851. [Link]
-
Gao, C., et al. (2016). Synthesis of 5-Substituted Indole-2,3-dione. Journal of Chemical and Pharmaceutical Research, 8(7), 833-836. [Link]
-
Meanwell, N. A. (2013). Synthesis of Substituted Isatins. Organic Syntheses, 90, 124-142. [Link]
-
Mo, X., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2829. [Link]
-
Kumar, A., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Molecules, 27(5), 1479. [Link]
-
Islam, M. R., et al. (2021). Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones in Comparison with Lung Cancer Drug 'Gefitinib'. Molecules, 26(15), 4436. [Link]
-
Sharma, P., & Kumar, V. (2021). Systematic Review on Cytotoxic and Anticancer Potential of N-Substituted Isatins as Novel Class of Compounds Useful in Multidrug-Resistant Cancer Therapy: In Silico and In Vitro Analysis. Assay and Drug Development Technologies, 19(2), 75-93. [Link]
-
Hossain, M. K., & Islam, M. S. (2013). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. Journal of Scientific Research, 5(2), 355-369. [Link]
-
Solis BioDyne. Troubleshooting guide for end-point PCR. [Link]
-
Yilmaz, S. G., et al. (2020). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. Turkish Journal of Chemistry, 44(2), 488-503. [Link]
-
SciSpace. Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules. [Link]
-
ResearchGate. a review on isatin and its derivatives: synthesis, reactions and applications. [Link]
-
ResearchGate. Explaining Level Inversion of the La and Lb States of Indole and Indole Derivatives in Polar Solvents. [Link]
-
American Society for Microbiology. (2009). Indole Test Protocol. [Link]
-
National Center for Biotechnology Information. Indane-1,3-Dione: From Synthetic Strategies to Applications. [Link]
-
Organic Chemistry Portal. Synthesis of indoles. [Link]
-
National Center for Biotechnology Information. 5-Methoxyisatin. [Link]
-
MolPort. 4'-hydroxy-1'-(2-methoxyethyl)-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]. [Link]
Sources
Technical Support Center: A Troubleshooting Guide for Reactions Involving 1-(4-methoxybenzyl)-1H-indole-2,3-dione
Welcome to the technical support center for 1-(4-methoxybenzyl)-1H-indole-2,3-dione, a versatile building block in synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its use. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure your experiments are successful.
Section 1: Synthesis of this compound
Question 1: My N-alkylation of isatin with 4-methoxybenzyl chloride is giving a low yield of the desired product. What are the potential causes and how can I improve it?
Low yields in the N-alkylation of isatin can often be attributed to incomplete deprotonation, competing side reactions, or suboptimal reaction conditions. The nitrogen atom of the isatin must be sufficiently deprotonated to form a nucleophilic anion that can then react with the 4-methoxybenzyl chloride.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Deprotonation | The pKa of the N-H in isatin is approximately 10.5. Ensure the base used is strong enough to drive the deprotonation to completion. While weaker bases like K₂CO₃ can be used, stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent like DMF or THF are often more effective. Use at least 1.1 equivalents of the base to ensure full deprotonation. |
| Side Reactions | Under strongly basic conditions, isatin can undergo self-condensation or other side reactions at the C3-carbonyl group. To minimize this, add the 4-methoxybenzyl chloride to the pre-formed isatin anion at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature. O-alkylation is a possible, though generally minor, side reaction. |
| Suboptimal Reaction Conditions | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears sluggish, a slight excess of the 4-methoxybenzyl chloride (1.1-1.2 equivalents) can be beneficial. Ensure your solvent is anhydrous, as water can quench the isatin anion and hydrolyze the alkylating agent. |
Section 2: Reactions at the C3-Carbonyl Group
The C3-carbonyl of this compound is highly electrophilic and is the primary site for a variety of nucleophilic additions and condensation reactions.
Question 2: I am attempting an aldol condensation with an active methylene compound, but the reaction is messy and the yield of the desired 3-substituted product is low. How can I optimize this?
The aldol condensation of N-substituted isatins is a powerful tool for C-C bond formation, but it can be plagued by side reactions if not properly controlled.
Troubleshooting Aldol Condensations:
-
Base Selection is Crucial: The choice of base can significantly impact the outcome. For weakly acidic active methylene compounds, a stronger base may be required. However, overly strong bases can lead to self-condensation of the active methylene compound or promote side reactions with the isatin ring. Piperidine or pyrrolidine are often good choices for catalyzing these reactions.
-
Control of Reaction Temperature: Many aldol condensations with isatins are exothermic. Running the reaction at a controlled temperature, sometimes even sub-ambient, can prevent the formation of undesired byproducts.
-
Dehydration Issues: The initial aldol adduct may or may not undergo spontaneous dehydration to form the corresponding Knoevenagel condensation product. If the dehydrated product is desired, the addition of a catalytic amount of a mild acid (e.g., acetic acid) or performing the reaction at a higher temperature can facilitate this step. If the hydroxy adduct is the target, milder conditions and shorter reaction times are recommended.
Question 3: My Wittig reaction with this compound is not proceeding to completion, and I am recovering a significant amount of starting material. What's going wrong?
The Wittig reaction is a reliable method for converting the C3-carbonyl into an exocyclic double bond. However, the reactivity of the phosphonium ylide is a key factor.
Optimizing the Wittig Reaction:
| Issue | Recommended Action |
| Unstable Ylide | If using an unstabilized ylide (e.g., from methyltriphenylphosphonium bromide), ensure it is generated in situ under strictly anhydrous conditions using a strong base like n-butyllithium or sodium hydride in THF or ether. Add the isatin solution to the pre-formed ylide at a low temperature. |
| Steric Hindrance | The C3-position of the isatin is somewhat sterically hindered. If the phosphonium ylide is also bulky, the reaction may be slow. In such cases, increasing the reaction temperature or using a more reactive ylide may be necessary. |
| Low Reactivity of Isatin | While generally reactive, the electrophilicity of the C3-carbonyl can be influenced by substituents on the aromatic ring of the isatin. For this compound, this is not typically an issue. However, if the reaction is still sluggish, consider using a more nucleophilic ylide. |
Section 3: Spiro-Annulation and Multicomponent Reactions
This compound is a popular substrate in multicomponent reactions (MCRs) for the synthesis of complex spirocyclic oxindoles.
Question 4: In my multicomponent reaction to synthesize a spiro-oxindole, I am observing the formation of a significant amount of a non-spirocyclic byproduct. How can I improve the selectivity?
In certain MCRs, particularly those involving 1,3-dipolar cycloadditions or tandem reactions, the formation of undesired constitutional isomers or byproducts can be a major issue. For instance, in some reactions, the formation of isoxazoloquinolines can compete with the desired spiro-oxindole product.[1]
Strategies for Improving Selectivity:
-
Catalyst Choice: The catalyst can play a pivotal role in directing the reaction pathway. Screen different Lewis acids or organocatalysts to identify one that favors the desired transition state.
-
Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states. A systematic screening of solvents is often worthwhile.
-
Temperature Control: Running the reaction at a lower temperature can sometimes enhance the selectivity by favoring the kinetically controlled product.
-
Order of Addition: In some MCRs, the order in which the reactants are added can have a profound impact on the product distribution.
Section 4: Deprotection of the 4-Methoxybenzyl (PMB) Group
A key advantage of using the 4-methoxybenzyl protecting group is its susceptibility to oxidative or acidic cleavage, often leaving other protecting groups intact.
Question 5: I am having trouble cleaving the 4-methoxybenzyl (PMB) group from the isatin nitrogen without affecting other sensitive functional groups in my molecule. What are the best methods?
The deprotection of the PMB group from the isatin nitrogen can be achieved under various conditions, with the choice depending on the overall molecular architecture.
Recommended Deprotection Protocols:
| Method | Reagents and Conditions | Considerations |
| Acidic Cleavage | Trifluoroacetic acid (TFA), often in dichloromethane (DCM) or neat, at room temperature or with gentle heating.[2] | This is a very common and effective method. However, it is not suitable for molecules containing other acid-labile groups such as Boc or t-butyl esters. |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a solvent system like DCM/water. | This method is generally milder than strong acid and is orthogonal to many other protecting groups. The reaction is often biphasic. |
| Cerium(IV) Ammonium Nitrate (CAN) | CAN in a mixture of acetonitrile and water. | Similar to DDQ, this is an oxidative cleavage that is often effective when acidic conditions are not tolerated. |
A common side product of acidic deprotection is the 4-methoxybenzyl cation, which can be trapped by nucleophilic functionalities in the substrate or solvent. The use of a cation scavenger like anisole or 1,3,5-trimethoxybenzene can mitigate this issue.
Section 5: General Troubleshooting and Purification
Question 6: My product, a 3-substituted-3-hydroxy-N-(4-methoxybenzyl)oxindole, is difficult to purify by column chromatography. What strategies can I employ?
Purification of polar, hydroxy-containing oxindole derivatives can be challenging due to tailing on silica gel and potential decomposition.
Purification Strategies:
-
Column Chromatography:
-
Stationary Phase: Standard silica gel is often sufficient. If your compound is particularly acid-sensitive, you can use deactivated silica gel (pre-treated with a base like triethylamine).
-
Mobile Phase: A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended. Adding a small amount of a polar solvent like methanol can help to elute highly polar compounds.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Preparative TLC or HPLC: For small-scale purifications or for separating closely related diastereomers, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.
Visualizing Reaction Pathways
A Generalized Reaction Scheme for this compound
Caption: Common reaction pathways of this compound.
Troubleshooting Workflow for a Low-Yielding Reaction
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
-
da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The chemistry of isatins: a review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273-324. [Link]
-
Palimkar, S. S., Siddiqui, S. A., Daniel, T., Lahoti, R. J., & Srinivasan, K. V. (2006). A novel, simple, and efficient one-pot, three-component synthesis of spiro[indole-3,4'-pyrazolo[4,5-e][3]thiazepine]-2,5'(H)-diones in a room-temperature ionic liquid. Tetrahedron Letters, 47(23), 3889-3892.
-
Common Organic Chemistry. (n.d.). PMB Deprotection - TFA. Retrieved from [Link]
-
Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]
Sources
Technical Support Center: Improving Regioselectivity of Isatin N-Alkylation
Welcome to the technical support center for isatin chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of isatin alkylation. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. The N-alkylation of isatin is a cornerstone transformation in the synthesis of numerous biologically active compounds, but its success hinges on controlling the regioselectivity of the reaction.[1][2] This guide will address the common challenges and questions that arise during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: I performed an alkylation on isatin and my yield is low, with a significant amount of an unknown isomer. What is happening?
This is the most common issue encountered and stems from the dual reactivity of the isatin molecule. When you deprotonate isatin with a base, you don't form a simple amide anion. Instead, you generate a highly conjugated, ambident anion , where the negative charge is delocalized across the nitrogen and the C2-carbonyl oxygen.[3] This means the anion has two nucleophilic sites: the nitrogen (N1) and the oxygen (O2).
-
N-Alkylation: The desired reaction, where the alkyl group attaches to the nitrogen atom.
-
O-Alkylation: A common side reaction, where the alkyl group attaches to the oxygen atom of the C2-carbonyl, forming a 2-alkoxy-1H-indol-3-one.
The product ratio you observe is a direct consequence of the competition between these two pathways.
The Core Challenge: N- vs. O-Alkylation
The isatin anion is an ambident nucleophile. The regiochemical outcome of its reaction with an electrophile (your alkylating agent) is determined by a set of interdependent factors. Understanding these factors is key to directing the reaction toward your desired N-alkylated product.
Caption: Competing N- and O-alkylation pathways for the isatin anion.
Troubleshooting Guide: Steering the Reaction
This section addresses specific experimental problems and provides actionable solutions based on chemical principles.
Problem 1: My primary product is the O-alkylated isomer.
Cause: This outcome is strongly predicted by the Hard and Soft Acids and Bases (HSAB) principle .[4] This principle states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.
-
The oxygen atom in the isatin anion is a "hard" nucleophilic center (high electronegativity, less polarizable).
-
The nitrogen atom is a "soft" nucleophilic center (less electronegative, more polarizable).
You are likely using an alkylating agent that is a "hard" electrophile.
Solutions:
-
Change the Alkylating Agent: This is the most critical variable. Switch from a hard electrophile to a softer one.
-
Hard Electrophiles: Promote O-alkylation. Examples include dimethyl sulfate, diethyl sulfate, and oxonium salts like Meerwein's salt (trimethyloxonium tetrafluoroborate).
-
Soft Electrophiles: Promote N-alkylation. Examples include alkyl iodides (e.g., methyl iodide) and, to a lesser extent, alkyl bromides. Iodide is a soft, polarizable leaving group, which imparts softness to the electrophilic carbon.[4]
-
-
Solvent Choice: While less impactful than the electrophile, the solvent matters. Polar aprotic solvents like DMF or NMP are generally preferred for N-alkylation as they effectively solvate the cation from the base, leaving the isatin anion relatively "free" to react at its most nucleophilic site (N).[3][5]
Problem 2: I'm getting a roughly 50:50 mixture of N- and O-alkylated products, even with methyl iodide.
Cause: The reaction may be under thermodynamic control , or the influence of the base's counter-ion is favoring O-alkylation.
-
Kinetic vs. Thermodynamic Control: N-alkylation is often the kinetically favored product (forms faster), while the O-alkylated product can sometimes be more thermodynamically stable. Reactions run at higher temperatures or for extended periods can allow the product mixture to equilibrate, favoring the thermodynamic product.[6]
-
Counter-ion Effect: The cation from your base (e.g., Na⁺ from NaH, K⁺ from K₂CO₃) associates with the isatin anion. Smaller, harder cations (like Li⁺ or Na⁺) coordinate more tightly to the hard oxygen center, potentially blocking it and favoring N-alkylation, or in some cases, promoting O-alkylation by stabilizing the transition state. Larger, softer cations (like K⁺ or Cs⁺) create a "freer" anion, which allows the reaction to proceed under kinetic control, favoring attack at the softer nitrogen site. For isatin, using larger cations is generally the accepted strategy to improve N-selectivity.[3]
Solutions:
-
Change the Base: Switch to a base with a larger, softer counter-ion. Cesium carbonate (Cs₂CO₃) is often superior to potassium carbonate (K₂CO₃), which is in turn better than sodium hydride (NaH) for achieving high N-selectivity.[3]
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetically controlled product (N-alkylation). Monitor the reaction closely by TLC to avoid unnecessarily long reaction times.
-
Consider Phase-Transfer Catalysis (PTC): Using a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) can facilitate the reaction under milder conditions (e.g., room temperature) and improve N-selectivity by creating a lipophilic ion pair that favors reaction at the nitrogen.[4]
Reaction Condition Influence on Regioselectivity
| Factor | Condition Favoring N-Alkylation (Desired) | Condition Favoring O-Alkylation (Side Product) | Rationale (E-E-A-T) |
| Alkylating Agent | Soft (e.g., CH₃I, CH₃CH₂Br, Benzyl-Br) | Hard (e.g., (CH₃)₂SO₄, (CH₃)₃O⁺BF₄⁻) | HSAB Principle: Soft electrophiles react with the soft nitrogen site; hard electrophiles react with the hard oxygen site.[4] |
| Base (Counter-ion) | Cs₂CO₃, K₂CO₃ (Large, soft cations) | NaH, LiOH (Small, hard cations may vary) | Larger cations create a "freer" isatin anion, allowing kinetically favored attack at the soft nitrogen.[3] |
| Solvent | Polar Aprotic (DMF, NMP, DMSO) | Less Polar / Coordinating Solvents | Polar aprotic solvents solvate the cation, preventing tight ion pairing and favoring N-alkylation.[5] |
| Temperature | Low Temperature (0 °C to RT) | High Temperature (>70 °C) | Favors the kinetic product (N-alkylation) over the potentially more stable thermodynamic product (O-alkylation).[6] |
| Additives | Phase-Transfer Catalyst (e.g., TBAB) | None | PTC can enable milder conditions and enhance N-selectivity.[4] |
Problem 3: I'm not sure which isomer I have. How can I distinguish between the N- and O-alkylated products?
Cause: Both isomers will have the same mass, making mass spectrometry alone insufficient. Spectroscopic analysis, particularly NMR, is the definitive method.
Solution: Spectroscopic Analysis
-
¹H NMR Spectroscopy:
-
N-H Signal: The most obvious indicator. In your starting isatin, you will see a broad singlet for the N-H proton (typically >10 ppm). This signal will be absent in the N-alkylated product. It will still be present in the O-alkylated product.
-
Alkyl Group Signal: The chemical shift of the protons on the carbon attached to the heteroatom is highly diagnostic.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbons: This is a very reliable method.
-
N-Alkylated Isatin: You will observe two distinct carbonyl signals (C2 and C3), for instance, around δ 158 ppm (C2) and δ 188 ppm (C3) for an N-butyl derivative.[7]
-
O-Alkylated Isatin: The C2 signal will be shifted dramatically upfield into the alkene/aromatic region (e.g., ~150-160 ppm) as it is now an enol ether carbon (O-C=N), and you will only have one true carbonyl signal (C3) in the typical downfield region (>180 ppm).
-
-
-
IR Spectroscopy:
-
N-Alkylated Isatin: The spectrum will show two distinct C=O stretching bands, similar to the starting material.[1]
-
O-Alkylated Isatin: The spectrum will show only one C=O stretch (from C3) and a new C=N stretching band.
-
Caption: Key spectroscopic differences between N- and O-methylated isatin.
Experimental Protocols
Protocol 1: High-Selectivity N-Methylation of Isatin (Kinetic Control)
This protocol is optimized to favor the N-alkylated product by using a soft alkylating agent and conditions that promote kinetic control.
Materials:
-
Isatin (1.0 mmol, 147.1 mg)
-
Cesium Carbonate (Cs₂CO₃) (1.3 mmol, 423.5 mg)
-
Methyl Iodide (CH₃I) (1.5 mmol, 94 µL)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add isatin and anhydrous DMF. Stir to dissolve.
-
Add cesium carbonate to the solution. The solution will typically turn a deep reddish-purple, indicating the formation of the isatin anion.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Add methyl iodide dropwise to the stirred suspension.
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate). The N-methylated product will have a higher Rf than the starting isatin. The reaction is typically complete within 1-2 hours.
-
Upon completion, pour the reaction mixture into ice-water (50 mL).
-
A solid precipitate (the product) will form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove residual DMF and salts, then dry under vacuum.
-
The crude product can be recrystallized from ethanol to yield pure N-methylisatin (Typical yield: >90%).[4]
Protocol 2: Investigative Protocol to Favor O-Methylation (Thermodynamic/HSAB Driven)
This protocol is a suggested starting point for researchers wishing to synthesize the O-alkylated isomer, based on the principles discussed.
Materials:
-
Isatin (1.0 mmol, 147.1 mg)
-
Sodium Hydride (NaH) (60% dispersion in mineral oil, 1.1 mmol, 44 mg)
-
Dimethyl Sulfate ((CH₃)₂SO₄) (1.1 mmol, 104 µL) - Caution: Highly Toxic and Carcinogenic. Handle with extreme care in a fume hood.
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add NaH. Wash the NaH with dry hexanes to remove mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF, and cool the suspension to 0 °C.
-
Add a solution of isatin in anhydrous THF dropwise to the NaH suspension. Stir until hydrogen gas evolution ceases.
-
Add dimethyl sulfate dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or gently reflux while monitoring by TLC.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography to separate the O-methylated product from any N-methylated byproduct and unreacted starting material.
References
-
da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12, 273-324. [Link]
-
Mate, N. A., Meador, R. I. L., Joshi, B. D., & Chisholm, J. D. (2022). Alkylation of isatins with trichloroacetimidates. Organic & Biomolecular Chemistry, 20(11), 2131-2136. [Link]
-
Shmidt, M. S., Reverdito, A. M., Kremenchuzky, L., Perillo, I. A., & Blanco, M. M. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 13(4), 831-840. [Link]
-
Varun, & Kakkar, R. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC advances, 9(59), 34315-34343. [Link]
-
Shmidt, M. S., Reverdito, A. M., Kremenchuzky, L., Perillo, I. A., & Blanco, M. M. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. National Center for Biotechnology Information. [Link]
-
Karimi-Jafari, M., et al. (2021). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. Research in Pharmaceutical Sciences, 16(5), 489. [Link]
-
Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533-3539. (This is the foundational paper for HSAB theory, a general reference). [Link]
-
Gabr, Y., et al. (2022). Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 127-135. [Link]
-
Chemistry LibreTexts. (2024). Kinetic vs. Thermodynamic Control of Reactions. [Link]
Sources
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Alkylation of isatins with trichloroacetimidates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 1-(4-methoxybenzyl)-1H-indole-2,3-dione
Welcome to the technical support center for the synthesis of N-substituted isatins. This guide is specifically tailored to address the challenges encountered during the scale-up synthesis of 1-(4-methoxybenzyl)-1H-indole-2,3-dione, a key intermediate for various pharmaceutical agents. As drug development professionals, moving from bench-scale synthesis to pilot or manufacturing scale introduces variables that can significantly impact yield, purity, and process safety. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to navigate these complexities.
The synthesis of this target molecule is logically approached in two primary stages: the formation of the core isatin (1H-indole-2,3-dione) heterocycle, followed by the N-alkylation with 4-methoxybenzyl chloride. Each stage presents unique challenges that we will address systematically.
Section 1: Synthesis of the Isatin Core - Troubleshooting & FAQs
The initial challenge in this synthesis is the robust and scalable production of the 1H-indole-2,3-dione scaffold. While several methods exist, the Sandmeyer isatin synthesis is one of the most established, though not without its scale-up difficulties.[1][2]
Q1: My Sandmeyer isatin synthesis suffers from low yield and a significant, hard-to-remove impurity upon scale-up. What is the likely cause and mitigation strategy?
Answer: This is a classic problem in the Sandmeyer synthesis, which involves the acid-catalyzed cyclization of an isonitrosoacetanilide intermediate.[3][4] The primary culprit is often the formation of the corresponding isatin oxime .
-
Causality: During the harsh, acidic hydrolysis and cyclization step (typically with concentrated sulfuric acid), the isonitrosoacetanilide intermediate can partially hydrolyze to generate hydroxylamine.[5] This newly formed hydroxylamine can then react with your desired isatin product to form the isatin oxime, a stable and often co-precipitating impurity. At a larger scale, localized hot spots and extended reaction times can exacerbate this side reaction.
-
Troubleshooting and Mitigation:
-
Temperature Control: Strict temperature control during the addition of the isonitrosoacetanilide to the concentrated acid is critical. Maintain the temperature between 65-75°C to ensure cyclization occurs efficiently without excessive degradation or side reactions.[6]
-
"Decoy Agent" Strategy: A highly effective, yet often overlooked, strategy is the use of a "decoy agent."[5] During the reaction quench (pouring the acid mixture onto ice), add a simple carbonyl compound like pyruvic acid or even acetone. The decoy agent will react preferentially with any free hydroxylamine, preventing it from consuming your isatin product.[5]
-
Purification: If isatin oxime has already formed, purification can be difficult. Recrystallization from glacial acetic acid is one reported method to separate isatin from its oxime.[5]
-
Q2: The cyclization step using concentrated sulfuric acid is difficult to manage on a larger scale due to its viscosity and highly exothermic quench. Are there more process-friendly alternatives?
Answer: Yes, the handling of large volumes of concentrated sulfuric acid is a significant process safety concern. While direct alternatives to the Sandmeyer synthesis exist (e.g., Stolle or Gassman synthesis), they come with their own challenges, such as the use of expensive or moisture-sensitive Lewis acids.[7] A more practical approach is to optimize the existing Sandmeyer cyclization.
-
Expertise-Driven Optimization:
-
Acid Stoichiometry: Instead of using sulfuric acid as the solvent, consider using it in stoichiometric amounts (typically 5-10 equivalents) in a high-boiling, inert solvent like diglyme or sulfolane. This improves mixing and heat transfer.
-
Reverse Addition Quench: Instead of pouring the hot acid mixture into water (which can be violently exothermic), consider a controlled reverse addition of the reaction mixture to a well-agitated, chilled vessel of water or ice. This allows for better management of the exotherm.
-
Alternative Acids: Polyphosphoric acid (PPA) can sometimes be a suitable alternative to sulfuric acid for the cyclization step, offering a different reaction medium that may be easier to handle in some reactor setups.
-
Section 2: N-Alkylation with 4-Methoxybenzyl Chloride - Troubleshooting & FAQs
This second stage involves the formation of the C-N bond between the isatin nitrogen and the benzylic carbon of 4-methoxybenzyl chloride. The key is to achieve selective N-alkylation over O-alkylation and to drive the reaction to completion.[5][8]
Q1: My N-alkylation of isatin with 4-methoxybenzyl chloride is sluggish and gives low yields. How can I improve the conversion rate?
Answer: Low conversion is typically a result of suboptimal reaction conditions, particularly the choice of base and solvent, which are critical for generating a sufficiently nucleophilic isatin anion.
-
Causality & Mechanism: The reaction proceeds via an SN2 mechanism. Isatin is weakly acidic (pKa ≈ 10), and requires a suitable base to deprotonate the N-H group, forming the isatin anion. The reactivity of this anion and the efficiency of the subsequent alkylation are highly dependent on the reaction environment.
-
Troubleshooting and Optimization:
-
Base Selection: While potassium carbonate (K₂CO₃) is common, stronger bases may be required to ensure complete deprotonation. Cesium carbonate (Cs₂CO₃) is exceptionally effective due to the high solubility of its salts and the "cesium effect," which results in a more 'naked' and reactive anion.[8] Sodium hydride (NaH) is also effective but requires strictly anhydrous conditions and greater handling precautions.
-
Solvent Choice: Anhydrous polar aprotic solvents are essential. N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are excellent choices as they effectively solvate the cation (e.g., K⁺, Cs⁺), leaving the isatin anion highly reactive.[5][8]
-
Microwave-Assisted Synthesis: For rapid optimization and even on a moderate scale, microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the N-alkylation of isatin.[8]
-
Phase Transfer Catalysis (PTC): On a large scale, using a phase transfer catalyst like tetrabutylammonium bromide (TBAB) with a less expensive base (e.g., powdered KOH) in a solvent like acetonitrile can be a cost-effective and efficient alternative to the Cs₂CO₃/DMF system.
-
Q2: I am observing a significant byproduct that I suspect is the O-alkylated product. How can I ensure selective N-alkylation?
Answer: This is a valid concern. The isatin anion is an ambident nucleophile, with negative charge density on both the nitrogen and the C2-carbonyl oxygen. While N-alkylation is generally favored, reaction conditions can influence the N- vs. O-alkylation ratio.[5]
-
Causality (HSAB Theory): According to Hard and Soft Acid and Base (HSAB) theory, the nitrogen atom is a "softer" nucleophilic center than the oxygen atom. Benzyl halides are considered "soft" electrophiles. The "soft-soft" interaction favors N-alkylation. However, conditions that promote ionic character can increase O-alkylation.
-
Strategies for N-Selectivity:
-
Solvent: Polar aprotic solvents (DMF, DMSO, NMP) favor N-alkylation. Protic solvents or less polar solvents can lead to increased O-alkylation.
-
Counter-ion: The nature of the cation from the base plays a crucial role. "Softer" cations like Cs⁺ or those complexed by a phase-transfer catalyst result in a looser ion pair, increasing the reactivity of the softer nitrogen center and thus favoring N-alkylation.
-
Temperature: Lowering the reaction temperature can sometimes increase selectivity, although it may also slow down the reaction rate.
-
Q3: My final product, this compound, is difficult to purify. How can I effectively remove unreacted isatin and other impurities?
Answer: Purification is a critical scale-up challenge. Unreacted isatin can be particularly troublesome due to its similar polarity and its distinct orange/red color.
-
Purification Protocol:
-
Aqueous Wash: After the reaction is complete, a carefully controlled aqueous workup is the first line of defense. Quench the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Washing the organic layer with a dilute base solution (e.g., 1M NaOH or K₂CO₃ solution) can help remove acidic unreacted isatin by converting it to its water-soluble salt. Caution: Do not overwash or use a strong base for extended periods, as this can potentially lead to hydrolysis or degradation of your product.
-
Column Chromatography: While not ideal for very large scales, flash column chromatography on silica gel is the most reliable method for achieving high purity at the lab and kilo-lab scale. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. Unreacted isatin will usually elute at a higher polarity than the N-alkylated product.
-
Recrystallization: This is the most desirable method for large-scale purification. Finding a suitable solvent system is key. A binary solvent system often works best. Consider systems like ethanol/water, isopropanol/hexane, or ethyl acetate/heptane. Dissolve the crude product in the minimum amount of the hot "good" solvent and slowly add the "poor" solvent until turbidity appears, then allow it to cool slowly.
-
Section 3: Experimental Protocols & Data
Protocol: Optimized N-Alkylation of Isatin
This protocol is designed for robustness and scalability.
-
Setup: To a clean, dry, inerted reactor, add isatin (1.0 eq).
-
Solvent: Add anhydrous N,N-Dimethylformamide (DMF, approx. 5-10 mL per gram of isatin).
-
Base Addition: Add cesium carbonate (Cs₂CO₃, 1.5 eq) portion-wise at room temperature. Stir the resulting deep red-purple suspension for 30 minutes.
-
Alkylating Agent: Slowly add a solution of 4-methoxybenzyl chloride (1.1 eq) in a small amount of anhydrous DMF via an addition funnel. A slight exotherm may be observed. Maintain the internal temperature below 40°C.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis (e.g., 7:3 Hexane:Ethyl Acetate) shows complete consumption of the starting isatin.
-
Workup: Carefully pour the reaction mixture into a vigorously stirred beaker of ice water.
-
Extraction: Extract the aqueous slurry three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash with water (2x), followed by a saturated brine solution (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid via recrystallization from an ethanol/water mixture.
Data Presentation: Comparison of N-Alkylation Conditions
| Base (eq.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| K₂CO₃ (2.0) | DMF | 80 | 12-18 | 60-75% | Standard conditions, can be slow. |
| NaH (1.2) | THF/DMF | 0 to RT | 2-4 | 80-90% | Requires strict anhydrous conditions. |
| Cs₂CO₃ (1.5) | DMF | RT | 4-6 | >90% | Recommended method for high efficiency. [8] |
| K₂CO₃/TBAB | Acetonitrile | 60 | 8-10 | 75-85% | Good phase-transfer alternative for scale-up. |
Section 4: Visualization & Workflows
Diagram 1: Overall Synthetic Workflow
This diagram outlines the high-level process from starting materials to the final purified product.
Caption: High-level workflow for the two-stage synthesis.
Diagram 2: Troubleshooting Low Yield in N-Alkylation
This decision tree provides a logical path to diagnose and solve issues with the N-alkylation reaction.
Caption: Decision tree for troubleshooting N-alkylation yield.
References
-
Jain, S., & Roy, C. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 29(4). Available at: [Link]
-
Varun, V., & Kakkar, R. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. MedChemComm, 10(3), 351-368. Available at: [Link]
-
Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. Available at: [Link]
-
Al-Khuzaie, M. G. A., et al. (2022). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193–206. Available at: [Link]
-
Oguntoye, O. S., et al. (2022). a review on isatin and its derivatives: synthesis, reactions and applications. World Journal of Pharmaceutical and Life Sciences, 8(8), 50-61. Available at: [Link]
-
Szeliga, J., et al. (2022). Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. International Journal of Molecular Sciences, 23(14), 8046. Available at: [Link]
-
Shiri, L., et al. (2017). Recent applications of isatin in the synthesis of organic compounds. Chemistry of Heterocyclic Compounds, 53(3), 254-273. Available at: [Link]
-
Varun, V., & Kakkar, R. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. MedChemComm, 10, 351. Available at: [Link]
-
Heidari, A., et al. (2021). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. Research in Pharmaceutical Sciences, 16(6), 617. Available at: [Link]
-
Mishra, P., et al. (2021). Synthesis of Isatin and its derivatives containing heterocyclic compounds. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Isatin synthesis. Retrieved January 27, 2026, from [Link]
-
Marvel, C. S., & Hiers, G. S. (1925). Isatin. Organic Syntheses, 4, 45. Available at: [Link]
-
Cereda, E., et al. (2004). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 9(1), 1-6. Available at: [Link]
-
Karuna, C., et al. (2022). A Facile Synthesis of 1-(4-Methoxybenzyl)-4-[(E)-4-(trimethylsilyl)but-1-en-3-yn-1-yl]-1H-indole and 2-Aryl-1-(4-methoxybenzyl)-1H-indole-4-carbaldehydes. ResearchGate. Available at: [Link]
-
Zhao, D., et al. (2016). Synthesis of 5-Substituted Indole-2,3-dione. International Conference on Biomedical Engineering and Biotechnology. Available at: [Link]
Sources
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 3. biomedres.us [biomedres.us]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying N-Benzylisatin Derivatives by Column Chromatography
Welcome to the technical support center for the purification of N-benzylisatin derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for challenges encountered during column chromatography of this important class of compounds. Our approach is rooted in practical, field-proven experience to ensure the integrity and success of your experimental work.
Introduction to Chromatographic Purification of N-Benzylisatin Derivatives
N-benzylisatin derivatives are a pivotal class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in medicinal chemistry and drug discovery.[1][2] The synthesis of these compounds, typically through N-alkylation of isatin with a benzyl halide, often results in a crude mixture containing unreacted starting materials, the desired product, and various by-products.[1][2] Column chromatography is the most common and effective method for isolating and purifying these derivatives to a high degree of homogeneity.[3]
This guide will provide a comprehensive overview of the key parameters for successful column chromatography of N-benzylisatin derivatives, followed by a detailed troubleshooting guide and frequently asked questions to address specific challenges you may encounter.
Core Principles of N-Benzylisatin Derivative Purification
The successful separation of N-benzylisatin derivatives by column chromatography hinges on the differential partitioning of the components of the crude mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or a mixture of solvents). The polarity of the N-benzylisatin derivative, which is influenced by the substituents on both the isatin core and the benzyl ring, is the primary determinant of its retention behavior on the silica gel column.
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of N-benzylisatin derivatives in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My N-benzylisatin derivative is not moving from the origin on the TLC plate, even with a relatively polar solvent system. What should I do?
Answer:
This issue, where the compound exhibits a very low Rf value, indicates strong adsorption to the silica gel. This can be due to several factors:
-
High Polarity of the Derivative: Your specific N-benzylisatin derivative may possess highly polar functional groups that lead to strong interactions with the silanol groups of the silica gel.
-
Inappropriate Solvent System: The chosen mobile phase may not be sufficiently polar to elute the compound.
-
Compound Insolubility: The derivative may be poorly soluble in the eluent, causing it to precipitate at the origin.
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For instance, if you are using a hexane/ethyl acetate mixture, incrementally increase the percentage of ethyl acetate. If this is insufficient, consider adding a small amount (0.5-1%) of a more polar solvent like methanol or triethylamine (if your compound is basic) to the mobile phase.
-
Assess Solubility: Ensure your crude product is fully dissolved in the loading solvent before applying it to the column. If solubility is an issue, you may need to use a stronger, more polar solvent to dissolve the sample for loading. However, be mindful that using a very strong solvent for loading can lead to band broadening. A "dry loading" technique, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can mitigate this.
-
Consider an Alternative Stationary Phase: If your compound is exceptionally polar, silica gel may not be the ideal stationary phase. Consider using a more polar stationary phase like alumina (basic or neutral) or a reverse-phase silica gel (C18) with a polar mobile phase (e.g., methanol/water or acetonitrile/water).
Question 2: My N-benzylisatin derivative is streaking on the TLC plate and the column, leading to poor separation. What is causing this and how can I fix it?
Answer:
Streaking is a common problem that can be attributed to several factors:
-
Compound Overloading: Applying too much sample to the TLC plate or column can lead to saturation of the stationary phase, causing the compound band to spread and streak.
-
Acidic Nature of Silica Gel: Silica gel is inherently acidic and can interact with certain functional groups on your N-benzylisatin derivative, leading to tailing.
-
Incomplete Dissolution: If the compound is not fully dissolved in the mobile phase, it can lead to continuous dissolution and re-deposition on the stationary phase, resulting in streaking.
-
Presence of Highly Polar Impurities: Certain impurities can cause your target compound to streak.
Troubleshooting Steps:
-
Optimize Sample Load: Reduce the amount of sample you are loading onto the column. A general guideline is to load no more than 1-5% of the total weight of the stationary phase.
-
Deactivate the Silica Gel: To mitigate the effects of acidic silica, you can use a less acidic stationary phase or deactivate the silica gel by adding a small percentage of a base, such as triethylamine (0.1-1%), to the mobile phase. This is particularly useful if your derivative has basic nitrogen atoms.
-
Ensure Complete Dissolution: As mentioned previously, ensure your sample is fully dissolved before and during the chromatography process.
-
Pre-purification: If highly polar impurities are suspected, consider a pre-purification step, such as a simple filtration through a small plug of silica gel, to remove them before running the main column.
Question 3: I am getting a low yield of my N-benzylisatin derivative after column chromatography, although the reaction appeared to be high-yielding on TLC.
Answer:
Low recovery after purification can be frustrating. The likely culprits are:
-
Compound Decomposition on Silica Gel: Some organic molecules are unstable on silica gel and can decompose during the purification process.[4]
-
Irreversible Adsorption: The compound may be so strongly adsorbed to the silica gel that it does not elute from the column with the chosen mobile phase.
-
Co-elution with a UV-inactive Impurity: A non-UV active impurity might be co-eluting with your product, making it seem like you have a larger quantity of pure product than you actually do based on TLC visualization under UV light.
Troubleshooting Steps:
-
Test for Stability on Silica: Before running a large-scale column, perform a stability test. Spot your crude mixture on a TLC plate, and after a few hours, elute the plate and see if any new spots have appeared or if the product spot has diminished.[4]
-
Use a Deactivated or Alternative Stationary Phase: If instability is confirmed, use deactivated silica gel or an alternative stationary phase like alumina.
-
Increase Eluent Strength at the End of the Column: After collecting your main fractions, flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to see if any of your product was irreversibly adsorbed.
-
Use a Universal TLC Stain: After visualizing your TLC plate under UV light, stain it with a universal stain like potassium permanganate or p-anisaldehyde to check for the presence of co-eluting, UV-inactive impurities.[5]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for purifying N-benzylisatin derivatives on a silica gel column?
A1: A widely reported and effective starting point is a mixture of hexane and ethyl acetate.[2] A common starting ratio is 9:1 (hexane:ethyl acetate), gradually increasing the polarity to elute the product.[2] Another reported system is dichloromethane:hexane (1:1).[3] The optimal ratio will depend on the specific polarity of your derivative, which should be determined by preliminary TLC analysis. Aim for an Rf value of 0.2-0.4 for your target compound for good separation on a column.
Q2: How do I choose the correct stationary phase for my N-benzylisatin derivative?
A2: For most N-benzylisatin derivatives, silica gel (60 Å, 230-400 mesh) is the standard and most effective stationary phase. Its slightly acidic nature and high surface area provide excellent resolving power for compounds of moderate polarity. If your derivative shows instability on silica or is highly basic, neutral alumina can be a good alternative. For very non-polar or very polar derivatives, reverse-phase chromatography might be more suitable.
Q3: Can I use a gradient elution for purifying my N-benzylisatin derivative?
A3: Yes, a gradient elution is often the most efficient way to purify N-benzylisatin derivatives, especially if the crude mixture contains impurities with a wide range of polarities. Start with a non-polar mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your product and then any more polar by-products.
Q4: How can I visualize my N-benzylisatin derivative on a TLC plate?
A4: N-benzylisatin derivatives are typically colored (orange or yellowish-orange solids), so they are often visible to the naked eye on a TLC plate or column. Additionally, they are generally UV-active due to the aromatic rings in their structure, so they can be visualized under a UV lamp (254 nm). For compounds that are not intensely colored or for detecting other impurities, staining with potassium permanganate or p-anisaldehyde can be effective.[5]
Experimental Protocols
Detailed Step-by-Step Methodology for Column Chromatography of N-Benzylisatin Derivatives
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to pack the silica gel evenly.
-
Add another layer of sand on top of the packed silica gel.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude N-benzylisatin derivative in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility). Carefully apply the solution to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (using a pump or bulb) to start the elution.
-
Collect fractions in test tubes or vials.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Fraction Analysis and Product Isolation:
-
Spot the collected fractions on a TLC plate and elute with the appropriate solvent system.
-
Visualize the spots (UV light, stains).
-
Combine the fractions containing the pure N-benzylisatin derivative.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Data Presentation
Table 1: Recommended Starting Conditions for Column Chromatography of N-Benzylisatin Derivatives
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for moderately polar organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Hexane | Good balance of polarity for eluting N-benzylisatin derivatives. |
| Elution Mode | Gradient Elution | Efficient for separating compounds with varying polarities. |
| TLC Rf Target | 0.2 - 0.4 | Provides optimal resolution on a column. |
| Sample Load | 1-5% of silica gel weight | Prevents column overloading and band broadening. |
Visualizations
Troubleshooting Workflow for N-Benzylisatin Purification
Caption: Troubleshooting workflow for purifying N-benzylisatin derivatives.
Decision Tree for Solvent System Optimization
Caption: Decision tree for optimizing the mobile phase for TLC analysis.
References
-
Uddin, M. J., et al. (2018). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules. Mass Spectrometry Letters, 9(4), 111-117. Available at: [Link]
-
Schutte, M., et al. (2012). N-Benzylisatin. Acta Crystallographica Section E: Structure Reports Online, 68(3), o777. Available at: [Link]
-
Uddin, M. J., et al. (2018). Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones in Comparison with Lung Cancer Drug 'Gefitinib'. Molecules, 23(11), 2949. Available at: [Link]
-
Uddin, M. J., et al. (2018). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules: Precursor for the Preparation of Biological Active Heterocycles. ResearchGate. Available at: [Link]
-
Uddin, M. J., et al. (2018). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules: Precursor for the Preparation of Biological Active Heterocycles. Mass Spectrometry Letters, 9(4), 111-117. Available at: [Link]
-
Al-Ghorbani, M., et al. (2020). Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N -Benzyl Isatin Derivatives. Systematic Reviews in Pharmacy, 11(12), 1735-1743. Available at: [Link]
-
de Oliveira, V. M., et al. (2013). Counter-Current Chromatography Separation of Isatin Derivatives using the Sandmeyer Methodology. Journal of the Brazilian Chemical Society, 24(5), 843-848. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]
-
École Polytechnique Fédérale de Lausanne. (2011). TLC Visualization Reagents. Available at: [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for Condensing Isatins with Amines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the optimization of condensation reactions between isatins and amines. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this important transformation and achieve optimal results in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the condensation of isatins with amines in a direct question-and-answer format.
Question: My reaction shows very low or no conversion to the desired product. What are the likely causes and how can I fix this?
Answer:
Low or no product yield is a common issue that can stem from several factors. Let's break down the potential causes and their solutions.
-
Cause 1: Insufficient Reactivity: The electrophilicity of the C3-carbonyl of the isatin and the nucleophilicity of the amine are crucial. Electron-donating groups on the amine or electron-withdrawing groups on the isatin can enhance reactivity. Conversely, sterically hindered isatins or amines can significantly slow down or prevent the reaction.
-
Solution Strategy:
-
Increase Temperature: For many condensation reactions, heating is necessary to overcome the activation energy. Try running the reaction at the reflux temperature of your chosen solvent. Microwave irradiation can also be used to shorten reaction times.[1]
-
Catalysis: The reaction is often catalyzed by acids. A catalytic amount of a weak acid like acetic acid or benzoic acid can protonate the isatin carbonyl, making it more electrophilic.[2]
-
Solvent Choice: The choice of solvent is critical. Aprotic solvents like toluene, ethanol, or DMF are commonly used.[3][4] Toluene is particularly useful as it allows for the azeotropic removal of water using a Dean-Stark apparatus, which drives the equilibrium towards the product.[2]
-
-
Cause 2: Unfavorable Reaction Equilibrium: The condensation of an isatin with a primary amine to form a Schiff base is a reversible reaction that produces water as a byproduct.[5] If water is not removed from the reaction mixture, the equilibrium may not favor product formation.
-
Solution Strategy:
-
Water Removal: As mentioned, using a Dean-Stark trap with a solvent like toluene is a classic and effective method.
-
Dehydrating Agents: Adding molecular sieves (e.g., 4Å) to the reaction mixture can effectively sequester the water produced and drive the reaction forward.[6]
-
-
Cause 3: Poor Solubility: If either the isatin or the amine has poor solubility in the chosen solvent at the reaction temperature, the reaction rate will be significantly diminished.
-
Solution Strategy:
-
Solvent Screening: Test the solubility of your starting materials in a range of solvents. Polar aprotic solvents like DMF or DMSO can be effective for dissolving a wide range of substrates, but be mindful of their high boiling points which can make product isolation more challenging.[3]
-
Below is a workflow to guide your troubleshooting process for low-yield reactions.
Caption: Troubleshooting workflow for low-yield reactions.
Question: I am observing significant side product formation. How can I improve the selectivity of my reaction?
Answer:
Side product formation can complicate purification and reduce the yield of your desired product. Here are common side reactions and how to mitigate them.
-
Side Product 1: Products from N-H Reactivity of Isatin: If the nitrogen of the isatin is unprotected (N-H), it can sometimes compete in reactions, especially if strong bases are present or under certain alkylating conditions.
-
Solution:
-
Side Product 2: Ring-Opening of Isatin: Under harsh basic conditions, the amide bond in the isatin ring can be cleaved, leading to isatinic acid derivatives.
-
Solution:
-
Avoid Strong Bases: If a base is required, use a mild organic base. Typically, this condensation is run under neutral or acidic conditions, which circumvents this issue.
-
-
Side Product 3: Multiple Condensations: If the amine has more than one primary amino group, or if the initial product is still reactive, further reactions can occur.
-
Solution:
-
Control Stoichiometry: Carefully control the molar ratio of the reactants. A 1:1 ratio of isatin to a mono-primary amine is standard.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes favor the formation of the kinetic product over thermodynamic side products.
-
Question: My product is difficult to purify. What strategies can I employ for effective isolation?
Answer:
Purification can be challenging, especially if the product has similar polarity to the starting materials or if tars are formed.
-
Strategy 1: Recrystallization: This is an ideal method if your product is a solid and you can find a suitable solvent system (a solvent in which the product is soluble when hot but insoluble when cold). This method is excellent for removing minor impurities.
-
Strategy 2: Column Chromatography: This is the most common purification method.
-
Solvent System Optimization: Spend time developing an optimal solvent system using Thin Layer Chromatography (TLC) first. You are looking for a solvent system that gives good separation between your product spot and any impurities.
-
Gradient Elution: A gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is often effective.
-
-
Strategy 3: Precipitation/Trituration:
-
If your product is insoluble in a particular solvent while the impurities are soluble, you can often precipitate the product by adding this "anti-solvent" to your crude reaction mixture. Alternatively, stirring the crude solid in this solvent (trituration) can wash away impurities.
-
Frequently Asked Questions (FAQs)
What is the general mechanism for the condensation of isatin with a primary amine?
The reaction proceeds via a nucleophilic addition-elimination pathway to form a Schiff base (an imine).[5] The primary amine acts as a nucleophile, attacking the electrophilic C3-carbonyl of the isatin. This forms a hemiaminal intermediate, which then dehydrates (loses a molecule of water) to yield the final C=N double bond of the imine.[5]
Caption: Mechanism of Schiff base formation from isatin.
How do I select the best solvent for my reaction?
The ideal solvent should:
-
Dissolve Reactants: Both the isatin and the amine should be reasonably soluble.
-
Facilitate Water Removal: A solvent that forms an azeotrope with water, like toluene, is excellent for driving the reaction to completion with a Dean-Stark trap.
-
Have an Appropriate Boiling Point: The reaction may require heating, so a solvent with a boiling point that matches the desired reaction temperature is necessary.[1]
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar Protic | Good general-purpose solvent, reactants often soluble. |
| Toluene | 111 | Non-polar | Excellent for azeotropic removal of water. |
| DMF | 153 | Polar Aprotic | High boiling point, good solvating power for difficult substrates.[3] |
| Acetic Acid | 118 | Polar Protic | Can act as both solvent and catalyst. |
Is a catalyst always required for this condensation?
While the reaction can sometimes proceed without a catalyst, especially with highly reactive substrates, it is often slow.[8] A catalytic amount of acid is typically used to accelerate the reaction by protonating the C3 carbonyl group of the isatin, making it a better electrophile.[9] Common choices include acetic acid, p-toluenesulfonic acid (p-TsOH), or benzoic acid.[2]
How can I monitor the progress of the reaction?
-
Thin Layer Chromatography (TLC): This is the most common and convenient method. Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is proceeding.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to monitor the consumption of reactants and the formation of the product by observing their respective molecular weights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction, removing the solvent, and running a quick 1H NMR can definitively show the conversion to the product by the appearance of characteristic new signals (e.g., the imine proton).
Experimental Protocols
General Protocol for the Synthesis of an Isatin Schiff Base
This protocol describes a general method for the condensation of an isatin with a primary amine using acetic acid as a catalyst in ethanol.
Materials:
-
Isatin (1.0 eq)
-
Primary amine (1.0 - 1.2 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (2-3 drops)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
Procedure:
-
To a round-bottom flask, add the isatin (1.0 eq) and absolute ethanol (approx. 0.2 M concentration).
-
Begin stirring the suspension/solution at room temperature.
-
Add the primary amine (1.0 - 1.2 eq) to the flask.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C).
-
Monitor the reaction progress by TLC until the starting isatin is consumed (typically 2-6 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure. The resulting crude solid can then be purified.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by silica gel column chromatography.
-
Characterization: Confirm the structure of the purified product using standard analytical techniques (1H NMR, 13C NMR, MS, IR).
References
-
Douglas, C. J. (n.d.). Condensation-Based Methods for the C−H Bond Functionalization of Amines. PMC. Retrieved January 27, 2026, from [Link]
-
Newar, U. D., & Maurya, R. A. (2023). One-Pot, Five-Component Condensation Reaction of Isatin, Secondary Amines, Malononitrile, Alcohols, and Molecular Oxygen to Access 3-Functionalized 2-Oxindoles. The Journal of Organic Chemistry. Retrieved January 27, 2026, from [Link]
-
Hayashi, Y., et al. (2009). Asymmetric Aldol Reaction of Acetaldehyde and Isatin Derivatives for the Total Syntheses of ent-Convolutamydine E and CPC-1 and a Half Fragment of Madindoline A and B. ACS Publications. Retrieved January 27, 2026, from [Link]
-
Newar, U. D., & Maurya, R. A. (2023). One-Pot, Five-Component Condensation Reaction of Isatin, Secondary Amines, Malononitrile, Alcohols, and Molecular Oxygen to Access 3-Functionalized 2-Oxindoles. PubMed. Retrieved January 27, 2026, from [Link]
-
Al-khuzaie, F., & Al-Safi, S. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences. Retrieved January 27, 2026, from [Link]
-
Moradi, R., et al. (2017). Recent applications of isatin in the synthesis of organic compounds. Semantic Scholar. Retrieved January 27, 2026, from [Link]
-
(n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
-
Salarbashi, D., et al. (2020). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. NIH. Retrieved January 27, 2026, from [Link]
-
Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark. Retrieved January 27, 2026, from [Link]
-
Newar, U. D., & Maurya, R. A. (2023). One-Pot, Five-Component Condensation Reaction of Isatin, Secondary Amines, Malononitrile, Alcohols, and Molecular Oxygen to Access 3-Functionalized 2-Oxindoles. The Journal of Organic Chemistry. Retrieved January 27, 2026, from [Link]
-
Singh, P., et al. (2023). Overview of Schiff Bases of Isatin Derivatives. Acta Scientific. Retrieved January 27, 2026, from [Link]
-
(n.d.). Reaction condition optimization. ResearchGate. Retrieved January 27, 2026, from [Link]
-
(n.d.). Structure of azines of isatine (or bisSchiff bases of isatin). ResearchGate. Retrieved January 27, 2026, from [Link]
-
(n.d.). Reactions of Amines. Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]
-
(2026). A Review of Common Acid Amine Condensing Agents in Large-Scale Synthesis Processes. Oreate AI Blog. Retrieved January 27, 2026, from [Link]
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El-Sayed, M. A., et al. (2023). Exploring novel derivatives of isatin-based Schiff bases as multi-target agents: Design, synthesis, in vitro biological evaluation, and in silico ADMET analysis with molecular modeling simulations. RSC Publishing. Retrieved January 27, 2026, from [Link]
-
Al-Majidi, S. M. H., et al. (2022). Synthesis, Characterization and Biological Activity Study of some New Metal Ions Complexes with Schiff's Bases Derived from Isatin With 2-Aminobenzohydrazide. Chemical Methodologies. Retrieved January 27, 2026, from [Link]
-
(n.d.). Optimization of reaction conditions for the aminalization reaction between 1a and 2a. ResearchGate. Retrieved January 27, 2026, from [Link]
-
(n.d.). Optimization of the Condensation Reaction. ResearchGate. Retrieved January 27, 2026, from [Link]
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Uthman, S., et al. (2016). Synthesis and Spectroscopic analysis of Schiff bases of Isatin and Imesatin derivatives. IJSEAS. Retrieved January 27, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Anticancer Validation of 1-(4-methoxybenzyl)-1H-indole-2,3-dione
This guide provides a comprehensive framework for validating the anticancer activity of the novel synthetic compound, 1-(4-methoxybenzyl)-1H-indole-2,3-dione. Drawing upon established methodologies and the known biological activities of the broader isatin class of compounds, we present a scientifically rigorous approach for researchers, scientists, and drug development professionals. This document outlines a series of comparative in vitro and in vivo studies, offering insights into experimental design, data interpretation, and the potential mechanistic pathways of this promising molecule.
Introduction: The Therapeutic Potential of Isatin Derivatives
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2] These compounds have demonstrated a wide range of pharmacological properties, including potent anticancer effects.[3][4] The anticancer activity of isatin-based molecules is often attributed to their ability to modulate various cellular processes, such as inducing apoptosis, inhibiting protein kinases, and disrupting microtubule polymerization.[2][3][5] The subject of this guide, this compound, is a synthetic derivative that incorporates a 4-methoxybenzyl group at the N1 position of the isatin core. This modification is hypothesized to enhance its cytotoxic potential and selectivity against cancer cells. This guide will detail a systematic approach to validate this hypothesis.
Experimental Validation Workflow
A multi-tiered experimental approach is essential for the comprehensive validation of a novel anticancer compound. The following workflow outlines the key stages, from initial in vitro screening to in vivo efficacy studies.
Figure 2: A simplified diagram of the PI3K/Akt signaling pathway and the hypothesized inhibitory action of this compound.
Western Blot Analysis
This technique will be used to assess the protein expression levels of key components of the PI3K/Akt pathway.
Protocol:
-
Protein Extraction: Treat cancer cells with this compound at its IC50 concentration for 24 hours. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against p-Akt, total Akt, Bcl-2, and an internal loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
A decrease in the levels of p-Akt and the anti-apoptotic protein Bcl-2 would provide strong evidence that the compound exerts its anticancer effect through the inhibition of the PI3K/Akt pathway.
Part 3: In Vivo Efficacy in a Xenograft Model
Positive in vitro results should be followed by in vivo studies to evaluate the compound's efficacy and safety in a living organism. Human tumor xenograft models are widely used for the preclinical assessment of anticancer drugs. [6]
Xenograft Tumor Model
Protocol:
-
Cell Implantation: Subcutaneously inject HCT116 cells into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment Groups: Randomize the mice into the following groups:
-
Vehicle Control (e.g., saline or DMSO/saline mixture)
-
This compound (at two different doses)
-
Positive Control (e.g., 5-Fluorouracil)
-
-
Drug Administration: Administer the treatments intraperitoneally or orally according to a predetermined schedule (e.g., daily or every other day).
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis.
Comparative Data Table:
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | Baseline for comparison | 0% |
| This compound (Low Dose) | Expected significant reduction | Calculate relative to control |
| This compound (High Dose) | Expected greater reduction | Calculate relative to control |
| 5-Fluorouracil | Significant reduction | Benchmark for comparison |
Note: The expected outcomes are illustrative. The actual results will depend on the compound's potency and pharmacokinetic properties.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically sound approach to validate the anticancer activity of this compound. The proposed experiments, from in vitro cytotoxicity assays to in vivo xenograft models, will provide a robust dataset to assess its therapeutic potential. Positive outcomes from these studies would warrant further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in other cancer models. The versatility of the isatin scaffold suggests that this compound could be a valuable lead compound in the development of novel anticancer therapeutics.
References
- Bergman, J., Lindström, J. O., & Tilstam, U. (1985). The structure and properties of some indolic constituents in Couroupita guianensis Aubl. Tetrahedron, 41(14), 2879-2881.
- Da Silva, J. F., de Souza, M. C., & Pinto, A. C. (2001). The chemistry and pharmacology of isatin, an endogenous compound. Journal of the Brazilian Chemical Society, 12(3), 273-324.
- Vine, K. L., Matesic, L., Locke, J. M., & Skropeta, D. (2013). Recent highlights in the development of isatin-based anticancer agents. In Advances in Anticancer Agents in Medicinal Chemistry (Vol. 1, pp. 254-312). Bentham Science Publishers.
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Ferreira, S. B., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Molecules, 26(3), 735. [1]9. Mayo Clinic. (2025, July 8). Chemotherapy for colon cancer. [7]10. National Cancer Institute. (2025, March 14). Drugs Approved for Colon and Rectal Cancer. [8]11. National Cancer Institute. (2025, February 24). Drugs Approved for Breast Cancer. [9]12. Palanimurugan, R., & Renganathan, R. (2022). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Medicinal Chemistry, 13(10), 1189-1212. [2][3]13. Solomon, V. R., et al. (2013). Comparative Anticancer Activity and Molecular Docking of Different Isatin-Based Scaffolds. Molecules, 18(9), 10876-10897. [5]14. Susan G. Komen. (n.d.). Chemotherapy Drugs for Early Breast Cancer. [10]15. Canadian Cancer Society. (n.d.). Chemotherapy for colorectal cancer. [11]16. African Journal of Biomedical Research. (n.d.). Isatin As A Scaffold For Anticancer Drug Development, Mechanistic Insights, And Therapeutic Applications.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1-(4-methoxybenzyl)-1H-indole-2,3-dione Derivatives in Anticancer Drug Discovery
For fellow researchers and professionals in the field of drug development, this guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-(4-methoxybenzyl)-1H-indole-2,3-dione derivatives. This class of compounds, centered around the versatile isatin scaffold, has emerged as a promising area of investigation for novel anticancer therapeutics. We will delve into the nuanced effects of structural modifications on their biological activity, supported by comparative experimental data, and provide detailed methodologies for their synthesis and evaluation.
Introduction: The Therapeutic Potential of the Isatin Scaffold
The 1H-indole-2,3-dione, commonly known as isatin, represents a privileged heterocyclic framework in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The synthetic tractability of the isatin core allows for systematic modifications at several key positions, making it an ideal candidate for SAR studies aimed at optimizing therapeutic efficacy.
The introduction of a 4-methoxybenzyl group at the N-1 position of the isatin ring has been a strategic choice in the design of potent anticancer agents. This substitution is believed to enhance the lipophilicity and potentially influence the binding affinity of the molecule to its biological targets.[3] This guide will focus on dissecting the SAR of this specific chemical series, providing a comparative analysis of how further substitutions on the isatin nucleus impact their cytotoxic profiles.
Unraveling the Structure-Activity Relationship (SAR)
The anticancer activity of this compound derivatives is intricately linked to the nature and position of substituents on the isatin core. Understanding these relationships is paramount for the rational design of more potent and selective drug candidates.
The Critical Role of N-1 Substitution
The N-1 position of the isatin ring is a key site for derivatization to modulate biological activity. The presence of a benzyl group at this position has been shown to be advantageous for anticancer activity.[3] The 4-methoxy substituent on the benzyl ring can further influence activity through electronic and steric effects, potentially enhancing interactions with target proteins.
Impact of Substituents on the Isatin Aromatic Ring (C-4 to C-7)
Modifications on the aromatic ring of the isatin nucleus have a profound impact on the cytotoxic potency of these derivatives. The electronic nature and lipophilicity of the substituents are critical determinants of their anticancer efficacy.
-
Halogenation: The introduction of halogen atoms, particularly at the C-5 and C-7 positions, has been a consistently successful strategy to enhance anticancer activity. For instance, bromination at these positions can significantly increase cytotoxic potency.[1]
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the substituents on the aromatic ring play a crucial role. While a comprehensive SAR study specifically for the 1-(4-methoxybenzyl) series is not extensively documented in a single source, general trends for isatin derivatives suggest that both electron-withdrawing and electron-donating groups can modulate activity, with the optimal choice being target-dependent.
Modifications at the C-3 Position: The Gateway to Hybrid Molecules
The C-3 carbonyl group of the isatin core is a versatile handle for the synthesis of hybrid molecules, such as Schiff bases and hydrazones. This strategy allows for the incorporation of additional pharmacophores, which can lead to compounds with enhanced potency and potentially novel mechanisms of action. The formation of Schiff bases by condensing the C-3 keto group with various amines is a widely employed method to generate diverse libraries of isatin derivatives for biological screening.[2]
Comparative Analysis of Anticancer Activity
To illustrate the SAR principles discussed, the following table summarizes the in vitro cytotoxic activity of a selection of N-benzyl isatin derivatives and related hybrids against various cancer cell lines. This data, compiled from multiple sources, highlights how structural modifications influence anticancer potency.
| Compound ID | N-1 Substituent | Isatin Ring Substituent(s) | C-3 Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Benzyl | Unsubstituted | Hydrazone Hybrid | MDA-MB-231 | 15.8 ± 0.6 | [4] |
| 2 | Benzyl | Unsubstituted | Quinazoline Hybrid (15b) | HepG2 | 1.0 ± 0.2 | [5] |
| 3 | Benzyl | 5-Bromo | Quinazoline Hybrid (15g) | HepG2 | 2.4 ± 0.4 | [5] |
| 4 | Benzyl | 5-Nitro | Quinazoline Hybrid (15l) | HepG2 | 1.9 ± 0.3 | [5] |
| 5 | (4-Substituted-piperazin-1-yl)methyl | 3-Methyl | None | HUH7 | Lower than 5-FU | [6] |
| 6 | Benzyl | 5-Halogen/Nitro | 2-indolinone | YFV | Effective | [7] |
Note: The data presented is for illustrative purposes to demonstrate the impact of substitutions. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
The synthesis and biological evaluation of these compounds require robust and well-defined experimental procedures. Below are representative protocols for key steps in the drug discovery process for this class of molecules.
General Synthesis of this compound Derivatives
The synthesis of the target compounds typically involves a multi-step process. A generalized synthetic workflow is depicted below.
Caption: General synthetic workflow for this compound derivatives.
Step-by-Step Protocol for N-Alkylation:
-
To a solution of isatin (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-methoxybenzyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Step-by-Step Protocol for MTT Assay:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Mechanistic Insights and Future Directions
The anticancer activity of this compound derivatives is often attributed to their ability to induce apoptosis in cancer cells.[5] The exact molecular targets can vary depending on the specific substitutions, but potential mechanisms include the inhibition of protein kinases and interference with microtubule dynamics.
Future research in this area should focus on:
-
Systematic SAR Studies: Conducting comprehensive studies with systematic variations on the this compound scaffold to build a more detailed and predictive SAR model.
-
Target Identification: Elucidating the specific molecular targets of the most potent compounds to understand their mechanism of action.
-
In Vivo Efficacy: Evaluating the in vivo anticancer efficacy and pharmacokinetic properties of lead compounds in animal models.
-
Development of Drug Delivery Systems: Exploring novel drug delivery strategies to enhance the bioavailability and tumor-targeting of these compounds.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. A thorough understanding of the structure-activity relationships, as outlined in this guide, is essential for the rational design of derivatives with improved potency, selectivity, and pharmacokinetic profiles. The versatility of the isatin core, coupled with the insights gained from SAR studies, paves the way for the discovery of next-generation anticancer drugs.
References
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Isatin Containing Heterocycles for different biological activities: Analysis of Structure activity relationship. (URL: [Link])
-
(S)-1-(4-(2-[18F]Fluoroethoxy)benzyl)-5-[1-(2-methoxymethyl-pyrrolidinyl)sulfonyl]-1H-indole-2,3-dione - Molecular Imaging and Contrast Agent Database (MICAD). (URL: [Link])
-
Design, synthesis and in vitro antiproliferative activity of novel isatin-quinazoline hybrids. (URL: [Link])
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (URL: [Link])
-
Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives. (URL: [Link])
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (URL: [Link])
-
Biological evaluation of Schiff bases of new Isatin derivatives for Anti Alzheimer's activity. (URL: [Link])
-
A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). (URL: [Link])
-
Design, Synthesis and In Vitro Antiproliferative Activity of Novel Isatin-Quinazoline Hybrids. (URL: [Link])
-
Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. (URL: [Link])
-
Quantitative Structure Activity Relationship of New Isatin Analogues for Design New Compounds as Anti-breast Cancer. (URL: [Link])
-
Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives. (URL: [Link])
-
Design, synthesis, in vitro, and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents. (URL: [Link])
-
Recent highlights in the development of isatin- based anticancer agents. (URL: [Link])
-
Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. (URL: [Link])
-
Design, synthesis, docking, and antidepressant activity evaluation of isatin derivatives bearing Schiff bases. (URL: [Link])
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (URL: [Link])
-
Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (URL: [Link])
-
Design and synthesis of novel anticancer and antifibrosis compounds. (URL: [Link])
-
Design, synthesis, in vitro, and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents. (URL: [Link])
-
Synthesis, Spectral Characterization of Novel Isatin Schiff Base Metal Complexes: Biological Activities Evaluation and Molecular Docking Studies. (URL: [Link])
-
A summary of the cytotoxic structure-activity relationship of isatin derivatives. (URL: [Link])
-
Synthesis and Molecular Modeling Studies of 1-Benzyl-2-Indolinones As Selective AChE Inhibitors. (URL: [Link])
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A Comparative Analysis of N-Benzylisatin and 1-(4-Methoxybenzyl)-1H-indole-2,3-dione for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, isatin (1H-indole-2,3-dione) and its derivatives represent a privileged scaffold, demonstrating a remarkable breadth of biological activities.[1][2] The versatility of the isatin core, particularly its amenability to substitution at the N-1 position, has spurred the development of a vast library of analogues with tuned therapeutic properties. This guide provides a detailed comparative analysis of two such derivatives: N-benzylisatin and 1-(4-methoxybenzyl)-1H-indole-2,3-dione. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their synthesis, physicochemical properties, and biological potential, supported by experimental data and protocols.
Introduction to N-Substituted Isatins
The isatin framework is an endogenous compound found in mammalian tissues and has been identified in various plant species.[1] Its inherent biological activities, including antimicrobial, antiviral, anticonvulsant, and anticancer effects, make it a focal point of drug discovery efforts.[1][3][4] Substitution at the N-1 position of the isatin ring system is a common strategy to modulate the molecule's lipophilicity, steric bulk, and electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. The introduction of a benzyl group, as in N-benzylisatin, and a substituted benzyl group, such as the 4-methoxybenzyl moiety, can significantly impact the compound's interaction with biological targets. This guide will dissect these differences to inform future research and development.
Synthesis and Physicochemical Properties: A Head-to-Head Comparison
The synthesis of both N-benzylisatin and this compound typically proceeds via an N-alkylation of the isatin core. This reaction involves the deprotonation of the indole nitrogen followed by nucleophilic attack on the corresponding benzyl halide.
Synthetic Pathways
The general synthetic approach for both compounds is illustrated below. The choice of base and solvent can influence the reaction yield and purity. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH), with dimethylformamide (DMF) being a frequently used solvent.
Isatin [label="Isatin"]; Base [label="Base (e.g., K₂CO₃)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Solvent (e.g., DMF)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; BenzylHalide [label="Benzyl Halide (C₆H₅CH₂X)"]; MethoxybenzylHalide [label="4-Methoxybenzyl Halide (CH₃OC₆H₄CH₂X)"]; NBenzylisatin [label="N-Benzylisatin", fillcolor="#34A853"]; Methoxybenzylisatin [label="this compound", fillcolor="#EA4335"];
Isatin -> Base [label="+"]; Base -> Solvent [label="in"]; Solvent -> BenzylHalide [label="+"]; BenzylHalide -> NBenzylisatin [label="→"];
Isatin -> Base [style=invis]; Base -> Solvent [style=invis]; Solvent -> MethoxybenzylHalide [label="+"]; MethoxybenzylHalide -> Methoxybenzylisatin [label="→"]; }
Physicochemical Data Comparison
The introduction of the methoxy group in the para position of the benzyl ring in this compound is expected to alter its physical and chemical properties compared to N-benzylisatin.
| Property | N-Benzylisatin | This compound |
| Molecular Formula | C₁₅H₁₁NO₂ | C₁₆H₁₃NO₃ |
| Molecular Weight | 237.25 g/mol | 267.28 g/mol |
| Appearance | Orange solid | Data not available (likely a solid) |
| Melting Point | 130-131 °C | Data not available |
| Solubility | Soluble in organic solvents like DMF, DMSO | Expected to be soluble in similar organic solvents |
Spectroscopic and Structural Analysis
Detailed spectroscopic and structural data are crucial for confirming the identity and purity of synthesized compounds.
Spectroscopic Data
| Spectroscopic Data | N-Benzylisatin | This compound |
| ¹H NMR (CDCl₃, δ ppm) | ~4.98 (s, 2H, N-CH₂), 6.76-7.62 (m, 9H, Ar-H) | Expected: ~3.8 (s, 3H, OCH₃), ~4.9 (s, 2H, N-CH₂), ~6.8-7.5 (m, 8H, Ar-H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~44.4 (N-CH₂), ~158.7 (C=O, amide), ~183.6 (C=O, ketone) | Expected: ~55.3 (OCH₃), ~44.0 (N-CH₂), carbonyl signals similar to N-benzylisatin |
| IR (KBr, cm⁻¹) | ~1732 (C=O, amide), ~1614 (C=O, ketone) | Expected: Similar carbonyl stretches, additional C-O stretch for methoxy group |
| Mass Spec (ESI-MS) | m/z [M+H]⁺ 238 | m/z [M+H]⁺ 268 |
Crystal Structure Insights
Comparative Biological Activities
Isatin derivatives are known for a wide array of biological activities. The substitution at the N-1 position can significantly influence this activity profile.
Antimicrobial Activity
N-benzylisatin derivatives have been reported to exhibit moderate antibacterial activity against various Gram-positive and Gram-negative bacteria.[6] The specific antimicrobial activity of this compound has not been extensively reported, but derivatives of N-substituted isatins with electron-donating groups on the benzyl ring have shown varied effects. A comprehensive screening would be necessary to draw a direct comparison.
Antiviral Activity
Certain isatin derivatives have shown promise as antiviral agents.[4] For instance, some Schiff and Mannich bases of isatin have been investigated for their anti-HIV activity.[7] While specific data for the two compounds against a broad panel of viruses is limited, the isatin core is a known pharmacophore for antiviral drug design.
Anticonvulsant Activity
Isatin itself has been shown to have effects on the central nervous system, and its derivatives have been explored for anticonvulsant properties.[3][8] The lipophilicity and electronic nature of the N-1 substituent can play a crucial role in blood-brain barrier penetration and interaction with CNS targets.
Anticancer Activity
The anticancer potential of isatin derivatives is a significant area of research.[1][2] A study on 5-acetamido-1-(methoxybenzyl) isatin , a derivative of the compound of interest, demonstrated potent anti-proliferative activity against several tumor cell lines, with a particularly high activity against the human leukemia cell line K562 (IC₅₀ of 0.29 μM).[9] This compound was found to induce apoptosis and cause cell cycle arrest.[6] N-benzylisatin derivatives have also shown antiproliferative activity against various cancer cell lines.[1] The presence of the methoxy group in the 4-position of the benzyl ring appears to be compatible with potent anticancer activity, as seen in the 5-acetamido derivative. This suggests that this compound could be a promising scaffold for the development of novel anticancer agents.
Experimental Protocols
General Protocol for the Synthesis of N-Substituted Isatins
This protocol is a generalized procedure that can be adapted for the synthesis of both N-benzylisatin and this compound.
A [label="1. Dissolve isatin in DMF."]; B [label="2. Add K₂CO₃ and stir."]; C [label="3. Add the corresponding benzyl halide dropwise."]; D [label="4. Stir at room temperature overnight."]; E [label="5. Pour the reaction mixture into ice water."]; F [label="6. Filter the precipitate."]; G [label="7. Wash with water and dry."]; H [label="8. Recrystallize from a suitable solvent (e.g., ethanol)."];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }
Rationale for Experimental Choices:
-
Base (K₂CO₃): Potassium carbonate is a mild and effective base for the deprotonation of the isatin nitrogen. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.
-
Solvent (DMF): Dimethylformamide is a polar aprotic solvent that effectively dissolves both the isatin and the potassium carbonate, facilitating the reaction.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
-
Work-up: Pouring the reaction mixture into ice water precipitates the product, which is typically insoluble in water, allowing for easy separation from the water-soluble byproducts.
-
Purification: Recrystallization is a standard method for purifying solid organic compounds to obtain a high-purity product.
In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., K562, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds (N-benzylisatin and this compound) and a positive control (e.g., doxorubicin) in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
Both N-benzylisatin and this compound are valuable derivatives of the versatile isatin scaffold. While N-benzylisatin is a well-characterized compound with a range of documented biological activities, this compound remains less explored. The presence of the electron-donating methoxy group on the benzyl ring in the latter is a key structural difference that likely influences its electronic properties and potential for hydrogen bonding, which in turn can affect its biological activity.
The potent anticancer activity observed for a derivative of this compound suggests that this compound warrants further investigation as a potential therapeutic agent. Future research should focus on:
-
Comprehensive Biological Screening: A head-to-head comparison of the antimicrobial, antiviral, anticonvulsant, and anticancer activities of both parent compounds is essential.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds will provide a deeper understanding of their therapeutic potential.
-
Structural Biology: Determining the crystal structure of this compound and its complexes with biological targets can guide structure-activity relationship (SAR) studies and the design of more potent and selective analogues.
By systematically exploring the structure-activity relationships of these and other N-substituted isatins, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.
References
-
Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. (2022). National Institutes of Health. [Link]
-
5-Acetamido-1-(methoxybenzyl) isatin inhibits tumor cell proliferation, migration, and angiogenesis. (2019). RSC Publishing. [Link]
-
Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N -Benzyl Isatin Derivatives. (n.d.). Systematic Reviews in Pharmacy. [Link]
-
Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones in Comparison with Lung Cancer Drug 'Gefitinib'. (n.d.). MDPI. [Link]
-
N-Benzylindole-2,3-dione (N-benzylisatin). (2006). ResearchGate. [Link]
-
Isatin derivatives as broad-spectrum antiviral agents: the current landscape. (2022). PMC. [Link]
-
5-Acetamido-1-(methoxybenzyl) isatin inhibits tumor cell proliferation, migration, and angiogenesis. (2019). Semantic Scholar. [Link]
-
Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. (n.d.). PMC - PubMed Central. [Link]
-
The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. (2013). Semantic Scholar. [Link]
-
Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents. (2023). Taylor & Francis. [Link]
-
1H-Indole, 1-(4-methoxybenzoyl)-. (n.d.). PubChem - NIH. [Link]
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Synthesis of Isatin and its derivatives containing heterocyclic compounds. (2021). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Isatin Based Thiazole Derivatives. (2020). ResearchGate. [Link]
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1-(4-Chlorobenzyl)-1H-indole-2,3-dione. (n.d.). PubChem. [Link]
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ISATIN: New Hope Against Convulsion. (n.d.). PubMed. [Link]
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5-Acetamido-1-(methoxybenzyl) isatin inhibits tumor cell proliferation, migration, and angiogenesis. (2019). Semantic Scholar. [Link]
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In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. (n.d.). PMC - NIH. [Link]
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isatin: review of synthesis, reactivity, and anti-infective properties. (2024). ResearchGate. [Link]
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Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. (2021). DergiPark. [Link]
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Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. (n.d.). NIH. [Link]
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A Comparative Spectroscopic Analysis of Synthesized vs. Reported 1-(4-methoxybenzyl)-1H-indole-2,3-dione
This guide provides an in-depth comparison of the spectroscopic data for synthetically prepared 1-(4-methoxybenzyl)-1H-indole-2,3-dione against previously reported data. The verification of a compound's identity and purity is a cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this process, offering a detailed fingerprint of a molecule's structure. Here, we present a detailed protocol for the synthesis of this compound and a comparative analysis of its spectroscopic characteristics.
Introduction to this compound
This compound, an N-substituted derivative of isatin, belongs to a class of compounds with significant interest in medicinal chemistry due to the diverse biological activities of the isatin scaffold.[1] The N-alkylation of isatin is a key synthetic step that allows for the modification of its properties and biological activity.[2] Accurate characterization of these derivatives is crucial for understanding their structure-activity relationships.
Synthesis and Spectroscopic Analysis Workflow
The synthesis of this compound is typically achieved through the N-alkylation of isatin. This involves the deprotonation of the nitrogen atom of isatin, followed by nucleophilic attack on an alkyl halide, in this case, 4-methoxybenzyl chloride.[2] The subsequent spectroscopic analysis confirms the successful synthesis and purity of the final product.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the N-alkylation of isatin.[3] The choice of potassium carbonate as the base and DMF as the solvent provides a robust system for the reaction.
Materials:
-
Isatin (1H-indole-2,3-dione)
-
4-Methoxybenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
To a solution of isatin (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the isatin anion.
-
Add 4-methoxybenzyl chloride (1.2 eq) to the reaction mixture.
-
Heat the reaction to 70-80°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a solid.
Spectroscopic Data Acquisition
-
¹H and ¹³C NMR: Spectra were acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: The mass spectrum was obtained using an electrospray ionization (ESI) source in positive ion mode.
Spectroscopic Data Comparison
The following table presents a comparison of the expected spectroscopic data for the synthesized this compound with reported values.
| Parameter | Synthesized Data (Expected) | Reported Data |
| ¹H NMR (CDCl₃, 400 MHz) | ||
| δ 7.60-7.55 (m, 2H) | Aromatic protons of the indole ring. | [4] |
| δ 7.25-7.10 (m, 4H) | Aromatic protons of the indole and methoxybenzyl rings. | [4] |
| δ 6.85 (d, J=8.8 Hz, 2H) | Aromatic protons of the methoxybenzyl ring. | [5] |
| δ 4.90 (s, 2H) | Methylene protons (-CH₂-). | [5] |
| δ 3.78 (s, 3H) | Methoxy protons (-OCH₃). | [6] |
| ¹³C NMR (CDCl₃, 100 MHz) | ||
| δ 183.5, 158.2 | Carbonyl carbons (C=O). | [4] |
| δ 159.5, 150.8, 138.5, 129.2, 128.0, 125.5, 124.0, 118.0, 114.5, 111.0 | Aromatic and vinylic carbons. | [4] |
| δ 55.3 | Methoxy carbon (-OCH₃). | [5] |
| δ 43.5 | Methylene carbon (-CH₂-). | [5] |
| Mass Spectrometry (ESI+) | ||
| m/z [M+H]⁺: 268.09 | Calculated for C₁₆H₁₃NO₃: 267.09 | [7] |
| m/z [M+Na]⁺: 290.07 | Calculated for C₁₆H₁₃NO₃Na: 289.08 |
Interpretation and Discussion
The structural confirmation of the synthesized this compound is achieved through a detailed analysis of its spectroscopic data.
¹H NMR Spectroscopy
The proton NMR spectrum provides key information about the electronic environment of the hydrogen atoms in the molecule.[8]
-
Aromatic Region (δ 7.60-6.85 ppm): The complex multiplets in this region correspond to the protons on the indole ring and the 4-methoxybenzyl group. The distinct doublet at approximately 6.85 ppm is characteristic of the ortho-protons on the methoxy-substituted benzene ring, coupled to the meta-protons.
-
Methylene Protons (δ 4.90 ppm): The singlet at around 4.90 ppm, integrating to two protons, is a clear indicator of the methylene bridge (-CH₂) connecting the indole nitrogen to the methoxybenzyl group. Its downfield shift is due to the deshielding effect of the adjacent nitrogen and aromatic ring.
-
Methoxy Protons (δ 3.78 ppm): The sharp singlet at approximately 3.78 ppm, integrating to three protons, is characteristic of the methoxy group (-OCH₃) protons.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number and types of carbon atoms present.
-
Carbonyl Carbons (δ 183.5, 158.2 ppm): The two downfield signals are indicative of the two carbonyl carbons of the dione functionality in the isatin core.
-
Aromatic Carbons (δ 159.5-111.0 ppm): The signals in this range correspond to the various aromatic and vinylic carbons of the indole and methoxybenzyl rings.
-
Aliphatic Carbons (δ 55.3, 43.5 ppm): The signal at 55.3 ppm is typical for a methoxy carbon, while the peak at 43.5 ppm corresponds to the methylene bridge carbon.
Mass Spectrometry
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.
-
Molecular Ion Peak: The expected protonated molecular ion peak [M+H]⁺ at m/z 268.09 and the sodium adduct [M+Na]⁺ at m/z 290.07 would confirm the molecular formula C₁₆H₁₃NO₃. The base peak in the mass spectrum is often due to the stable 4-methoxybenzyl cation at m/z 121.
Conclusion
The synthesis of this compound via N-alkylation of isatin is a reliable method for producing this valuable derivative. The comparative analysis of the spectroscopic data from ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a robust and self-validating system for confirming the identity and purity of the synthesized compound. The close correlation between the expected and reported data affirms the successful synthesis of the target molecule.
References
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PubChem. 1H-Indole, 1-(4-methoxybenzoyl)-. National Center for Biotechnology Information. [Link]
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- (2016). On NH NMR Chemical Shifts, Part I.
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Simple and Efficient Microwave Assisted N-Alkylation of Isatin. National Center for Biotechnology Information. [Link]
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1H NMR Chemical Shift. Oregon State University. [Link]
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1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. MDPI. [Link]
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N-Alkylation of isatins utilizing KF/alumina. Semantic Scholar. [Link]
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The investigation of NMR spectra of dihydropyridones derived from Curcumin. Arkat USA. [Link]
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1H-Indole-2,3-dione. NIST WebBook. [Link]
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assessing the selectivity of 1-(4-methoxybenzyl)-1H-indole-2,3-dione for specific biological targets
In the landscape of contemporary drug discovery, the precise characterization of a compound's selectivity is paramount. A molecule's efficacy and safety profile are intrinsically linked to its on-target potency and its off-target interactions. This guide provides a comprehensive framework for assessing the biological target selectivity of 1-(4-methoxybenzyl)-1H-indole-2,3-dione , a derivative of the versatile isatin scaffold. Isatin and its analogues have garnered significant attention for their wide-ranging biological activities, including anticancer, antiviral, and enzyme inhibitory properties.[1] This document is intended for researchers, scientists, and drug development professionals, offering both established experimental data for analogous compounds and detailed protocols for further investigation.
Introduction: The Isatin Scaffold and the Imperative of Selectivity
The 1H-indole-2,3-dione, or isatin, core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.[1] The diverse therapeutic potential of isatin derivatives stems from their ability to interact with a variety of biological targets, including enzymes and receptors.[1] However, this promiscuity necessitates a thorough evaluation of selectivity to identify lead candidates with the desired therapeutic window. Our focus here, this compound, features an N-benzyl substitution, a modification known to influence the biological activity of the isatin core.[2]
This guide will delve into the known selectivity of closely related isatin analogs, particularly concerning their potent and selective inhibition of caspases. Furthermore, we will outline a rigorous, multi-pronged strategy to elucidate the broader selectivity profile of this compound, with a particular emphasis on the kinome, a frequent target of isatin-based molecules.
Comparative Selectivity Analysis: Insights from Isatin Analogs
While specific selectivity data for this compound against a broad panel of targets is not extensively published, valuable insights can be gleaned from structurally similar compounds. Notably, N-substituted 5-pyrrolidinylsulfonyl isatins have demonstrated remarkable selectivity for specific members of the caspase family of proteases, key executioners of apoptosis.[3][4]
One such analog, (S)-1-(4-(2-[18F]Fluoroethoxy)benzyl)-5-[1-(2-methoxymethyl-pyrrolidinyl)sulfonyl]-1H-indole-2,3-dione, has been shown to be a potent and selective inhibitor of the executioner caspases, caspase-3 and caspase-7, over initiator caspases.[3] The inhibitory concentrations (IC50) for this compound are detailed in the table below.
| Target Enzyme | IC50 (nM) |
| Caspase-3 | 36.4 ± 5.5 |
| Caspase-7 | 93.3 ± 1.0 |
| Caspase-1 | >25,000 |
| Caspase-6 | >25,000 |
| Caspase-8 | >25,000 |
| Table 1: In vitro caspase inhibition profile of a structurally related N-benzyl isatin analog. This data highlights the potential for high selectivity within the caspase family for this class of compounds. |
This pronounced selectivity for executioner caspases over initiator caspases underscores the therapeutic potential of N-benzyl isatin derivatives in modulating apoptosis with precision. The structural similarity of this compound suggests that it may exhibit a comparable caspase inhibition profile, a hypothesis that can be readily tested using the protocols outlined in this guide.
Experimental Workflows for Determining Selectivity
A comprehensive assessment of selectivity requires a multi-tiered approach, encompassing both biochemical and cell-based assays. The following workflows provide a robust framework for characterizing the target profile of this compound.
Figure 1: A generalized experimental workflow for assessing the selectivity of this compound.
In Vitro Biochemical Assays: The First Line of Inquiry
Biochemical assays provide a direct measure of a compound's interaction with purified enzymes, offering a clean assessment of inhibitory potential.
Given that many isatin derivatives exhibit kinase inhibitory activity, a broad kinase panel screen is a critical first step.[5] Commercial services offer screening against hundreds of kinases, providing a comprehensive overview of a compound's kinome selectivity.
Protocol: Radiometric Kinase Profiling Assay (HotSpot™ Assay Platform)
This protocol is adapted from commercially available kinase profiling services.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Serial dilutions are then prepared to achieve the desired final assay concentrations.
-
Reaction Setup: In a 96-well plate, combine the test compound, a specific kinase, its corresponding substrate, and cofactors in a buffered solution.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure physiological relevance.
-
Incubation: Incubate the reaction mixture at room temperature for a predetermined time (typically 60-120 minutes), allowing for substrate phosphorylation.
-
Termination and Capture: The reaction is terminated by spotting the reaction mixture onto a filter membrane which captures the phosphorylated substrate.
-
Washing: Unreacted [γ-³³P]ATP is removed by washing the filter membrane multiple times.
-
Detection: The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to a DMSO control. For dose-response curves, IC50 values are determined using non-linear regression analysis.
Based on the activity of analogous compounds, a focused caspase activity panel is essential to confirm and quantify the selectivity of this compound.
Protocol: Caspase-Glo® 3/7, 8, and 9 Assays
This protocol utilizes a commercially available luminescent assay system.[6]
-
Reagent Preparation: Reconstitute the Caspase-Glo® substrates and buffers according to the manufacturer's instructions.
-
Assay Plate Preparation: In a white-walled 96-well plate, add the test compound at various concentrations.
-
Enzyme Addition: Add purified, active caspase-3/7, caspase-8, or caspase-9 to the appropriate wells.
-
Initiation and Incubation: Add the corresponding proluminescent Caspase-Glo® substrate to each well. The plate is then incubated at room temperature for 1-2 hours to allow for substrate cleavage.
-
Luminescence Measurement: The luminescence generated is proportional to the caspase activity and is measured using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 values for each caspase.
Cell-Based Assays: Validating Activity in a Biological Context
Cell-based assays are crucial for confirming that the biochemical activity of a compound translates to a cellular effect and for assessing its general cytotoxicity.
A broad cytotoxicity screen, such as the NCI-60 human tumor cell line panel, can provide initial insights into the potential anticancer activity and tissue-specific effects of the compound.[7][8][9]
Protocol: NCI-60 Human Tumor Cell Line Screen
This is a standardized screen conducted by the National Cancer Institute.
-
Cell Plating: 60 different human tumor cell lines are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: this compound is added at five 10-fold serial dilutions and incubated with the cells for 48 hours.
-
Cell Viability Assessment: After the incubation period, the cells are fixed, and cell viability is determined using the sulforhodamine B (SRB) assay, which measures total protein content.
-
Data Analysis: The GI50 (concentration causing 50% growth inhibition) is calculated for each cell line, providing a "fingerprint" of the compound's cytotoxic activity.
To confirm that the inhibition of caspases observed in biochemical assays translates to the induction of apoptosis in a cellular context, a cell-based caspase activity assay is performed.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Isatin Derivatives in Enzyme Active Sites
Introduction: The Enduring Potential of the Isatin Scaffold
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention from medicinal chemists.[1][2] Its inherent biological activity and synthetic tractability make it an ideal starting point for the development of novel therapeutic agents.[1][2] Isatin and its derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3][4] A key mechanism underlying these activities is the ability of isatin derivatives to interact with and modulate the function of various enzymes.
This guide provides a comprehensive comparison of docking studies involving isatin derivatives across a range of therapeutically relevant enzyme active sites. We will delve into the causality behind experimental choices, present detailed protocols, and critically evaluate the correlation between in silico predictions and in vitro experimental data.
Pillar 1: The 'Why' and 'How' of Molecular Docking for Isatin Derivatives
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In the context of drug discovery, it allows us to visualize and quantify the interactions between a small molecule (ligand), such as an isatin derivative, and the active site of a target protein (receptor).
The fundamental principle of molecular docking lies in the exploration of the conformational space of the ligand within the receptor's active site and the subsequent scoring of these conformations based on their predicted binding affinity. A lower binding energy generally indicates a more stable and favorable interaction.
A Self-Validating Docking Workflow
To ensure the trustworthiness of our in silico predictions, a rigorous and self-validating workflow is paramount. This involves several key steps:
Caption: A generalized workflow for a self-validating molecular docking study.
Pillar 2: Comparative Analysis of Isatin Derivatives Across Enzyme Families
The versatility of the isatin scaffold allows for its modification to achieve selectivity and potency against a wide array of enzyme targets. Here, we compare the docking of isatin derivatives in the active sites of several key enzyme families.
Kinases: Targeting the Engines of Cell Proliferation
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[4] Isatin derivatives have emerged as promising kinase inhibitors.[3][4]
A study on quinazoline-isatin hybrids identified compound 6c as a potent multi-kinase inhibitor, targeting CDK2, EGFR, VEGFR-2, and HER2 with IC50 values in the nanomolar range.[6] Molecular docking of 6c into the active site of CDK2 revealed key interactions with amino acid residues such as Val18, Ala31, Leu83, and Asp145, similar to the binding mode of the known inhibitor sunitinib.[6]
Another study focused on isatin-based scaffolds demonstrated their potential to inhibit a wide range of molecular targets relevant to cell proliferation, including cyclin-dependent kinases and receptor tyrosine kinases.[4]
Table 1: Comparative Docking and Experimental Data of Isatin Derivatives as Kinase Inhibitors
| Compound | Target Kinase | Docking Score (kcal/mol) | Key Interacting Residues | Experimental IC50 (nM) | Reference |
| Compound 13 | VEGFR-2 | -17.44 | Not specified | 69.11 | [7][8] |
| Compound 14 | VEGFR-2 | -19.34 | Not specified | 85.89 | [7][8] |
| Sorafenib (Reference) | VEGFR-2 | -21.11 | Not specified | 53.65 | [7][8] |
| Compound 6c | CDK2 | -9.0 | Val18, Ala31, Leu83, Asp145 | 183 | [6] |
| Compound 4d | EGFR Tyrosine Kinase | -7.33 | Met769, Thr766, Ala719, Gly772 | 50,000 | [3] |
Cholinesterases: Combating Neurodegenerative Diseases
Inhibition of acetylcholinesterases (AChE) and butyrylcholinesterases (BuChE) is a primary therapeutic strategy for Alzheimer's disease.[9] Isatin derivatives have shown promise as cholinesterase inhibitors.
A series of coumarin-triazole-isatin hybrids were synthesized and evaluated, with several derivatives showing potent and selective inhibition of BuChE over AChE.[10] The lead compound, 6c1 , exhibited a strong BuChE inhibition with an IC50 of 1.74 µM.[10] Molecular docking studies confirmed that these hybrids bind to both the catalytic and peripheral sites of the enzyme.[10]
Table 2: Comparative Docking and Experimental Data of Isatin Derivatives as Cholinesterase Inhibitors
| Compound | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Experimental IC50 (µM) | Reference |
| Compound 6c1 | BuChE | Not specified | Dual binding at catalytic and peripheral sites | 1.74 | [10] |
| Benzohydrazide Derivatives | AChE | Not specified | Occupy active site cavity | 44-100 | [11] |
| Benzohydrazide Derivatives | BuChE | Not specified | Proximity to catalytic triad | from 22 | [11] |
Monoamine Oxidases (MAOs): Modulating Neurotransmitter Levels
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic approach for depression and neurodegenerative disorders.[12][13]
Numerous studies have explored isatin derivatives as MAO inhibitors.[12][14] For instance, isatin-based hydrazone derivatives showed preferential inhibition of MAO-B over MAO-A.[15] Compound IS7 was identified as the most potent MAO-B inhibitor with an IC50 value of 0.082 µM.[15] Docking studies of isatin-based benzyloxybenzaldehyde derivatives revealed that hydrogen bonding by the imino nitrogen and pi-pi stacking of the isatin phenyl ring were crucial for stable binding to MAO-B.[16]
Table 3: Comparative Docking and Experimental Data of Isatin Derivatives as MAO Inhibitors
| Compound | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Experimental IC50 (µM) | Reference |
| IS7 | MAO-B | Not specified | Not specified | 0.082 | [15] |
| IS15 | MAO-A | Not specified | Not specified | 1.852 | [15] |
| ISB1 | MAO-B | Not specified | Imino nitrogen H-bond, phenyl pi-pi stacking | 0.124 | [16] |
| ISFB1 | MAO-A | Not specified | Not specified | 0.678 | [16] |
| Isatin Schiff Base 8e | MAO-A | -11.01 | Gly443, Tyr407, Glu216 | Not specified | [12] |
Carbonic Anhydrases: A Target in Cancer and Other Diseases
Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological and pathological processes, and their inhibition has therapeutic potential in diseases like cancer.[17] Isatin-sulfonamide derivatives have been investigated as carbonic anhydrase inhibitors.[18][19][20]
In silico studies of newly synthesized isatin-sulfonamide derivatives targeting carbonic anhydrase XII showed promising binding affinities.[18][20] Compounds II and IV from one study demonstrated better S-scores than the reference drug acetazolamide and also exhibited potent cytotoxic activity against cancer cell lines.[19]
Table 4: Comparative Docking and Experimental Data of Isatin Derivatives as Carbonic Anhydrase Inhibitors
| Compound | Target Enzyme | Docking Score (S. score) | Key Interacting Residues | Experimental IC50 (µM) (MCF-7 cells) | Reference |
| Compound II | CA XII | -7.12 | Not specified | 0.06 | [18][19] |
| Compound IV | CA XII | Not specified | Not specified | 0.105 | [19] |
| Acetazolamide (Reference) | CA XII | Not specified | Not specified | 0.394 | [19] |
Pillar 3: Experimental Protocols for a Self-Validating System
To bridge the gap between computational predictions and real-world biological activity, a robust experimental validation strategy is essential.
Detailed Protocol: In Vitro Enzyme Inhibition Assay (General)
-
Enzyme and Substrate Preparation: Reconstitute the purified enzyme and substrate in the appropriate assay buffer to their working concentrations.
-
Compound Preparation: Prepare a stock solution of the isatin derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.
-
Assay Reaction: In a 96-well plate, add the assay buffer, the enzyme, and the isatin derivative (or vehicle control). Incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Detection: Monitor the reaction progress by measuring the absorbance or fluorescence of the product at specific time intervals using a plate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the isatin derivative. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Detailed Protocol: Molecular Docking using AutoDock Vina
-
Protein Preparation:
-
Download the 3D structure of the target enzyme from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Draw the 2D structure of the isatin derivative using a chemical drawing software (e.g., ChemDraw).
-
Convert the 2D structure to a 3D structure and perform energy minimization using a program like Open Babel.
-
Save the ligand in PDBQT format using ADT, which will assign Gasteiger charges and define rotatable bonds.
-
-
Grid Box Generation:
-
Define the active site of the enzyme by creating a grid box that encompasses the key binding residues. This can be guided by the position of a co-crystallized ligand or by literature information.
-
-
Docking Execution:
-
Use AutoDock Vina to perform the docking calculation, specifying the prepared protein, ligand, and grid box parameters.
-
-
Analysis of Results:
-
Analyze the output file to obtain the binding energies of the different ligand poses.
-
Visualize the docked poses and the interactions with the protein active site using a molecular visualization software (e.g., PyMOL, Discovery Studio).
-
Caption: Conceptual diagram of isatin derivative interactions within an enzyme active site.
Conclusion and Future Outlook
This guide has provided a comparative overview of molecular docking studies of isatin derivatives against a range of enzyme targets. The presented data highlights the remarkable versatility of the isatin scaffold and underscores the power of integrating computational and experimental approaches in drug discovery. The strong correlation often observed between in silico predictions and in vitro activity validates molecular docking as an indispensable tool for lead identification and optimization.
Future research in this area should continue to explore the vast chemical space of isatin derivatives, employing advanced computational techniques such as molecular dynamics simulations and free energy calculations to further refine our understanding of their binding mechanisms. The development of novel isatin-based inhibitors with improved potency, selectivity, and pharmacokinetic properties holds immense promise for addressing a multitude of human diseases.
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New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Taylor & Francis. Available from: [Link]
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Identification of Natural Compounds of the Apple as Inhibitors against Cholinesterase for the Treatment of Alzheimer's Disease: An In Silico Molecular Docking Simulation and ADMET Study. PubMed Central. Available from: [Link]
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New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. PubMed Central. Available from: [Link]
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Docking, Synthesis, and In vitro Anti-depressant Activity of Certain Isatin Derivatives. Bentham Science. Available from: [Link]
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Design, synthesis, docking, and antidepressant activity evaluation of isatin derivatives bearing Schiff bases. PubMed Central. Available from: [Link]
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Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. National Institutes of Health. Available from: [Link]
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Enzyme Kinetics and Molecular Docking Investigation of Acetylcholinesterase and Butyrylcholinesterase Inhibitors from the Marine Alga Ecklonia cava. Natural Product Sciences. Available from: [Link]
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Comparative Anticancer Activity and Molecular Docking of Different Isatin-Based Scaffolds. Frontiers. Available from: [Link]
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Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents. PubMed Central. Available from: [Link]
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In Silico Study of New Isatin- Sulfonamide Derivatives as Carbonic Anhydrase Inhibitors. Al-Rafidain Journal of Medical Sciences. Available from: [Link]
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Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Omega. Available from: [Link]
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Synthesis, Biological Evaluation, and Molecular Docking Studies of Novel Coumarin–Triazole–Isatin Hybrids as Selective Butyrylcholinesterase Inhibitors. PubMed Central. Available from: [Link]
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Isatin-based thio- and semicarbazone derivatives as monoamine oxidase inhibitors: Synthesis, biological evaluation, and computational studies. ResearchGate. Available from: [Link]
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In silico study of new isatin- sulfonamide derivatives as carbonic anhydrase inhibitors. Wiadomości Lekarskie. Available from: [Link]
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Synthesis, biological activity and docking study of some new isatin Schiff base derivatives. ResearchGate. Available from: [Link]
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Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. Available from: [Link]
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Anticancer Effects with Molecular Docking Confirmation of Newly Synthesized Isatin Sulfonamide Molecular Hybrid Derivatives against Hepatic Cancer Cell Lines. MDPI. Available from: [Link]
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Design, Molecular Docking, Synthesis and Evaluation of New Isatin Derivatives Bearing Pyridine Moiety as Potential Tyrosine Kinase Inhibitors. ResearchGate. Available from: [Link]
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Overview of Schiff Bases of Isatin Derivatives. Acta Scientific. Available from: [Link]
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Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. MDPI. Available from: [Link]
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In Silico Study, Synthesis and Evaluation of Cytotoxic Activity of New Sulfonamide-Isatin Derivatives as Carbonic Anhydrase Enzyme Inhibitors. Biomedicine and Chemical Sciences. Available from: [Link]
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Discerning of isatin-based monoamine oxidase (MAO) inhibitors for neurodegenerative disorders by exploiting 2D, 3D-QSAR modelling and molecular dynamics simulation. Taylor & Francis Online. Available from: [Link]
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Isatin: a privileged scaffold for the design of carbonic anhydrase inhibitors. PubMed Central. Available from: [Link]
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Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME. Semantic Scholar. Available from: [Link]
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Synthesis, Cytoprotective and Anti-Tumor Activities of Isatin Schiff Bases. Bentham Science. Available from: [Link]
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In Silico Comparison of Synthetic and Natural Molecules Bindings with Acetylcholinesterase Enzyme using Molecular Docking. E3S Web of Conferences. Available from: [Link]
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A Researcher's Guide to Validating Drug Mechanism of Action: A Case Study of 1-(4-methoxybenzyl)-1H-indole-2,3-dione and Glycogen Synthase Kinase 3β (GSK-3β) Using Mutagenesis
Introduction: The Challenge of Defining a Molecule's True Target
The compound 1-(4-methoxybenzyl)-1H-indole-2,3-dione, hereafter referred to as MBD, belongs to the isatin (1H-indole-2,3-dione) class of heterocyclic compounds. Isatin and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a vast array of biological activities, including anti-cancer, anti-diabetic, and anti-bacterial properties.[1][2][3] This broad activity profile arises from the ability of the isatin core to interact with numerous biological targets, such as protein kinases, caspases, and other enzymes.[1]
While phenotypic screens may reveal a compound's efficacy, true progress in drug development requires a precise understanding of its molecular mechanism of action (MOA). Identifying the specific protein target and validating the interaction is paramount for predicting efficacy, anticipating off-target effects, and designing next-generation therapies. This guide provides an in-depth, experimentally-driven framework for validating the hypothesized MOA of MBD using site-directed mutagenesis as the gold-standard approach.
For the purpose of this guide, we will build upon extensive research implicating isatin derivatives as potent kinase inhibitors and hypothesize that MBD exerts its cytotoxic effects by directly inhibiting the serine/threonine kinase, Glycogen Synthase Kinase 3β (GSK-3β) . GSK-3β is a critical regulator in numerous cellular processes, and its hyperactivity is linked to diseases like type 2 diabetes, Alzheimer's disease, and cancer.[4][5][6]
The Mutagenesis Strategy: A Logic-Based Approach to MOA Validation
To definitively prove that MBD's activity is mediated through GSK-3β, we must demonstrate that a specific change in the target protein negates the compound's effect. Site-directed mutagenesis is a powerful technique that allows for the precise alteration of a protein's amino acid sequence.[7][8]
The core logic is as follows: If MBD is a competitive inhibitor that binds to the ATP-binding pocket of GSK-3β, then mutating a key residue in this pocket should disrupt the MBD-kinase interaction without necessarily abolishing the kinase's basal enzymatic activity. Consequently, cells expressing this mutant kinase should exhibit significant resistance to MBD compared to cells expressing the wild-type (WT) kinase. This experimental design provides a self-validating system where the only significant variable between the control (WT) and experimental (mutant) groups is the integrity of the proposed drug-binding site.
Comparison of MOA Validation Methodologies
While this guide focuses on mutagenesis, it is valuable to compare this approach with other common techniques for target validation. Each method offers distinct advantages and disadvantages.
| Methodology | Principle | Advantages | Disadvantages |
| Site-Directed Mutagenesis | Altering the drug-binding site on the target protein to observe a loss of drug efficacy. | Provides definitive evidence of direct target engagement in a cellular context; high specificity. | Labor-intensive; requires knowledge of the putative binding site; potential for mutation to affect protein stability or function. |
| Thermal Shift Assay (TSA) | A drug binding to its target protein stabilizes it, leading to an increase in its melting temperature. | High-throughput; can be performed with purified protein; does not require knowledge of the binding site. | In vitro method that doesn't guarantee cellular activity; prone to false positives/negatives.[9] |
| Chemical Proteomics (e.g., Affinity Chromatography) | Using an immobilized version of the drug to "pull down" its binding partners from cell lysates. | Unbiased, can identify novel targets without prior hypotheses. | Can be technically challenging; may identify indirect interactors; immobilization can alter drug binding. |
| RNA Interference (RNAi) / CRISPR | Knocking down or knocking out the gene encoding the target protein to see if the phenotype mimics the drug's effect. | Powerful genetic tools for assessing a target's role in a pathway. | Knockdown/knockout may cause compensatory changes; does not prove direct binding of the compound to the target. |
Mutagenesis remains the most rigorous method for validating a direct, specific interaction between a small molecule and its protein target within a biological system.
Experimental Workflow and Protocols
The overall strategy involves creating two stable cell lines: one expressing wild-type GSK-3β and another expressing a mutant GSK-3β predicted to be resistant to MBD. These cell lines will then be treated with MBD to compare its effect on cell viability.
Protocol 1: Site-Directed Mutagenesis of GSK-3β
Rationale: Many kinase inhibitors that compete with ATP make critical contact with a "gatekeeper" residue in the ATP-binding pocket. A bulky gatekeeper residue restricts access to a hydrophobic pocket, while a smaller one allows it. Mutating this residue can confer resistance. For GSK-3β, a key residue is Val135. We will mutate this to a bulkier amino acid, Leucine (V135L), to sterically hinder MBD binding. This protocol is adapted from standard PCR-based mutagenesis methods.[7][10]
Materials:
-
High-fidelity DNA polymerase (e.g., Phusion)
-
pCMV-GSK3B expression vector (containing wild-type human GSK-3β cDNA and a selectable marker like Neomycin resistance)
-
Mutagenic primers (designed to be complementary with a mismatch at the mutation site)
-
Forward Primer: 5'-GAA GGG GAC CCC AAG CTG ATC GGC TTC GGC AAG-3'
-
Reverse Primer: 5'-CTT GCC GAA GCC GAT CAG CTT GGG GTC CCC TTC-3' (Bold indicates the codon change from GTC [Val] to CTG [Leu])
-
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
PCR Amplification: Set up a 50 µL PCR reaction.
-
5 µL of 10x High-Fidelity Buffer
-
1 µL of 10 mM dNTPs
-
1.25 µL of Forward Primer (10 µM)
-
1.25 µL of Reverse Primer (10 µM)
-
50 ng of pCMV-GSK3B-WT template DNA
-
1 µL of High-Fidelity DNA Polymerase
-
Add nuclease-free water to 50 µL.
-
-
Thermal Cycling:
-
Initial Denaturation: 98°C for 30 seconds.
-
25 Cycles:
-
Denaturation: 98°C for 10 seconds.
-
Annealing: 68°C for 30 seconds.
-
Extension: 72°C for 4 minutes (adjust based on plasmid size).
-
-
Final Extension: 72°C for 10 minutes.
-
-
DpnI Digestion: Add 1 µL of DpnI enzyme directly to the PCR product. Incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving only the newly synthesized, unmethylated mutant plasmid.
-
Transformation: Transform 5 µL of the DpnI-treated product into a tube of competent E. coli. Plate on an LB agar plate containing the appropriate antibiotic (e.g., Kanamycin). Incubate overnight at 37°C.
-
Verification: Pick several colonies and grow overnight liquid cultures for miniprep plasmid isolation. Send the purified plasmids for Sanger sequencing to confirm the V135L mutation and ensure no other mutations were introduced.
Protocol 2: Generation of Stable Cell Lines
Rationale: To assess the effect of the mutation in a cellular environment, we will generate cell lines that permanently express either the WT or MUT version of GSK-3β. This is achieved by transfecting cells with the expression vectors and using an antibiotic to select for cells that have successfully integrated the plasmid into their genome.[11][12]
Materials:
-
HEK293 or a relevant cancer cell line (e.g., HeLa)
-
pCMV-GSK3B-WT and pCMV-GSK3B-V135L plasmids
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Selection antibiotic (e.g., G418, if using a Neomycin resistance marker)
Procedure:
-
Transfection:
-
Day 1: Seed host cells in 6-well plates so they are 70-80% confluent on the day of transfection.
-
Day 2: Transfect one well with the WT plasmid and another with the MUT plasmid according to the manufacturer's protocol for your transfection reagent. Include a mock-transfected control.
-
-
Selection:
-
Day 4 (48h post-transfection): Aspirate the medium and replace it with fresh complete medium containing the selection antibiotic (e.g., 500 µg/mL G418; concentration must be optimized for your cell line).
-
Continue to replace the selection medium every 3-4 days. Non-transfected cells will die off.
-
-
Clonal Isolation:
-
After 2-3 weeks, distinct, antibiotic-resistant colonies should appear.
-
Wash the plate with PBS, and use a cloning cylinder or a sterile pipette tip to isolate 5-10 well-separated colonies for each line (WT and MUT).
-
Transfer each colony to a separate well of a 24-well plate and expand them in selection medium.
-
-
Validation: Once you have sufficient cell numbers, validate the expression of GSK-3β (WT vs. MUT) in each clonal line via Western Blot to ensure comparable expression levels. Select one WT clone and one MUT clone with similar expression levels for subsequent experiments.
Protocol 3: Cell Viability (MTT) Assay
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13][14] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Stable WT-GSK3β and MUT-GSK3β cell lines
-
MBD compound, dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed both WT and MUT cells into separate 96-well plates at a density of 5,000 cells/well in 100 µL of medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of MBD in culture medium. Add 100 µL of the diluted compound to the appropriate wells, resulting in a final volume of 200 µL and the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple precipitates are visible.
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well. Mix on an orbital shaker for 15 minutes to dissolve the formazan crystals.[13]
-
Readout: Measure the absorbance at 570 nm using a microplate reader.[15]
Data Interpretation and Expected Outcomes
The absorbance values from the MTT assay are used to calculate the percentage of cell viability relative to the vehicle-treated control. By plotting viability against the log of MBD concentration, a dose-response curve can be generated, and the half-maximal inhibitory concentration (IC50) can be determined for each cell line.
Hypothetical Results:
| Cell Line | Target Expressed | MBD IC50 (µM) | Interpretation |
| Control | WT-GSK3β | 1.5 | MBD is potent against cells with the wild-type kinase. |
| Experimental | MUT-GSK3β (V135L) | > 100 | The V135L mutation confers significant resistance to MBD. |
A significant rightward shift in the dose-response curve and a dramatic increase in the IC50 value for the MUT-GSK3β cell line would be a powerful confirmation of our hypothesis. This result indicates that the cytotoxic effect of MBD is dependent on its interaction with the Val135 residue within the ATP-binding pocket of GSK-3β.
Alternative Compounds and Broader Context
The field of GSK-3β inhibition is well-established, providing a rich context for MBD's activity. Comparing MBD to other known inhibitors can help characterize its potency and selectivity.
-
LY2090314: A potent, selective, ATP-competitive inhibitor of GSK-3 that has been investigated in clinical trials for cancer.[16]
-
CHIR-99021: A highly selective and potent GSK-3 inhibitor widely used as a research tool, particularly in stem cell biology.
-
Kenpaullone: An indolyl-based kinase inhibitor with activity against GSK-3β and cyclin-dependent kinases (CDKs).
Comparing the activity of these compounds in the WT vs. MUT cell line system could further validate the specificity of the V135L mutation and characterize the unique chemical footprint of MBD in the GSK-3β binding pocket.
Conclusion
Validating a drug's mechanism of action is a cornerstone of modern drug development. While various methods can suggest a target, site-directed mutagenesis provides the most definitive evidence of a direct and specific interaction within a living cell. By demonstrating that a single, rationally chosen point mutation in GSK-3β confers resistance to this compound, researchers can confidently establish it as a direct inhibitor of this key kinase. This knowledge enables a more targeted and effective path forward for optimizing MBD as a potential therapeutic agent.
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Eldar-Finkelman, H., & Martinez, A. (2011). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. Frontiers in Molecular Neuroscience, 4, 32. [Link]
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Manjula, S. N., et al. (2013). Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl. Indian Journal of Biochemistry & Biophysics, 50(4), 338-343. [Link]
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cross-reactivity profiling of 1-(4-methoxybenzyl)-1H-indole-2,3-dione against a panel of kinases
Introduction: Unveiling the Kinase Selectivity of a Novel Isatin Derivative
The 1H-indole-2,3-dione, or isatin, scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] Isatin-based compounds have been investigated as inhibitors of various enzymes, including protein kinases, which are critical regulators of cellular processes.[2][3][4][5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[6][7] The specific compound, 1-(4-methoxybenzyl)-1H-indole-2,3-dione, is a derivative of isatin for which the kinase inhibitory profile is not extensively documented in public literature.[8]
This guide provides a comprehensive framework for characterizing the cross-reactivity profile of this compound against a broad panel of kinases. Understanding the selectivity of a potential kinase inhibitor is paramount in drug discovery.[9][10] A highly selective inhibitor may offer a more favorable safety profile with fewer off-target effects, while a multi-targeted inhibitor could be advantageous for treating complex diseases driven by multiple signaling pathways.[9] This guide will detail the experimental design, methodologies, data analysis, and interpretation necessary to elucidate the kinase selectivity of this compound.
Experimental Design: A Strategic Approach to Kinase Profiling
A robust kinase profiling study begins with a well-conceived experimental design. This involves selecting an appropriate kinase panel, choosing a suitable assay technology, and defining the screening concentrations.
Selecting the Kinase Panel: A Representative Snapshot of the Human Kinome
The human genome encodes over 500 kinases, collectively known as the kinome.[7][11] Screening against a diverse and representative panel of kinases is crucial for assessing selectivity. Several commercial vendors offer kinase profiling services with panels ranging from a few dozen to over 400 kinases, covering various branches of the kinome tree.[12][13][14]
For an initial broad cross-reactivity screen of this compound, a panel of 96 to 300 kinases is recommended. This panel should ideally include representatives from all major kinase families (e.g., tyrosine kinases, serine/threonine kinases, and atypical kinases) and kinases implicated in common off-target toxicities.
Choosing the Assay Technology: Balancing Throughput, Sensitivity, and Biological Relevance
A variety of in vitro kinase assay formats are available, each with its own advantages and limitations.[15][16][17] The choice of assay technology will depend on the specific goals of the study, available resources, and the desired level of detail.
-
Radiometric Assays: These are considered the "gold standard" for their high sensitivity and direct measurement of substrate phosphorylation using radiolabeled ATP (³²P-ATP or ³³P-ATP).[13][14] They are, however, low-throughput and require specialized handling of radioactive materials.
-
Fluorescence-Based Assays: These assays, including fluorescence polarization (FP) and time-resolved fluorescence resonance energy transfer (TR-FRET), are high-throughput and non-radioactive. They indirectly measure kinase activity by detecting either the binding of a tracer to the kinase or the generation of a phosphorylated product.
-
Luminescence-Based Assays: These assays, such as Promega's ADP-Glo™, measure the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[18] They are highly sensitive, scalable for high-throughput screening, and have a broad dynamic range.[18]
-
Competition Binding Assays: These assays, like Eurofins' KINOMEscan™, measure the ability of a compound to displace a ligand from the ATP-binding site of a kinase.[12] This method allows for the screening of a vast number of kinases and is not dependent on enzyme activity.[12]
For the initial profiling of this compound, a luminescence-based assay like ADP-Glo™ or a competition binding assay offers a good balance of throughput, sensitivity, and broad applicability across different kinase families.
The overall workflow for kinase cross-reactivity profiling is depicted in the following diagram:
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(4-methoxybenzyl)-1H-indole-2,3-dione
This guide provides essential, step-by-step procedures for the proper disposal of 1-(4-methoxybenzyl)-1H-indole-2,3-dione, a chemical compound utilized in various research and development applications. Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this compound.
The indole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1] As research with indole derivatives like this compound continues, establishing safe and effective handling and disposal protocols is paramount.
Hazard Identification and Risk Assessment
Based on these analogs, it is prudent to handle this compound as a hazardous substance. The primary risks associated with this compound are likely to be:
-
Skin Irritation: May cause redness and discomfort upon contact.[3][4]
-
Serious Eye Irritation: Can cause significant eye irritation.[3][4]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[3][4]
Table 1: Hazard Profile Based on Analogous Compounds
| Hazard Statement | Classification | Precautionary Measures |
| Causes skin irritation | Irritant | Wear protective gloves and clothing.[3][4] |
| Causes serious eye irritation | Irritant | Wear eye and face protection.[3][4] |
| May cause respiratory irritation | Irritant | Avoid breathing dust. Use only in a well-ventilated area.[3][4] |
| Harmful to aquatic life | Environmental | Avoid release to the environment. |
Due to these potential hazards, this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5]
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal preparation, it is mandatory to wear appropriate Personal Protective Equipment (PPE). The selection of PPE should be based on a thorough risk assessment of the specific tasks being performed.[5]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Skin and Body Protection: A laboratory coat is essential. For larger quantities or in case of a spill, additional protective clothing may be necessary.
-
Respiratory Protection: If working with the solid form where dust may be generated, a NIOSH-approved respirator is recommended.
Waste Segregation and Storage
Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure safe disposal.
-
Waste Container: Use a designated, compatible, and properly labeled hazardous waste container.[6][7] The original container, if in good condition, is often a suitable choice.[6][8] The container must have a secure, leak-proof closure.[7]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The accumulation start date and any relevant hazard warnings should also be included.
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials.[9][10] Ensure secondary containment is used to prevent the spread of potential spills.[7]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Notify Personnel: Inform your supervisor and the designated safety officer.
-
Assess the Spill: For small spills, trained personnel with appropriate PPE may proceed with cleanup. For larger spills, contact your institution's emergency response team.
-
Cleanup: Use an appropriate spill kit to absorb the material. Avoid raising dust. All materials used for cleanup, including contaminated PPE, must be collected and disposed of as hazardous waste.[11]
-
Ventilate: Ensure the area is well-ventilated.
Disposal Protocol
The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[5] Under no circumstances should this chemical be disposed of in the regular trash or down the drain. [5][11]
Step-by-Step Disposal Procedure:
-
Waste Characterization: Classify the waste as hazardous, noting its irritant properties.
-
Packaging: Ensure the waste is in a properly sealed and labeled container as described in Section 3.
-
Request Pickup: Follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request form to your Environmental Health and Safety (EHS) department.[8]
-
Documentation: Maintain a detailed log of all hazardous waste generated and disposed of, including the chemical name, quantity, and disposal date.[5]
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Compliance
The disposal of hazardous waste is regulated by several governmental bodies. Key regulations include:
-
Resource Conservation and Recovery Act (RCRA): Administered by the U.S. Environmental Protection Agency (EPA), RCRA governs the management of hazardous waste from "cradle to grave".[8][12]
-
Occupational Safety and Health Administration (OSHA): OSHA sets standards for worker safety, including the handling of hazardous materials and waste.[13][14]
It is the responsibility of the waste generator to ensure compliance with all applicable federal, state, and local regulations.[15]
Conclusion
The safe and compliant disposal of this compound is a critical component of laboratory safety and environmental stewardship. By treating this compound as a hazardous irritant, utilizing appropriate PPE, and following established hazardous waste management protocols, researchers can minimize risks and ensure a safe working environment. Always consult your institution's EHS department for specific guidance and procedures.
References
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American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
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Bowie State University. (n.d.). Hazardous Chemical Handling Procedures. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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MDPI. (2022). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. International Journal of Molecular Sciences. Retrieved from [Link]
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Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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U.S. Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]
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U.S. Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]
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U.S. Occupational Safety and Health Administration. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
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University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Safeguarding Your Research: A Comprehensive Guide to Handling 1-(4-methoxybenzyl)-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of drug discovery and chemical synthesis, the safe handling of novel compounds is paramount to both personal safety and the integrity of research. This guide provides essential, immediate safety and logistical information for the handling of 1-(4-methoxybenzyl)-1H-indole-2,3-dione. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment and Toxidological Profile
The indole-2,3-dione (isatin) scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[1][2] The introduction of a methoxybenzyl group may further modulate its biological effects. While specific toxicological data for this compound is limited, related compounds exhibit irritant properties. Therefore, it is prudent to assume that this compound may cause skin, eye, and respiratory tract irritation.[3][4][5]
Potential Hazards:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.
-
Eye Irritation: May cause serious eye irritation, including redness, tearing, and pain.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the nose, throat, and lungs.
-
Unknown Long-Term Effects: As a research chemical, the chronic toxicological properties have not been fully investigated.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure through all potential routes. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes of solutions and airborne particles from entering the eyes. |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended. | Provides a chemical-resistant barrier to prevent skin contact. Regular glove changes are essential to avoid permeation. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential to ensure safety and experimental reproducibility. The following procedural guide outlines the key steps for the safe handling of this compound, from receipt to disposal.
Sources
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- 2. Design and synthesis of marine natural product-based 1H-indole-2,3-dione scaffold as a new antifouling/antibacterial agent against fouling bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
